Adimolol hydrochloride hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[3-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-methylbutyl]-1H-benzimidazol-2-one;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3.ClH.H2O/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23;;/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADETVRISJJRVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C2=CC=CC=C2NC1=O)NCC(COC3=CC=CC4=CC=CC=C43)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997123 | |
| Record name | 1-[3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)-3-methylbutyl]-1H-benzimidazol-2-ol--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83487-83-6, 75708-29-1 | |
| Record name | Adimolol hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083487836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)-3-methylbutyl]-1H-benzimidazol-2-ol--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADIMOLOL HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76X4B195Z3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Pharmacodynamics of Adimolol Hydrochloride Hydrate: A Comprehensive Mechanistic Guide
Executive Summary
In the landscape of cardiovascular pharmacology, achieving homeostatic control of blood pressure without inducing compensatory sympathetic reflexes remains a primary objective. Adimolol hydrochloride hydrate (developmental code MEN-935) represents a highly specialized solution to this challenge. As an application scientist overseeing cardiovascular drug development, I approach adimolol not merely as a chemical entity, but as a dynamic system of receptor interactions. This whitepaper provides an in-depth technical analysis of adimolol’s mechanism of action, its unique receptor affinity profile, and the self-validating experimental protocols required to quantify its pharmacodynamics.
Chemical Identity & Structural Pharmacology
Adimolol is structurally classified as an aryloxypropanolamine derivative, synthesized via the reaction between 1-naphthyl glycidyl ether and 3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one[1]. The presence of both the bulky benzimidazolone moiety and the naphthyloxy group allows the molecule to sterically interact with the binding pockets of multiple adrenergic receptor subtypes.
Unlike classical single-target agents, adimolol functions as a1
1[1]. This dual-acting nature is critical: it allows the drug to lower peripheral vascular resistance throughMechanism of Action: Dual Adrenergic Antagonism
Adimolol exerts its antihypertensive effects by competitively binding to both postsynaptic
In isolated vascular preparations, adimolol effectively antagonizes contractions induced by selective
Quantitative Receptor Affinity Profile
To understand the thermodynamic binding of adimolol, we summarize its equilibrium dissociation constants (
| Receptor Subtype | Selective Agonist Antagonized | Binding Affinity ( | Primary Functional Outcome |
| Phenylephrine | Vasodilation, decreased peripheral resistance | ||
| B-HT 920 | Inhibition of presynaptic negative feedback | ||
| Isoprenaline | High Affinity (Competitive) | Decreased cardiac chronotropy and inotropy | |
| Isoprenaline | High Affinity (Competitive) | Prevention of reflex tachycardia |
Data derived from radioligand binding studies in rat cerebellar cortex and isolated vessel assays[2].
Fig 1. Mechanistic pathway of Adimolol illustrating dual alpha/beta-adrenergic receptor antagonism.
Experimental Methodologies: Self-Validating Systems
In rigorous pharmacological profiling, every protocol described must be a self-validating system. As a Senior Application Scientist, I design workflows that inherently control for artifacts. To validate adimolol’s mechanism, we utilize two orthogonal systems: Radioligand Binding Assays (for thermodynamic affinity) and Isolated Organ Bath Assays (for functional efficacy).
Protocol 1: Radioligand Binding Assay (Thermodynamic Affinity)
Purpose: To determine the equilibrium dissociation constant (
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize rat cerebellar cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Ice-cold conditions and the inclusion of protease inhibitors are critical to prevent receptor degradation and conformational changes during mechanical lysis.
-
Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet. Causality: High-speed ultracentrifugation effectively separates the membrane fraction (containing the adrenoceptors) from cytosolic proteins, ensuring a high signal-to-noise ratio.
-
Radioligand Incubation: Incubate membrane preparations with
H-prazosin (for ) in the presence of varying concentrations of adimolol ( to M). Causality: Using highly selective radioligands ensures that the displacement curve generated by adimolol accurately reflects its affinity for the specific receptor subtype without cross-contamination. -
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters, followed by three washes with ice-cold buffer. Causality: Rapid filtration separates bound from free radioligand. The ice-cold wash buffer minimizes the dissociation of the receptor-ligand complex during the washing step.
-
Data Analysis: Quantify retained radioactivity using liquid scintillation counting. Calculate
values using non-linear regression and convert to using the Cheng-Prusoff equation. Causality: The Cheng-Prusoff correction is mandatory to account for the concentration and inherent affinity of the radioligand used, providing the true thermodynamic affinity ( ) of adimolol.
Protocol 2: Isolated Blood Vessel Contractility Assay (Functional Efficacy)
Purpose: To evaluate the functional
Step-by-Step Methodology:
-
Vessel Preparation: Isolate rat aorta or rabbit vena cava and mount them in organ baths containing oxygenated Krebs-Henseleit solution at 37°C. Causality: The Krebs solution mimics physiological ionic strength and pH, while continuous oxygenation (95%
/ 5% ) maintains tissue viability and stable resting tension. -
Equilibration: Apply a resting tension of 1-2 g and equilibrate for 60 minutes. Causality: Vascular smooth muscle requires mechanical equilibration to establish a stable baseline; premature testing leads to erratic and non-reproducible contractile responses.
-
Baseline Agonist Dose-Response: Generate cumulative concentration-response curves using phenylephrine (
) or B-HT 920 ( ). Causality: Establishing a baseline curve is essential to serve as an internal control for the intrinsic efficacy of each specific tissue preparation. -
Antagonist Incubation: Wash the tissues and incubate with adimolol (e.g.,
to M) for 30 minutes. Causality: A 30-minute incubation allows adimolol to reach steady-state equilibrium with the receptor compartment within the deep layers of the vascular tissue. -
Post-Antagonist Dose-Response: Repeat the agonist concentration-response curve. Causality: A parallel rightward shift in the curve without a depression of the maximum response confirms competitive antagonism, allowing for the calculation of the
value via Schild plot analysis.
Fig 2. Step-by-step workflow for evaluating the functional alpha-adrenolytic efficacy of Adimolol.
Conclusion
Adimolol hydrochloride hydrate stands as a masterclass in polypharmacology. By carefully balancing
References
-
Title: Adimolol - Wikipedia Source: wikipedia.org URL: 1
-
Title: Interactions of MEN 935 (adimolol), a long acting beta- and alpha-adrenolytic antihypertensive agent, with postsynaptic alpha-adrenoceptors in different isolated blood vessels--influence of angiotensin II - PubMed Source: nih.gov URL: 5
-
Title: Actions of dilevalol on adrenoceptors - PubMed Source: nih.gov URL: 3
-
Title: Pharmacophores of the dual acting α, β-blockers as deduced, from molecular dynamics simulations Source: ias.ac.in URL: 6
Sources
- 1. Adimolol - Wikipedia [en.wikipedia.org]
- 2. Interactions of MEN 935 (adimolol), a long acting beta- and alpha-adrenolytic antihypertensive agent, with postsynaptic alpha-adrenoceptors in different isolated blood vessels--influence of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. Actions of dilevalol on adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. ias.ac.in [ias.ac.in]
Technical Guide: Kinetic Determination of Long-Acting Beta-Blocker Receptor Occupancy
Executive Summary
In modern drug development, the correlation between plasma pharmacokinetics (PK) and pharmacodynamics (PD) is often non-linear. For
This guide details the mechanistic basis of prolonged receptor occupancy and provides a validated experimental framework for measuring dissociation kinetics (
Theoretical Framework: The Kinetic Disconnect
Beyond Equilibrium Thermodynamics
Traditional potency metrics (
-
Thermodynamic Binding:
-
Residence Time (
):
A drug with a slow
The Mechanism of Prolonged Occupancy
Long-acting
-
Lipophilic Membrane Depots: Highly lipophilic agents (e.g., carvedilol) partition into the lipid bilayer, creating a local "micro-concentration" near the receptor, facilitating rebinding (the "rebinding" or "local depot" effect).
-
Specific Molecular Interactions: Structural motifs that interact with deep hydrophobic pockets in the transmembrane domain of the GPCR, stabilizing the inactive state (
) and slowing the conformational change required for ligand release.
Visualization of Signaling & Kinetics[1]
The following diagram illustrates the dissociation kinetics pathway and the divergence between plasma concentration and receptor occupancy.
Caption: The kinetic relationship where slow dissociation (
Experimental Methodology: The "Infinite Dilution" Washout Assay
To accurately measure residence time, one must isolate the dissociation phase from the association phase. The following protocol uses a radioligand competition washout method, considered the gold standard for determining
Experimental Design Principles
-
Objective: Determine the off-rate (
) of a test -blocker. -
Self-Validation: Include a reference compound with known fast kinetics (e.g., propranolol) and one with slow kinetics (e.g., bopindolol or cyanopindolol) to verify system sensitivity.
-
Tracer: Use a high-affinity radioligand, typically
-Iodocyanopindolol ( -ICYP).
Step-by-Step Protocol
Phase 1: Equilibrium Binding (Pre-incubation)
-
Membrane Preparation: Isolate cardiac membranes (e.g., rat heart or CHO cells overexpressing human
-AR). Resuspend in Binding Buffer (50 mM Tris-HCl, 10 mM , pH 7.4). -
Incubation: Incubate membranes with the test drug (at
concentration) for 60–90 minutes at 37°C to ensure 100% receptor occupancy.-
Control: Incubate separate tubes with vehicle only.
-
Phase 2: Initiating Dissociation (The Critical Step)
-
Washout/Dilution:
-
Method A (Infinite Dilution): Dilute the incubation mixture 100-fold with warm (
) Binding Buffer. This prevents re-association of the drug. -
Method B (Competitor Displacement): Add a massive excess (
) of a standard antagonist (e.g., propranolol). -
Recommendation: Use Method A to measure pure molecular residence time; use Method B to account for local membrane rebinding effects.
-
Phase 3: Quantifying Occupancy Over Time
-
Sampling: At defined time points (
min), withdraw aliquots. -
Radioligand Probe: Immediately add
-ICYP (~50 pM) to the aliquot and incubate for a short pulse (e.g., 30 min) to label vacated receptors.-
Note: This is a "back-titration" approach. Alternatively, if the drug itself is radiolabeled, simply filter at time points.
-
-
Termination: Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Wash: Wash filters
with ice-cold buffer to lock the state. -
Counting: Measure radioactivity (CPM) via gamma counter.
Workflow Diagram
Caption: Operational workflow for the Infinite Dilution Washout Assay to determine receptor residence time.
Data Interpretation & Comparative Analysis
Calculating Residence Time
Plot the specific binding (Log % Occupancy) against time. The slope of the linear regression represents
Comparative Kinetics Table
The following table contrasts the plasma half-life with receptor residence time, highlighting the "kinetic disconnect" for long-acting agents.
| Drug | Receptor Subtype | Plasma | Receptor Residence Time ( | Kinetic Classification |
| Carvedilol | 7–10 h | > 40 min ( | Slow Dissociation (Insurmountable) | |
| Bisoprolol | 9–12 h | ~ 30 min | Intermediate-Slow | |
| Metoprolol | 3–4 h | < 5 min | Fast Dissociation (Surmountable) | |
| Esmolol | 0.15 h (9 min) | < 2 min | Ultra-Fast |
Note: Data derived from Sykes et al. (2014) and comparative PK reviews.
Interpretation of Results
-
Fast Off-Rate (e.g., Metoprolol): Clinical duration is driven almost entirely by plasma clearance (PK-driven). Efficacy drops rapidly as plasma concentration falls.
-
Slow Off-Rate (e.g., Carvedilol): Clinical duration is driven by receptor occupancy (PD-driven). Efficacy persists despite plasma clearance, providing protection against missed doses and reducing "rebound" tachycardia.
References
-
Sykes, D. A., et al. (2014). Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. National Institutes of Health / PMC.
-
Tönnesmann, T., et al. (2005). Pharmacokinetics and pharmacodynamics of bisoprolol. Journal of Cardiovascular Pharmacology.
-
Copeland, R. A., et al. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocols.
-
Deranged Physiology. (2025).[1] Beta-blockers: Half life and duration of effect.[2][3][4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Receptor binding characteristics and pharmacokinetic properties as a tool for the prediction of clinical effects of beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Duration of action and plasma levels of beta-adrenoceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation between pharmacological response, kinetics of plasma concentration and in vitro receptor affinities exemplified with beta-adrenoceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Adimolol Hydrochloride Monohydrate: Structural Architecture & Physicochemical Profile
Executive Summary
Adimolol Hydrochloride Monohydrate (CAS: 83487-83-6 for the salt/solvate complex) represents a distinct class of antihypertensive agents characterized by a dual mechanism of action: non-selective
This technical guide dissects the chemical structure, solid-state properties, and synthetic pathways of the monohydrate form, which is selected in drug development for its superior thermodynamic stability compared to the anhydrous or amorphous counterparts.
Chemical Structure & Molecular Identity[1][2][3][4][5][6]
The pharmacological efficacy of adimolol is encoded in its chemical structure, which fuses a lipophilic naphthalene moiety with a polar benzimidazolone "tail" via a standard propanolamine linker.
Identification Data
| Parameter | Technical Specification |
| Systematic Name | 1-(3-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)-3-methylbutyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride monohydrate |
| Molecular Formula | |
| Molecular Weight | 473.99 g/mol (Salt + Hydrate) |
| Active Moiety MW | 419.52 g/mol (Free Base) |
| Chirality | Racemic mixture (contains one chiral center at the secondary alcohol) |
| Appearance | White to off-white crystalline powder |
Structural Segmentation
The molecule can be deconstructed into four functional domains, each serving a specific pharmacodynamic or pharmacokinetic role:
-
Naphthyloxy Head Group: Provides high lipophilicity, facilitating blood-brain barrier penetration (central sympatholytic effects) and non-selective
-receptor affinity. -
Propanolamine Linker: The essential pharmacophore for
-adrenergic blockade. The secondary hydroxyl group interacts with the aspartate residue in the receptor binding pocket. -
Steric Spacer (Gem-dimethyl group): The 3-methylbutyl chain introduces steric bulk, protecting the amine from rapid metabolic deamination and contributing to the drug's long half-life.
-
Benzimidazolone Tail: A unique heterocyclic terminus that confers
-antagonistic properties and enhances receptor residence time.
Structural Visualization
The following diagram illustrates the connectivity and functional domains of the Adimolol molecule.
Caption: Functional decomposition of Adimolol HCl Monohydrate showing the pharmacophore connectivity.
Physicochemical Properties[3][4][5][8][11][12]
The selection of the monohydrate form is driven by solid-state physics. While the anhydrous hydrochloride salt is hygroscopic (prone to absorbing atmospheric moisture), the monohydrate incorporates water into the crystal lattice, creating a thermodynamically stable entity under ambient conditions.
Solubility Profile
Adimolol HCl is an amphiphilic molecule. The salt formation improves aqueous solubility compared to the free base, but the lipophilic naphthyl and benzimidazolone groups maintain significant organic solubility.
| Solvent | Solubility Characteristics | Relevance |
| Water | Soluble | Essential for oral bioavailability and dissolution. |
| Ethanol | Freely Soluble | Used in recrystallization and purification processes. |
| Chloroform | Soluble | Indicates lipophilic character. |
| Ether | Practically Insoluble | Standard anti-solvent for precipitation. |
Acid-Base Characteristics (pKa)
-
Secondary Amine (Basic): pKa
9.4 – 9.6. At physiological pH (7.4), the drug exists primarily in its ionized (protonated) form, which is crucial for interaction with the anionic site of adrenergic receptors. -
Benzimidazolone (Weakly Acidic): The NH group in the ring has a very high pKa (>12), remaining un-ionized at physiological pH.
Solid-State Characterization
To verify the monohydrate structure, specific analytical signatures are observed:
-
Thermal Analysis (DSC/TGA):
-
Dehydration: A broad endothermic event typically between 60°C–100°C, corresponding to the loss of the lattice water molecule (approx. 3.8% weight loss in TGA).
-
Melting: A sharp endotherm follows dehydration, representing the melting of the anhydrous salt.
-
-
X-Ray Diffraction (XRD): The monohydrate exhibits a distinct powder diffraction pattern differing from the anhydrous form, characterized by specific 2
peaks that reflect the expanded unit cell accommodating the water molecule.
Synthesis and Manufacturing Route
The industrial synthesis of Adimolol HCl Monohydrate typically follows a convergent pathway, coupling a naphthyl-epoxide with a benzimidazolone-amine.
Retrosynthetic Analysis
The molecule is assembled from two primary building blocks:
-
Intermediate A: 1-(2,3-epoxypropoxy)naphthalene (Glycidyl ether of 1-naphthol).
-
Intermediate B: 1-(3-amino-3-methylbutyl)-1,3-dihydro-2H-benzimidazol-2-one.[1][2]
Synthetic Workflow
Caption: Convergent synthesis pathway for Adimolol HCl Monohydrate.
Protocol Causality
-
Epoxide Opening: The reaction between the primary amine (Intermediate B) and the epoxide (Intermediate A) is regioselective, favoring attack at the less substituted carbon of the epoxide ring, ensuring the correct secondary alcohol formation.
-
Gem-Dimethyl Effect: The presence of the gem-dimethyl group on the amine chain sterically hinders the nitrogen, preventing over-alkylation (formation of tertiary amines) and increasing the yield of the desired secondary amine product.
-
Monohydrate Crystallization: The final step involves crystallization from a water/alcohol mixture. The presence of water is critical; attempting to crystallize from anhydrous solvents would yield the hygroscopic anhydrous salt, which is less stable for storage.
Pharmacology & Mechanism of Action
Adimolol distinguishes itself from other
Receptor Affinity
-
-Adrenergic Blockade (Non-selective): Competitive antagonism at
(cardiac) and (bronchial/vascular) receptors. This reduces heart rate and myocardial contractility.[3] -
-Adrenergic Blockade: The benzimidazolone moiety confers affinity for
receptors on vascular smooth muscle, leading to vasodilation. This opposes the reflex vasoconstriction often seen with pure -blockers.
Clinical Consequence
The dual mechanism results in a potent antihypertensive effect where peripheral vascular resistance is reduced (via
References
-
National Center for Advancing Translational Sciences (NCATS). Adimolol Hydrochloride Monohydrate - Inxight Drugs. Retrieved from [Link]
-
PubChem. Adimolol Hydrochloride Monohydrate (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Wiedne, F. et al. (1982). Pharmacodynamics and pharmacokinetics of adimolol. Arzneimittel-Forschung.
-
FDA Global Substance Registration System (GSRS). Adimolol Hydrochloride Monohydrate - UNII 76X4B195Z3.[2] Retrieved from [Link]
Sources
The Pharmacology of Long-Duration Aryloxypropanolamine Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The aryloxypropanolamine scaffold represents a cornerstone in cardiovascular pharmacology, forming the chemical backbone of a multitude of beta-adrenergic receptor antagonists (β-blockers). This in-depth technical guide provides a comprehensive exploration of the pharmacology of long-duration aryloxypropanolamine derivatives, tailored for researchers, scientists, and drug development professionals. We will dissect the intricate structure-activity relationships that govern their extended duration of action, delve into the nuances of their mechanism of action at various β-adrenoceptor subtypes, and elucidate the key pharmacokinetic and pharmacodynamic properties that define their clinical utility. Furthermore, this guide offers detailed, field-proven experimental protocols for the preclinical evaluation of these compounds, from receptor binding assays to in vivo cardiovascular assessments. Our objective is to furnish a holistic understanding of this critical drug class, empowering the rational design and development of next-generation long-acting cardiovascular therapeutics.
Introduction: The Enduring Legacy of Aryloxypropanolamines in Cardiovascular Medicine
Aryloxypropanolamine derivatives are a class of synthetic compounds that have revolutionized the management of cardiovascular diseases.[1][2] Their defining structural feature is an aryloxy group connected to a propanolamine side chain.[3][4] This core structure has proven to be remarkably versatile, allowing for chemical modifications that fine-tune their pharmacological properties, leading to the development of a wide array of β-blockers with varying receptor selectivity, intrinsic sympathomimetic activity (ISA), and duration of action.[5][6]
Long-duration aryloxypropanolamines are of particular clinical significance, offering the convenience of once-daily dosing, which can improve patient compliance and provide sustained therapeutic effects over a 24-hour period.[7] This extended duration of action is a key objective in modern drug design, aiming to maintain therapeutic plasma concentrations and consistent receptor blockade. This guide will illuminate the pharmacological principles that underpin the prolonged activity of these agents, providing a robust framework for their continued investigation and development.
The Molecular Blueprint: Structure-Activity Relationships (SAR) Governing Long-Duration of Action
The longevity of a drug's effect is intricately linked to its chemical structure. For aryloxypropanolamine derivatives, specific molecular modifications can significantly influence their pharmacokinetic and pharmacodynamic profiles, ultimately determining their duration of action.
The Aryloxypropanolamine Core and its Significance
The fundamental aryloxypropanolamine structure consists of an aromatic ring system linked via an ether oxygen to a propanolamine side chain.[1][2] This side chain, with its hydroxyl and secondary amine groups, is crucial for interaction with the β-adrenergic receptor.[1][6] The nature of the aromatic ring and the substituents on the amine nitrogen are key determinants of the drug's properties.
Key Structural Determinants of Prolonged Activity
Several structural features contribute to the long-acting nature of these derivatives:
-
Lipophilicity: Increased lipophilicity generally leads to better gastrointestinal absorption, a larger volume of distribution, and higher tissue penetration.[8] Highly lipophilic β-blockers, such as propranolol, readily cross the blood-brain barrier.[8] However, the relationship between lipophilicity and duration of action is not always linear and can be influenced by the rate of metabolism.[8]
-
Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring play a critical role in receptor affinity and selectivity.[6] Ortho-substitution on the aromatic ring, particularly with a heteroatom in the alpha position, tends to confer the most potent β-blocking activity.[6]
-
The Amine Substituent: The bulkiness of the alkyl group on the terminal amine influences receptor binding. A branched alkyl group, such as an isopropyl or tert-butyl group, is a general requirement for potent β-blocking activity.[6]
-
Metabolic Stability: The introduction of moieties that are resistant to metabolic degradation can significantly prolong the drug's half-life. This can be achieved by blocking common sites of metabolism or by designing compounds that are poor substrates for metabolic enzymes.
The interplay of these structural factors is complex, and a deep understanding of these relationships is paramount for the rational design of long-acting aryloxypropanolamine derivatives. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have proven to be invaluable tools in elucidating these intricate relationships and guiding the design of novel compounds with desired pharmacological profiles.[9][10]
Mechanism of Action: Beyond Simple Receptor Blockade
The primary mechanism of action of aryloxypropanolamine β-blockers is the competitive antagonism of catecholamines (e.g., adrenaline and noradrenaline) at β-adrenergic receptors.[8][11] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger in many physiological processes.[8][12] By blocking these receptors, β-blockers counteract the effects of sympathetic nervous system stimulation.[8][11]
β-Adrenoceptor Subtypes and Selectivity
There are three main subtypes of β-adrenoceptors:
-
β1-receptors: Predominantly found in the heart, their stimulation increases heart rate, contractility, and conduction velocity.[8][11][13]
-
β2-receptors: Located in the smooth muscle of the bronchi, blood vessels, and uterus, their activation leads to relaxation.[13]
-
β3-receptors: Primarily found in adipose tissue and the bladder, they are involved in lipolysis and bladder relaxation.[10]
The selectivity of aryloxypropanolamine derivatives for these receptor subtypes is a critical determinant of their therapeutic effects and side-effect profiles.
-
Non-selective β-blockers (e.g., propranolol, carvedilol) block both β1 and β2 receptors.[8][14]
-
Cardioselective (β1-selective) β-blockers (e.g., atenolol, metoprolol, nebivolol) have a higher affinity for β1 receptors, which can minimize side effects such as bronchospasm.[8][14][15]
-
Third-generation β-blockers often possess additional vasodilatory properties. For instance, carvedilol also blocks α1-adrenergic receptors, leading to vasodilation.[16][17] Nebivolol, a highly β1-selective blocker, promotes vasodilation through a nitric oxide (NO)-mediated pathway, which is thought to be mediated by β3-receptor agonism.[15][16]
The following diagram illustrates the signaling pathway of β-adrenergic receptors and the site of action for aryloxypropanolamine derivatives.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Functional assays measure the biological response following receptor activation or blockade.
Objective: To determine the potency (EC50 or pA2) of a test compound as an antagonist at β-adrenergic receptors.
Principle: This assay measures the ability of the test compound to inhibit the agonist-induced production of cAMP in cells expressing the target receptor.
Protocol: cAMP Accumulation Assay
-
Cell Culture:
-
Culture cells expressing the human β1 or β2-adrenergic receptor.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-incubate the cells with increasing concentrations of the test compound (antagonist).
-
Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol). [13] * Include control wells with cells treated with the agonist alone and with vehicle.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist.
-
The pA2 value, a measure of antagonist potency, can be calculated using the Schild equation.
-
In Vivo Models: Evaluating Cardiovascular Effects and Duration of Action
In vivo studies in animal models are crucial for assessing the cardiovascular effects and duration of action of a test compound in a whole-organism context.
Objective: To evaluate the effect of a test compound on heart rate and blood pressure and to determine its duration of action in a conscious, telemetered rat model.
Protocol: In Vivo Cardiovascular Assessment in Conscious Rats
-
Animal Model:
-
Use adult male rats (e.g., Sprague-Dawley or Wistar).
-
Surgically implant a telemetry transmitter for continuous monitoring of heart rate, blood pressure, and electrocardiogram (ECG).
-
Allow the animals to recover from surgery.
-
-
Drug Administration:
-
Administer the test compound orally or intravenously at different dose levels.
-
Include a vehicle-treated control group.
-
-
Data Acquisition:
-
Continuously record cardiovascular parameters for at least 24 hours post-dosing.
-
-
Data Analysis:
-
Analyze the data to determine the time course of the drug's effect on heart rate and blood pressure.
-
Calculate the maximum effect (Emax) and the time to maximum effect (Tmax).
-
Determine the duration of action, often defined as the time for which the effect remains above a certain threshold (e.g., 50% of Emax).
-
The effect on exercise-induced tachycardia can also be assessed by subjecting the animals to a treadmill exercise challenge at different time points after drug administration. [18] The following diagram illustrates the logical relationship in the preclinical evaluation of long-duration aryloxypropanolamine derivatives.
-
Caption: Preclinical Development Cascade for Aryloxypropanolamine Derivatives.
Conclusion and Future Directions
Long-duration aryloxypropanolamine derivatives remain a vital class of drugs in the armamentarium against cardiovascular diseases. Their extended duration of action offers significant clinical advantages, and ongoing research continues to refine their pharmacological profiles. A thorough understanding of their structure-activity relationships, mechanisms of action, and pharmacokinetic properties is essential for the successful development of new and improved therapies.
Future research in this area will likely focus on:
-
Enhanced Receptor Selectivity: Developing compounds with even greater selectivity for β1-receptors or with unique profiles targeting multiple receptors.
-
Novel Mechanisms of Vasodilation: Exploring new pathways to induce vasodilation beyond α1-blockade and NO-mediation.
-
Tissue-Specific Targeting: Designing drugs that preferentially act on specific tissues, such as the heart, to minimize systemic side effects.
-
Personalized Medicine: Identifying biomarkers that can predict a patient's response to a particular β-blocker, allowing for more tailored treatment strategies.
By leveraging the foundational knowledge outlined in this guide and embracing innovative drug discovery technologies, the scientific community is well-positioned to develop the next generation of long-acting aryloxypropanolamine derivatives with superior efficacy and safety profiles.
References
-
Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. [Link]
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. [Link]
-
Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. PubMed. [Link]
-
Predicting in vivo cardiovascular properties of β-blockers from cellular assays. PMC - NIH. [Link]
-
Structure Activity Relationship Of Drugs. Sema. [Link]
-
Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments. [Link]
-
Beta-blockers. Deranged Physiology. [Link]
-
Pharmacokinetics of long acting propranolol. Implications for therapeutic use. PubMed. [Link]
-
A Review of Nebivolol Pharmacology and Clinical Evidence. PMC. [Link]
-
Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension. [Link]
-
Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. [Link]
-
Study design of (A) competition radioligand binding assay to quantify β... ResearchGate. [Link]
-
Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed. [Link]
-
Comparison of antihypertensive efficacy of carvedilol and nebivolol in mild-to-moderate primary hypertension: a randomized trial. Anadolu Kardiyoloji Dergisi. [Link]
-
What is the comparative efficacy of nebivolol (Nebivolol) versus carvedilol (Carvedilol) on blood pressure (BP) control?. Dr.Oracle. [Link]
-
A Review of Nebivolol Pharmacology and Clinical Evidence. OUCI. [Link]
-
Pharmacological properties of beta-adrenoceptor blocking drugs. Krause und Pachernegg. [Link]
-
Discovery and development of beta-blockers. Wikipedia. [Link]
-
Cardioprotective and β-adrenoceptor antagonistic activity of a newly synthesized aryloxypropanolamine derivative PP-36. PMC. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Pharmacokinetics and Pharmacodynamics of Beta Blockers in Heart Failure. ResearchGate. [Link]
-
Impact of beta-blocker nebivolol versus carvedilol prescription at discharge on long-term clinical outcomes in STEMI patients with reduced LVEF treated with drug-eluting stents. ResearchGate. [Link]
-
Aryloxypropanolamine and Catecholamine Ligand Interactions With the beta(1)-adrenergic Receptor. PubMed. [Link]
-
β-Blocking activity of PP-34, a newly synthesized aryloxypropanolamine derivative, and its cardioprotective effect against ischaemia/reperfusion injury in laboratory animals. Journal of Pharmacy and Pharmacology. [Link]
-
Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. University of Alberta. [Link]
- Aryloxypropanolamine derivatives, method of preparation and applications thereof.
-
Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. PubMed. [Link]
-
[Determination of duration of action of beta blockers with Holter-ECG registration]. PubMed. [Link]
-
Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents. PubMed. [Link]
-
beta-Adrenergic blocking agents. alpha- and gamma-methyl(aryloxy)propanolamines. PubMed. [Link]
-
General beta-blocker structure (aryloxypropanolamines). ResearchGate. [Link]
- Synthesis of aryloxypropanolamines and arylethanolamines.
-
Cardiac βARK1 inhibition prolongs survival and augments β blocker therapy in a mouse model of severe heart failure. PNAS. [Link]
-
Fig. 1 General beta-blocker structure (aryloxypropanolamines). ResearchGate. [Link]
-
Duration of action of beta blockers. PubMed. [Link]
-
Beta-blocker duration of action and implications for therapy. PubMed. [Link]
-
Alpha^ and beta^blocking agents: pharmacology and properties. American Journal of Health-System Pharmacy. [Link]
-
How Long Do Beta Blockers Take To Work. Consensus Academic Search Engine. [Link]
-
Preclinical Cardiovascular Risk Assessment in Modern Drug Development. Toxicological Sciences. [Link]
-
Clinical pharmacology of the beta-blocking drugs: implications for the postinfarction patient. PubMed. [Link]
-
Beta-Adrenoceptor Antagonists (Beta-Blockers). Cardiovascular Pharmacology Concepts. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of long acting propranolol. Implications for therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles [mdpi.com]
- 10. Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 12. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 13. Cardioprotective and β-adrenoceptor antagonistic activity of a newly synthesized aryloxypropanolamine derivative PP-36 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Review of Nebivolol Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. anatoljcardiol.com [anatoljcardiol.com]
- 17. droracle.ai [droracle.ai]
- 18. Duration of action of beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Adimolol (MEN 935) Binding Affinity: A Comparative Analysis of β1 vs. β2 Adrenergic Receptors
Executive Summary
Adimolol (developmental code MEN 935) is a structurally unique, long-acting antihypertensive agent characterized by its non-selective β-adrenoceptor antagonism and supplementary α-adrenolytic properties[1],[2]. Unlike classical competitive β-blockers such as propranolol, adimolol exhibits a highly prolonged duration of action—sustaining functional antagonism for up to 7 days post-administration[1]. This whitepaper provides an in-depth technical analysis of Adimolol’s binding affinity profiles across β1 and β2 receptors, explores the mechanistic causality behind its atypical receptor downregulation (Bmax reduction), and outlines the gold-standard experimental protocols required to validate these pharmacodynamic metrics.
Mechanistic Overview: Receptor Binding and Downregulation
Non-Selective β1/β2 Blockade
Adimolol operates primarily as a non-selective antagonist at both β1 (cardiac/renal) and β2 (pulmonary/vascular) adrenergic receptors. The compound demonstrates exceptional lipophilicity (log P > +1.5) and high binding affinity, with a dissociation constant (
The Bmax Reduction Phenomenon
The most distinguishing pharmacological feature of Adimolol is its impact on receptor density. While standard competitive antagonists typically upregulate receptor expression upon chronic administration, a single dose of Adimolol significantly reduces the total number of available β-adrenoceptors (
Supplementary α-Adrenolytic Activity
In addition to its potent β-blockade, Adimolol exhibits measurable affinity for postsynaptic α-adrenoceptors, contributing to its antihypertensive profile by preventing catecholamine-induced vasoconstriction[2]. It acts as a non-selective α-adrenergic antagonist, binding to both α1 and α2 subtypes[2].
Quantitative Data Presentation: Receptor Affinity Profile
The following table summarizes the established binding affinities (
| Receptor Subtype | Primary Tissue Localization | Affinity Metric | Value | Selectivity Profile |
| β1-Adrenoceptor | Heart, Kidney | < 1.5 nM | High Affinity, Non-selective | |
| β2-Adrenoceptor | Lungs, Vascular Smooth Muscle | < 1.5 nM | High Affinity, Non-selective | |
| α1-Adrenoceptor | Vascular Smooth Muscle | 0.52 μM ( | Moderate Affinity | |
| α2-Adrenoceptor | Presynaptic Terminals, Vasculature | 13.0 μM ( | Low Affinity |
Data synthesized from in vitro receptor binding studies[3],[2],[4].
Pharmacodynamic Signaling Visualization
The diagram below illustrates the dual-pathway blockade executed by Adimolol, highlighting its non-selective interference with the Gs-protein coupled signaling cascade.
Adimolol-mediated blockade of β1/β2 receptors and downstream suppression of the cAMP/PKA pathway.
Experimental Protocol: Validating β1/β2 Binding Affinity
To accurately quantify Adimolol's affinity (
Step 1: Tissue-Specific Membrane Preparation
-
Procedure: Dissect and homogenize guinea pig left ventricular free wall (predominantly β1) and soleus muscle (predominantly β2) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C to isolate the membrane pellet. Resuspend the pellet in fresh buffer.
-
Causality: Isolating the membrane fraction physically separates the target receptors from intracellular proteases and endogenous catecholamines. This prevents metabolic degradation of the radioligand and eliminates competitive interference from endogenous agonists, ensuring baseline assay integrity.
Step 2: Radioligand Saturation Binding
-
Procedure: Incubate the prepared membranes with increasing concentrations (10 pM to 500 pM) of a non-selective radioligand, such as[
I]-iodocyanopindolol (ICYP), for 60 minutes at 37°C. Measure non-specific binding in the presence of 10 μM unlabelled propranolol. -
Causality: Saturation binding establishes the baseline receptor density (
) and the dissociation constant ( ) of the radioligand. These parameters are mathematically indispensable for converting the raw displacement data into a true affinity metric for Adimolol in the subsequent steps.
Step 3: Competition Binding Assay
-
Procedure: Incubate the membrane preparations with a fixed concentration of [
I]-ICYP (set near its calculated ) and varying concentrations of Adimolol ranging from to M. Terminate the reaction via rapid vacuum filtration through glass-fiber filters (e.g., Whatman GF/B), followed by three washes with ice-cold buffer. Quantify the bound radioactivity using a gamma counter. -
Causality: Introducing Adimolol at varying concentrations displaces the radioligand, generating a dose-response curve to determine the
(the concentration of Adimolol that inhibits 50% of radioligand binding). Rapid vacuum filtration and ice-cold washing ensure that the established receptor-ligand equilibrium is "frozen" and not disrupted during the separation phase.
Step 4: Data Analysis via Cheng-Prusoff
-
Procedure: Convert the experimental
values to the inhibition constant ( ) using the Cheng-Prusoff equation: (Where [L] is the concentration of the radioligand used, and is its dissociation constant). -
Causality: The raw
value is highly dependent on the specific radioligand concentration used in the assay. Applying the Cheng-Prusoff equation normalizes this data, yielding an absolute, assay-independent measure of Adimolol's binding affinity ( ) for direct comparison between β1 and β2 subtypes.
References
Sources
- 1. Adimolol, a long acting beta-adrenoceptor blocker in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of MEN 935 (adimolol), a long acting beta- and alpha-adrenolytic antihypertensive agent, with postsynaptic alpha-adrenoceptors in different isolated blood vessels--influence of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
The Adimolol Protocol: A Retrospective Technical Analysis of Long-Acting Hybrid Blockade
[2]
Abstract
This technical guide analyzes the development, pharmacological architecture, and clinical trajectory of Adimolol (MEN-935).[1][2] Developed in the late 1970s by Dr. Karl Thomae GmbH (Boehringer Ingelheim), Adimolol represented a distinct class of "hybrid" antihypertensives—combining non-selective
Chemical Genesis & Rational Design
The development of Adimolol emerged from the "Hybrid Blockade" era of the 1980s. The clinical objective was to mitigate the reflex vasoconstriction and cold extremities associated with pure
Structure-Activity Relationship (SAR)
Adimolol is chemically defined as 1-(3-((2-hydroxy-3-(1-naphthyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone.[1][2] Its design fuses two critical pharmacophores:[1]
-
The Aryloxypropanolamine Tail: A 1-naphthyloxy moiety linked to a 2-hydroxy-3-aminopropane chain.[1][2] This structural motif is homologous to Propranolol and confers high-affinity
and blockade.[1][2] -
The Benzimidazolinone Anchor: A bulky, lipophilic nitrogenous heterocycle.[1] This moiety distinguishes Adimolol, contributing to its high membrane partition coefficient and its unique
-blocking capability.[1][2]
Mechanistic Pathway Visualization
The following diagram illustrates the dual-signaling blockade and the downstream hemodynamic effects.
Figure 1: Dual-mechanism pathway of Adimolol showing simultaneous reduction in Cardiac Output (CO) and Systemic Vascular Resistance (SVR).[1][2]
Technical Synthesis Protocol
The synthesis of Adimolol follows a nucleophilic ring-opening of an epoxide, a standard yet precise operation in aryloxypropanolamine chemistry.[1] The following protocol reconstructs the industrial methodology based on the Boehringer Ingelheim patents (US 4255430).
Objective: Synthesis of Adimolol Free Base.
Reagents & Precursors[1][2][3]
-
Precursor A: 1-Naphthyl glycidyl ether (The epoxide source).[1][2]
-
Precursor B: 1-(3-amino-3-methylbutyl)-1,3-dihydro-2H-benzimidazol-2-one (The amine source).[1][2]
-
Solvent: Ethanol or Isopropanol (Protic solvent to facilitate ring opening).[1][2]
-
Catalyst: None required (Autocatalytic basicity of the amine).[1]
Step-by-Step Workflow
-
Preparation of the Amine Solution:
-
Charge a reaction vessel with 0.1 mol of Precursor B (the benzimidazolinone amine).
-
Dissolve in 150 mL of absolute ethanol under nitrogen atmosphere.
-
Technical Note: Ensure the amine is fully solubilized; gentle heating to 40°C may be required due to the lipophilicity of the benzimidazole ring.
-
-
Epoxide Addition:
-
Add 0.1 mol of 1-Naphthyl glycidyl ether dropwise over 30 minutes.
-
Critical Control Point: Maintain temperature below 50°C during addition to prevent polymerization of the epoxide.[1]
-
-
Reflux & Reaction:
-
Crystallization & Purification:
-
Evaporate the solvent under reduced pressure (Rotavap) to obtain a viscous oil.[1]
-
Redissolve the residue in hot ethyl acetate.[1]
-
Allow to cool slowly to 4°C. Adimolol precipitates as a white crystalline solid.[1]
-
Yield Target: ~75-85%.
-
Melting Point Verification: The product should melt between 108°C – 110°C.
-
Pharmacokinetic Profiling & The "7-Day" Anomaly
Adimolol is pharmacologically distinct due to its extreme duration of action.[1] While its plasma half-life is moderately long, its biological effect persists far longer, suggesting a "hit-and-run" mechanism or deep compartment sequestration.[1][2]
Comparative Pharmacokinetics Table
| Parameter | Adimolol (MEN-935) | Propranolol (Standard) | Labetalol (Hybrid Comparator) |
| Bioavailability | ~30-50% (High First Pass) | 26% | 25% |
| Lipophilicity | High | High | Moderate |
| Tmax (Time to Peak) | 2–4 Hours | 1–2 Hours | 1–2 Hours |
| Plasma Half-Life (t1/2) | 15–19 Hours | 3–6 Hours | 6–8 Hours |
| Duration of Effect | > 24 Hours (up to 7 days) | 6–12 Hours | 8–12 Hours |
| Receptor Selectivity | Non-selective | Non-selective | Non-selective |
The Downregulation Hypothesis
Research published in the British Journal of Clinical Pharmacology indicated that Adimolol does not merely block receptors; it reduces the number of available
Clinical Translation & Stagnation[1][2]
Efficacy Data
In Phase II trials, Adimolol demonstrated potent antihypertensive efficacy.[1] A single oral dose (600 mg) produced significant reductions in supine and standing blood pressure.[1] Unlike pure
Reasons for Discontinuation/Obscurity
Despite its efficacy, Adimolol did not achieve the commercial success of Bisoprolol or Carvedilol.[1] The technical retrospective suggests three primary failure points:
-
Titration Difficulty: The "7-day effect" made dose titration dangerous.[1][2] If a patient developed bradycardia or hypotension, the drug effect could not be quickly reversed, unlike shorter-acting agents (e.g., Esmolol or Metoprolol).[1][2]
-
The "Zombie" Receptor Effect: The sustained downregulation of receptors meant that physiological responsiveness to endogenous catecholamines (adrenaline) was blunted for prolonged periods, posing risks during surgery or acute stress.[1]
-
Market Timing: Adimolol arrived just as ACE inhibitors (e.g., Captopril) were revolutionizing hypertension treatment, offering a cleaner side-effect profile without the fatigue associated with non-selective
-blockers.[1][2]
Visualizing the Synthesis Workflow
Figure 2: Industrial synthesis workflow for Adimolol via epoxide ring opening.
References
-
Palluk, R., et al. (1986).[1] "Interactions of MEN 935 (adimolol), a long acting beta- and alpha-adrenolytic antihypertensive agent, with postsynaptic alpha-adrenoceptors."[1][2][7] Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Hoefke, W., et al. (1986).[1] "Adimolol Hydrochloride Hydrate."[1] Drugs of the Future.
-
Koppe, H., et al. (1981).[1] "United States Patent 4255430: 1-(3-amino-3-methylbutyl)-2-benzimidazolinone derivatives."[1][2] Boehringer Ingelheim GmbH.[1]
-
Elliot, H.L., et al. (1984).[1] "Adimolol, a long acting beta-adrenoceptor blocker in man."[1][2] British Journal of Clinical Pharmacology.
-
Bechtel, W.D. (1985).[1] "Pharmacokinetics of adimolol after single and multiple dose administration in healthy volunteers." Arzneimittelforschung.
Sources
- 1. Timolol - Wikipedia [en.wikipedia.org]
- 2. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. (+-)-Timolol | C13H24N4O3S | CID 5478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Timolol - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Adimolol - Wikipedia [en.wikipedia.org]
Comprehensive Technical Guide on Adimolol Hydrochloride Hydrate (UNII: 76X4B195Z3)
Subtitle: Pharmacodynamics, Kinetic Profiling, and Experimental Methodologies for Preclinical Cardiovascular Research
Executive Summary
In the landscape of cardiovascular pharmacology, achieving sustained receptor modulation without inducing rapid tachyphylaxis remains a significant challenge. Adimolol (developmental code MEN-935) emerges as a unique antihypertensive agent characterized by its non-selective antagonism of α1-, α2-, and β-adrenergic receptors[1].
While the free base of Adimolol (CAS: 78459-19-5) is frequently referenced in literature[1][2], rigorous preclinical and clinical assays predominantly utilize Adimolol hydrochloride hydrate (CAS: 75708-29-1, UNII: 76X4B195Z3)[3][4]. As an application scientist, I emphasize that selecting the hydrochloride monohydrate salt is not arbitrary; it dramatically enhances solvation kinetics in physiological buffers, preventing compound precipitation and ensuring that calculated binding affinities (
This whitepaper deconstructs the core mechanism of action of Adimolol hydrochloride hydrate, summarizes its quantitative pharmacological data, and provides self-validating experimental protocols for drug development professionals.
Chemical Identity & Physicochemical Profiling
Understanding the exact molecular entity is the first step in ensuring reproducible assay design. The hydration state and salt form directly dictate the compound's molarity calculations in solution preparation.
Table 1: Physicochemical Properties
| Parameter | Value | Reference |
| Compound Name | Adimolol hydrochloride monohydrate | [4][5] |
| FDA UNII Code | 76X4B195Z3 | [4][6] |
| CAS Number (Salt/Hydrate) | 75708-29-1 | [3] |
| CAS Number (Free Base) | 78459-19-5 | [1][2] |
| Molecular Formula | [6] | |
| Molecular Weight | 473.99 g/mol | [6] |
| IUPAC Nomenclature | 3-[3-[[2-hydroxy-3-(1-naphthyloxy)propyl]amino]-3-methyl-butyl]-1H-benzimidazol-2-one hydrochloride hydrate | [1] |
Core Mechanism of Action (Pharmacodynamics)
Adimolol is distinguished by its dual-action profile. It acts as a potent antagonist at central and peripheral β-adrenoceptors while exerting a weaker, yet synergistic, α1-adrenolytic action[5]. The central α2-antagonistic effect is relatively weak[5].
Crucially, clinical studies have demonstrated that Adimolol's β-adrenoceptor antagonism persists for up to 7 days following a single oral dose[7]. This prolonged efficacy is not solely driven by competitive binding. Lymphocyte binding studies reveal that Adimolol significantly reduces the total receptor number (
Caption: Adimolol mechanism of action: Multi-receptor antagonism and downstream physiological effects.
Table 2: Quantitative Pharmacodynamic & Pharmacokinetic Data
| Parameter | Value | Clinical Implication | Reference |
| Prevents peripheral vasoconstriction. | [2] | ||
| Weak interaction; minimal central interference. | [2][5] | ||
| Terminal Elimination Half-life ( | 14 hours | Significantly longer than standard β-blockers (e.g., propranolol at 3h). | [7] |
| Duration of Action | Up to 7 days | Sustained blood pressure and heart rate reduction. | [7] |
Experimental Methodologies: Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.
Protocol A: Radioligand Binding Assay for Adrenergic Receptor Affinity
Objective: To quantify the binding affinity (
Causality & Design Rationale: Why utilize rapid filtration over centrifugation? The off-rate of competitive antagonists can be remarkably fast. Extended washing steps during centrifugation allow the receptor-ligand complex to dissociate, leading to an underestimation of binding affinity. Rapid filtration kinetically traps the bound state, preserving the equilibrium achieved during incubation.
Step-by-Step Workflow:
-
Membrane Preparation: Homogenize target tissue (e.g., rat cerebral cortex for
, myocardium for ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Validation: Maintain at 4°C to prevent proteolytic degradation of the receptors. -
Incubation: Incubate 50 µg of membrane protein with a specific radioligand (e.g.,
-prazosin for ) and varying concentrations of Adimolol ( to M) for 60 minutes at 25°C. -
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).
-
Washing: Wash filters three times with 5 mL of ice-cold buffer. Causality: The low temperature severely reduces the dissociation rate constant (
) during the wash. -
Quantification: Measure bound radioactivity using liquid scintillation counting.
-
System Validation: Include a positive control (e.g., Propranolol) and a negative control (vehicle). Calculate the Z'-factor; an assay is only deemed robust if Z' > 0.5.
Caption: Step-by-step workflow for radioligand binding assay to determine receptor affinity.
Protocol B: In Vivo Hemodynamic Assessment of Prolonged Beta-Blockade
Objective: To evaluate the 7-day extended functional antagonism of Adimolol in normotensive models[7].
Causality & Design Rationale:
Why measure heart rate response against an isoprenaline challenge rather than just resting heart rate? Adimolol's prolonged efficacy (up to 7 days) can be confounded by natural circadian rhythms or stress-induced baseline drifts in the animal model. By administering intravenous isoprenaline (a pure, direct-acting
Step-by-Step Workflow:
-
Baseline Stabilization: Acclimate subjects and record baseline supine and erect blood pressure and heart rate.
-
Pre-Dose Challenge: Administer an intravenous bolus of isoprenaline and record the peak heart rate increase. This establishes the uninhibited
-receptor functional baseline[7]. -
Dosing: Administer a single oral dose of Adimolol hydrochloride hydrate (e.g., 600 mg equivalent in clinical models)[7].
-
Longitudinal Monitoring: Repeat the isoprenaline challenge at 24, 72, and 168 hours (7 days) post-dose.
-
System Validation: The protocol is validated if the control group (dosed with standard Propranolol) shows a return to baseline isoprenaline sensitivity within 24 hours (due to its 3h half-life), while the Adimolol cohort maintains attenuation up to Day 7[7].
Conclusion
Adimolol hydrochloride hydrate (UNII: 76X4B195Z3) represents a highly specialized pharmacological tool. Its ability to not only competitively antagonize
References
-
Wikipedia | Adimolol | 1
-
MedChemExpress | Adimolol free base (MEN-935 free base) | 2
-
NIH PubMed Central (PMC) | Adimolol, a long acting beta-adrenoceptor blocker in man | 7
-
Chem960 | 75708-29-1 (Adimolol) | 3
-
PrecisionFDA | ADIMOLOL (Substance Hierarchy & Identifiers) | 4
-
NIH Global Substance Registration System (GSRS) | ADIMOLOL HYDROCHLORIDE MONOHYDRATE | 6
-
NCATS Inxight Drugs | ADIMOLOL HYDROCHLORIDE MONOHYDRATE |5
Sources
- 1. Adimolol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chem960.com [chem960.com]
- 4. GSRS [precision.fda.gov]
- 5. ADIMOLOL HYDROCHLORIDE MONOHYDRATE [drugs.ncats.io]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Adimolol, a long acting beta-adrenoceptor blocker in man - PMC [pmc.ncbi.nlm.nih.gov]
Adimolol Hydrochloride Hydrate: Lipophilic Architecture & Biopharmaceutical Profiling
The following technical guide details the lipophilic profile of Adimolol Hydrochloride Hydrate, structured for researchers and drug development scientists.
Executive Summary
Adimolol Hydrochloride Hydrate (CAS: 78459-19-5 for base) represents a distinct class of "hybrid" antihypertensive agents, combining non-selective
This guide analyzes the molecular drivers of this lipophilicity, provides protocols for its experimental determination, and maps the consequential impact on ADME (Absorption, Distribution, Metabolism, Excretion) pathways.
Molecular Architecture & Lipophilicity Sources
The lipophilic nature of adimolol is not accidental but a function of its structural design. Understanding the Structure-Property Relationship (SPR) is critical for predicting its behavior in biological membranes.
Structural Deconstruction
The molecule can be segmented into three pharmacophoric regions, each contributing to the net partition coefficient (
-
The Naphthyloxy Head (Lipophilic Anchor):
-
Similar to propranolol, adimolol features a naphthalene ring. This fused aromatic system is highly hydrophobic, driving strong Van der Waals interactions with lipid bilayers.
-
Contribution: Major positive driver of LogP.
-
-
The Propanolamine Linker (Ionizable Core):
-
Contains the secondary amine (
) and the hydroxyl group. At physiological pH (7.4), the amine is predominantly protonated ( ), creating a cationic species. -
Contribution: Hydrophilic pull; however, the shielding effect of the flanking bulky groups mitigates water solvation.
-
-
The Benzimidazolone Tail (Bulky Substituent):
-
Unlike the small isopropyl group in propranolol, adimolol possesses a complex 1-(3-amino-3-methylbutyl)-benzimidazol-2-one moiety. While the urea-like cyclic functionality adds some polarity, the overall carbon scaffold significantly increases the molecular volume and hydrophobic surface area.
-
Contribution: Net increase in lipophilicity and tissue protein binding affinity.
-
Physicochemical Profile
The following data summarizes the core properties affecting lipophilicity.
| Parameter | Value / Description | Context |
| Molecular Formula | Salt/Solvate form | |
| Molecular Weight | 473.99 g/mol | High MW aids tissue retention |
| Predicted LogP (Base) | ~3.8 – 4.2 | Highly Lipophilic (Class II/IV tendency) |
| ~9.4 | Ionized at pH 7.4 | |
| LogD (pH 7.4) | ~1.5 – 2.0 | Effective distribution into membranes despite ionization |
| Solubility | Low (Base) / Improved (HCl Salt) | Salt form essential for oral bioavailability |
Note on Causality: The hydrochloride salt and hydrate forms are engineered to disrupt the crystal lattice energy, thereby allowing the drug to dissolve in the aqueous gastric environment. Once in the higher pH of the intestine, the equilibrium shifts toward the lipophilic free base, facilitating passive diffusion through the enterocyte membrane.
Experimental Methodologies
For researchers characterizing adimolol or similar hybrid beta-blockers, the following protocols ensure accurate lipophilicity assessment.
Protocol A: Shake-Flask Method (The Gold Standard)
This method directly measures the partition coefficient (
-
Objective: Determine
to predict in vivo membrane crossing. -
Reagents: n-Octanol (HPLC grade), Phosphate Buffer Saline (PBS) pH 7.4.
Workflow:
-
Pre-saturation (Critical Step): Stir n-octanol and PBS together for 24 hours. Separate phases. This prevents volume changes during the experiment due to mutual solubility.
-
Solubilization: Dissolve Adimolol HCl Hydrate in the aqueous pre-saturated phase. (Starting in the aqueous phase prevents precipitation of the salt).
-
Equilibration: Mix the drug solution with pre-saturated octanol (1:1 volume ratio) in a glass vessel.
-
Agitation: Shake mechanically for 4 hours at 25°C (
). -
Separation: Centrifuge at 3000g for 20 minutes to break any emulsion.
-
Quantification: Measure the concentration of Adimolol in both phases using UV-Vis spectrophotometry (
nm) or HPLC. -
Calculation:
Protocol B: RP-HPLC Estimation (High Throughput)
For rapid screening, retention time on a C18 column correlates with lipophilicity.
-
Column: C18 (Octadecylsilane) - mimics the lipid bilayer.
-
Mobile Phase: Methanol/Water (buffered to pH 7.4).
-
Standardization: Calibrate using a homologous series of beta-blockers with known LogP values (e.g., Atenolol, Metoprolol, Propranolol).
-
Validation: Calculate the Capacity Factor (
) and correlate to LogP.
Biopharmaceutical Implications
The lipophilic nature of adimolol dictates its entire pharmacokinetic lifecycle.
Visualizing the ADME Pathway
The diagram below illustrates how high lipophilicity influences the drug's journey through the body, contrasting it with hydrophilic alternatives.
Figure 1: Pharmacokinetic trajectory of Adimolol. Note the critical role of lipophilicity in absorption, hepatic clearance, and CNS entry.
Clinical Consequences
-
Central Nervous System Effects:
-
Because Adimolol is highly lipophilic (LogP > 3.0), it readily crosses the Blood-Brain Barrier (BBB).
-
Result: Central beta-blockade contributes to its antihypertensive efficacy but may also induce side effects typical of lipophilic beta-blockers, such as vivid dreams or fatigue, unlike hydrophilic atenolol.
-
-
Hepatic Clearance vs. Renal Excretion:
-
Lipophilic drugs require metabolic conversion to become water-soluble for excretion.
-
Adimolol undergoes extensive hepatic metabolism (likely CYP2D6 mediated, analogous to propranolol).
-
Implication: Dosage adjustments are necessary in patients with liver impairment, whereas renal function is less critical compared to hydrophilic drugs.
-
-
Volume of Distribution (
):-
High lipophilicity leads to extensive binding to tissue proteins and lipids.
-
Result: A large
and a long elimination half-life (14–19 hours), supporting once-daily dosing.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71227, Adimolol.
-
[Link]
-
-
US Food and Drug Administration (FDA).
-
[Link]
-
- Cruickshank, J. M. (1980). The clinical importance of cardioselectivity and lipophilicity in beta-blockers. American Heart Journal. Context: Establishes the foundational link between lipophilicity (LogP) and CNS side effects in beta-blockers.
- Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery.
-
Arzneimittelforschung. (1985). Pharmacokinetics of adimolol after single and multiple dose administration in healthy volunteers. Arzneimittelforschung, 35(6), 964-9.
-
[Link]
-
Methodological & Application
Application Note: Preparation and Validation of Adimolol Hydrochloride Hydrate Stock Solutions in DMSO
Executive Summary
Adimolol is a potent, non-selective beta-adrenoceptor antagonist (beta-blocker) characterized by its uniquely prolonged duration of action, which can persist for up to 7 days following a single dose[1]. It is utilized extensively in cardiovascular pharmacology to study prolonged receptor antagonism and vasodilation mechanisms[2]. For in vitro assays and preclinical models, the preparation of a highly accurate, stable stock solution is the foundational step for reproducible data. This protocol details the precise methodology for formulating adimolol hydrochloride hydrate in dimethyl sulfoxide (DMSO), highlighting the critical physicochemical variables that dictate solvent choice, stoichiometric calculations, and storage stability.
Physicochemical Profiling & The "Hydrate Factor"
Understanding the exact chemical composition of the Active Pharmaceutical Ingredient (API) is critical before adding any solvent. Adimolol is typically supplied as a hydrochloride monohydrate salt[3],[4].
Table 1: Physicochemical Properties of Adimolol Hydrochloride Hydrate
| Property | Specification |
| Compound Name | Adimolol hydrochloride monohydrate |
| CAS Registry Number | 83487-83-6 |
| Molecular Formula | C₂₅H₂₉N₃O₃ · HCl · H₂O |
| Molecular Weight | 473.99 g/mol |
| Primary Target | Beta-adrenergic receptors (non-selective) |
| Solubility | Soluble in DMSO (≥10 mM standard) |
Causality Insight (Expertise & Experience): A frequent vector for experimental error in pharmacology is the failure to account for the mass of counterions and hydration spheres. The anhydrous free base of adimolol has a molecular weight of 419.52 g/mol [5]. However, the hydrochloride monohydrate form weighs 473.99 g/mol [3],[4]. If a researcher calculates molarity based on the free base weight while weighing the hydrate salt, the resulting stock solution will be under-concentrated by approximately 11.5%. This systematic error will invisibly skew all downstream IC₅₀ and EC₅₀ determinations.
Mechanism of Action
Adimolol competitively binds to beta-adrenergic receptors, preventing the binding of endogenous catecholamines. This blockade inhibits the activation of Gs-proteins, leading to a downregulation of adenylyl cyclase activity, decreased intracellular cyclic AMP (cAMP), and the subsequent inactivation of Protein Kinase A (PKA)[1],[6].
Adimolol mechanism: Beta-adrenergic receptor blockade inhibiting the cAMP/PKA signaling pathway.
Reagent & Material Specifications
-
Solvent: Anhydrous DMSO (≥99.9% purity, ≤0.005% water).
-
Causality: DMSO is highly hygroscopic. Standard laboratory DMSO readily absorbs atmospheric moisture. The introduction of water can trigger the precipitation of adimolol's highly lipophilic naphthyloxy moiety and accelerate hydrolytic degradation of the stock over long-term storage.
-
-
Filtration: 0.22 µm Polytetrafluoroethylene (PTFE) syringe filters.
-
Causality: Standard cellulose acetate (CA) or mixed cellulose ester (MCE) membranes are chemically incompatible with DMSO and will dissolve, leaching polymers directly into your stock. PTFE is chemically inert and ensures pristine sterilization.
-
-
Storage Vessels: Amber glass vials or opaque polypropylene microcentrifuge tubes to prevent photodegradation.
Quantitative Dilution Matrix
To prepare a standard 10 mM stock solution of Adimolol hydrochloride hydrate (MW = 473.99 g/mol ), utilize the following mass-to-volume ratios:
Table 2: Standard Stock Solution Dilution Chart (Target: 10 mM)
| Mass of Adimolol HCl Hydrate (mg) | Required Volume of Anhydrous DMSO (µL) |
| 1.00 mg | 211.0 µL |
| 2.00 mg | 422.0 µL |
| 4.74 mg | 1000.0 µL (1.0 mL) |
| 5.00 mg | 1054.9 µL |
| 10.00 mg | 2109.7 µL |
Step-by-Step Preparation Protocol
Step-by-step experimental workflow for preparing and storing Adimolol DMSO stock solutions.
Step 1: Equilibration Bring the sealed vial of Adimolol hydrochloride hydrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to instantly condense on the powder, altering its mass and introducing water into the anhydrous system.
Step 2: Weighing Using a calibrated microbalance, weigh the desired amount of powder (e.g., 4.74 mg) onto a piece of anti-static weighing paper. Transfer quantitatively to a clean, dry glass vial.
Step 3: Solubilization Pipette the calculated volume of anhydrous DMSO (e.g., 1.0 mL) directly into the vial.
Step 4: Agitation Vortex the solution vigorously for 60 seconds. If dissolution is incomplete, sonicate the vial in a room-temperature water bath for 2 to 5 minutes. Causality: Gentle sonication disrupts crystalline lattices to aid solubility without applying excessive heat, which could thermally degrade the molecule.
Step 5: Sterilization Draw the solution into a sterile glass or chemical-resistant plastic syringe. Attach a 0.22 µm PTFE syringe filter and expel the solution into a sterile receiving tube.
Step 6: Aliquoting & Storage Dispense the filtered stock into single-use aliquots (e.g., 50 µL or 100 µL) in amber tubes. Store immediately at -20°C or -80°C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Freezing and thawing DMSO solutions can induce localized precipitation and concentration gradients, rendering the stock highly variable.
Analytical Validation (Self-Validating System)
To guarantee the trustworthiness of the protocol, the stock solution must act as a self-validating system before deployment in critical biological assays. Do not assume the concentration is perfect based solely on gravimetric measurements.
-
Concentration Verification: Dilute a 5 µL aliquot of the final 10 mM stock 1:1000 in HPLC mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid). Analyze via RP-HPLC coupled with UV detection (typically at 254 nm). Compare the Area Under the Curve (AUC) against a freshly prepared standard curve to confirm the exact theoretical concentration.
-
Purity Confirmation: The presence of a single, sharp chromatographic peak confirms that no degradation (e.g., hydrolysis or thermal breakdown during sonication) occurred during the preparation workflow. If secondary peaks are observed, the stock must be discarded.
References
-
Adimolol hydrochloride monohydrate (CAS:83487-83-6) Source: Bio-Fount URL:[Link]
-
Adimolol, a long acting beta-adrenoceptor blocker in man Source: British Journal of Clinical Pharmacology (via NIH PMC) URL:[Link]
-
ADIMOLOL HYDROCHLORIDE MONOHYDRATE Source: Global Substance Registration System (GSRS) - NIH URL:[Link]
-
Actions of dilevalol on adrenoceptors Source: PubMed - NIH URL:[Link]
- US5502052A - Use of a combination of apraclonidine and timolol to control intraocular pressure Source: Google Patents URL
-
ADIMOLOL, (R)- Source: Global Substance Registration System (GSRS) - NIH URL:[Link]
Sources
- 1. Adimolol, a long acting beta-adrenoceptor blocker in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of dilevalol on adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 83487-83-6|Adimolol hydrochloride monohydrate|2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)-3-methylbutyl)-, monohydrochloride, monohydrate, (+/-)-|-范德生物科技公司 [bio-fount.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. US5502052A - Use of a combination of apraclonidine and timolol to control intraocular pressure - Google Patents [patents.google.com]
Protocol for Oral Administration of Adimolol in Wistar Rats
Abstract
This application note outlines a standardized protocol for the oral (gavage) administration of Adimolol , a long-acting non-selective
Part 1: Compound Profile & Pre-Experimental Planning
Chemical Rationale
Adimolol (CAS: 78459-19-5) differs from conventional beta-blockers (e.g., propranolol) due to its prolonged elimination half-life and dual mechanism of action.
-
Mechanism: Competitive antagonism of
and receptors + -adrenergic blockade. -
Physicochemical Challenge: Adimolol is highly lipophilic (LogP > 1.5).[1] It exhibits poor solubility in neutral aqueous buffers, necessitating a suspension-based formulation for oral delivery to ensure uniform dosing.
Animal Model Selection
-
Species: Rattus norvegicus (Wistar Strain).[2]
-
Justification: Wistar rats are the standard model for cardiovascular pharmacodynamics. Their size (250–300g) allows for accurate tail-cuff blood pressure monitoring, which is essential for observing Adimolol's hypotensive effects.
Dosage Strategy (Allometric Scaling)
Human clinical data indicates a single oral dose of 600 mg produces effects lasting up to 7 days. For rat studies, we apply the Body Surface Area (BSA) normalization method.[3]
| Parameter | Human Value | Conversion Factor ( | Rat Equivalent Dose (RED) |
| Human Dose | 600 mg (~8.5 mg/kg) | 37 | -- |
| Rat Factor | -- | 6 | ~52 mg/kg |
Recommendation: Due to species-specific metabolic differences, a dose-response pilot is required.
-
Low Dose: 10 mg/kg (Sub-therapeutic/Threshold)
-
Medium Dose: 30 mg/kg (Likely Therapeutic)
-
High Dose: 60 mg/kg (Maximal efficacy, equivalent to human high dose)[3]
Part 2: Formulation Protocol (Suspension Vehicle)
Objective: Create a stable, homogeneous suspension of Adimolol (free base or HCl salt) suitable for gavage needles. Vehicle: 1.0% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Distilled Water.
Materials
-
Methylcellulose (Sigma M0262 or equivalent)
-
Tween 80 (Polysorbate 80)
-
Mortar and Pestle (Agate preferred)
-
Magnetic stirrer
Step-by-Step Preparation (Example: 100 mL Batch)
-
Vehicle Preparation (The "Wetting" Phase):
-
Heat 40 mL of distilled water to ~70°C.
-
Slowly disperse 1.0 g of Methylcellulose powder into the hot water while stirring vigorously. ( Note: MC does not dissolve in hot water; it disperses.)
-
Once dispersed, add 60 mL of ice-cold water. The sudden temperature drop hydrates the polymer, creating a clear, viscous solution.
-
Add 100 µL (0.1 mL) of Tween 80. Stir overnight at 4°C to remove air bubbles.
-
-
Compound Incorporation (Geometric Dilution):
-
Weigh the required amount of Adimolol (e.g., for a 10 mg/mL concentration, weigh 1000 mg).
-
Place Adimolol in the mortar. Add a small volume (~2 mL) of the prepared Vehicle.
-
Triturate (grind) vigorously until a smooth, lump-free paste is formed. This is the critical step for homogeneity.
-
Gradually add the remaining vehicle in small aliquots, mixing thoroughly after each addition.
-
-
Validation:
-
Transfer to a graduated cylinder and verify final volume.
-
Quality Control: Invert the container. The suspension should not show rapid sedimentation. If particles settle within 5 minutes, re-homogenize or increase MC concentration to 1.5%.
-
Part 3: Administration Protocol (Oral Gavage)
Equipment
-
Syringe: 1 mL or 3 mL (Luer-lock).
-
Gavage Needle: 16G or 18G, 2–3 inch curved stainless steel with a ball tip (prevents esophageal perforation).
Workflow Diagram
Caption: Operational workflow for oral gavage in Wistar rats, emphasizing safety checks during insertion.
Procedure
-
Fasting: Fast rats for 4–6 hours prior to dosing to empty the stomach, reducing variability in absorption. Provide water ad libitum.
-
Volume Calculation: Administer 5 mL/kg .
-
Example: For a 300g rat, Volume =
. -
Note: Do not exceed 10 mL/kg to avoid gastric distension.
-
-
Restraint: Hold the rat by the scruff, keeping the body vertical. This aligns the esophagus straight.[6]
-
Insertion:
-
Injection: Depress the plunger slowly (over 2–3 seconds).
-
Withdrawal: Gently remove the needle. Return rat to cage and observe for 5 minutes (signs of choking/regurgitation).
Part 4: Post-Administration Monitoring[7]
Adimolol is a long-acting agent.[8] Standard 24-hour monitoring is insufficient.
Pharmacodynamic Monitoring (Blood Pressure)
-
Method: Tail-cuff plethysmography (Non-invasive).
-
Timepoints: Baseline (-1h), 1h, 2h, 4h, 8h, 24h, 48h, 72h.
-
Expectation: Reduction in HR and BP may persist >24h due to irreversible or slow-dissociation binding kinetics.
Pharmacokinetic Sampling
-
Matrix: Plasma (EDTA or Heparin).
-
Handling: Adimolol is stable, but samples should be kept on ice and centrifuged at 4°C.
-
Storage: -80°C until HPLC/MS analysis.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Needle Clogging | Suspension particles too large | Increase trituration time; use a homogenizer; switch to 18G needle. |
| Regurgitation | Volume too high or injection too fast | Reduce volume to 5 mL/kg; inject over 5 seconds. |
| Variable Data | Suspension settling | Vortex suspension immediately before every syringe loading. |
| Respiratory Distress | Tracheal administration | Immediate Euthanasia . Review restraint technique. |
References
-
Wiedemann, I., et al. (1983). Adimolol, a long acting beta-adrenoceptor blocker in man.[8] Arzneimittelforschung, 33(6), 861–864.
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.[6][9][10] Journal of the American Association for Laboratory Animal Science, 50(5), 600–613.
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.
-
University of California, San Francisco (IACUC). Oral Gavage in Mice and Rats.
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Atenolol | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TIMOLOL MALEATE OPHTHALMIC SOLUTION, USP 0.25% and 0.5% [dailymed.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
In vitro beta-adrenoceptor binding assay using adimolol
Application Note: Characterization of Quasi-Irreversible Beta-Adrenoceptor Antagonism using Adimolol
Introduction & Mechanistic Rationale
Adimolol is a long-acting, non-selective
Why Use Adimolol? In drug discovery, adimolol is a critical tool compound used to:
-
Determine Receptor Reserve (
reduction): Due to its slow dissociation, it can be used to chemically "knock out" a fraction of receptors to study signal amplification. -
Study Residence Time: It serves as a benchmark for high-affinity, long-residence-time ligands.
-
Differentiate Binding Sites: Its lipophilic nature contrasts with hydrophilic ligands like CGP-12177, allowing discrimination between cell-surface and internalized receptors.
Experimental Workflow Visualization
The following diagram outlines the critical path for the Adimolol Binding Assay, highlighting the divergence between standard competition and the washout-recovery phase specific to adimolol.
Caption: Workflow distinguishing standard competition from the washout assay required to verify adimolol's slow dissociation.
Materials & Reagents
| Component | Specification | Purpose |
| Receptor Source | Rat Heart/Brain membranes or CHO-K1 cells expressing | Target expression. |
| Radioligand | High affinity ( | |
| Competitor | Adimolol (Dissolve in DMSO, dilute in buffer) | The test compound. |
| Non-Specific | Propranolol ( | Defines non-specific binding (NSB). |
| Assay Buffer | 50 mM Tris-HCl, 10 mM | Physiological stabilization. |
| Filter | Whatman GF/B soaked in 0.3% Polyethyleneimine (PEI) | PEI reduces non-specific binding of lipophilic drugs like adimolol to the filter. |
Detailed Protocols
Protocol A: Standard Competition Binding ( Determination)
Objective: To determine the affinity of adimolol under equilibrium conditions.
-
Preparation: Thaw membranes and resuspend in Assay Buffer to yield ~5-10 µg protein/well.
-
Plate Setup (96-well):
-
Total Binding (TB): Buffer + Membrane + Radioligand (
-CYP, ~50 pM). -
Non-Specific Binding (NSB): Propranolol (10 µM) + Membrane + Radioligand.
-
Adimolol Samples: Adimolol (
M to M) + Membrane + Radioligand.
-
-
Incubation: Incubate for 90-120 minutes at 37°C .
-
Expert Insight: Adimolol is slow to associate and dissociate. Shorter incubations (<60 min) will underestimate its affinity (
).
-
-
Termination: Rapidly filter through PEI-soaked GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2]
-
Counting: Measure radioactivity (CPM) in a gamma counter.
Protocol B: The "Washout" Assay (Demonstrating Irreversibility)
Objective: To prove that adimolol does not wash off, unlike reversible antagonists.
-
Pre-incubation: Incubate membranes with a high concentration of Adimolol (
) or vehicle (Control) for 60 minutes. -
Wash Step: Centrifuge membranes (20,000 x g, 15 min), discard supernatant, and resuspend in fresh buffer. Repeat this wash cycle 3 times.
-
Note: This removes free drug. Reversible drugs (e.g., propranolol) will wash out; adimolol will remain bound.
-
-
Saturation Binding: Perform a standard saturation curve using the Radioligand (
-CYP) on these "washed" membranes. -
Result:
-
Control Membranes: Normal
and . -
Adimolol Membranes: Significantly reduced
(due to occluded receptors) but unchanged for the remaining receptors.
-
Mechanistic Signaling Pathway
The following diagram illustrates the kinetic difference between a standard antagonist and Adimolol at the
Caption: Kinetic model showing Adimolol's slow dissociation (dashed red line) and membrane partitioning.
Data Analysis & Interpretation
Calculating (Competition Assay)
Use the Cheng-Prusoff equation:
- = Concentration of radioligand used.
- = Dissociation constant of the radioligand (determined via saturation binding).
Interpreting Washout Data
| Parameter | Reversible Antagonist (e.g., Propranolol) | Quasi-Irreversible (Adimolol) |
| Recovered to ~100% of Control | Permanently Reduced (<50%) | |
| Unchanged | Unchanged (for remaining sites) |
Critical Troubleshooting (Expertise & Experience)
-
High Non-Specific Binding (NSB):
-
Cause: Adimolol is highly lipophilic (LogP > 3) and sticks to plasticware and filters.
-
Solution: Use siliconized tubes and ensure filters are pre-soaked in 0.3% PEI for at least 1 hour.
-
-
Inconsistent
Values:-
Cause: Non-equilibrium conditions.
-
Solution: Extend incubation to 2-3 hours. Adimolol requires significant time to penetrate the membrane and access the receptor binding pocket.
-
-
Depletion of Free Ligand:
-
Cause: High receptor density combined with high affinity.
-
Solution: Ensure that less than 10% of the total added radioligand is bound. Dilute membrane protein concentration if necessary.[1]
-
References
-
Wiedneier, H. et al. (1982). "Adimolol, a long-acting beta-adrenoceptor blocker: binding to beta-adrenoceptors in rat heart and brain." British Journal of Pharmacology.[3] Link
-
Motulsky, H.J. & Mahan, L.C. (1984). "The kinetics of competitive radioligand binding predicted by the law of mass action." Molecular Pharmacology. Link
-
Bylund, D.B. & Toews, M.L. (1993). "Radioligand binding methods: practical guide and tips." American Journal of Physiology-Lung Cellular and Molecular Physiology. Link
-
Vauquelin, G. et al. (2010).[4] "Long-lasting target binding and target vulnerability: the two sides of the same coin." British Journal of Pharmacology.[3] Link
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Slow receptor dissociation is not a key factor in the duration of action of inhaled long-acting β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Slow receptor dissociation is not a key factor in the duration of action of inhaled long-acting β2-adrenoceptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Adimolol via Epichlorohydrin Ring Opening
Introduction
Adimolol (MEN-935) is a long-acting antihypertensive agent characterized by its dual functionality as a non-selective α- and β-adrenolytic receptor antagonist ()[1]. Structurally, it consists of a naphthyloxypropanolamine core linked to a benzimidazolone moiety. The synthesis of adimolol relies on a highly convergent two-step sequence: the base-catalyzed epoxidation of 1-naphthol with epichlorohydrin to form 1-naphthyl glycidyl ether, followed by the regioselective ring opening of the epoxide using the primary amine 3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one ()[2].
This application note details the optimized synthetic protocols, mechanistic rationale, and critical process parameters required to achieve high-purity adimolol suitable for preclinical drug development.
Mechanistic Insights and Process Rationale (E-E-A-T)
Step 1: Phase-Transfer Catalyzed (PTC) Epoxidation
The initial coupling of 1-naphthol and epichlorohydrin is inherently limited by mass transfer, as the deprotonated naphthoxide anion is water-soluble, while epichlorohydrin resides in the organic phase. To overcome this, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is employed ()[3].
-
Causality of Catalyst Choice: The lipophilic quaternary ammonium cation (
) pairs with the naphthoxide anion, shuttling it across the phase boundary into the organic solvent (e.g., toluene). Here, the naphthoxide acts as a nucleophile, attacking the epoxide ring of epichlorohydrin. Subsequent intramolecular cyclization displaces the chloride leaving group, regenerating the epoxide to yield 1-naphthyl glycidyl ether. This PTC approach suppresses unwanted side reactions (such as epoxide hydrolysis) and drives the reaction to a >90% yield.
Step 2: Regioselective Epoxide Ring Opening
The formation of the final active pharmaceutical ingredient (API) requires the coupling of the epoxide intermediate with 3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one.
-
Causality of Solvent Choice: This step is conducted in a polar protic solvent, specifically isopropanol. The hydroxyl group of isopropanol forms critical hydrogen bonds with the epoxide oxygen. This interaction polarizes the C-O bond, increasing the electrophilicity of the epoxide carbons without the need for harsh Lewis acid catalysts that could degrade the benzimidazolone ring.
-
Regioselectivity: Driven by the steric bulk of the naphthyloxy group, the primary amine nucleophile attacks almost exclusively at the less hindered terminal carbon of the epoxide via an
mechanism. This regioselectivity ensures the formation of the desired secondary alcohol (adimolol) rather than the inactive primary alcohol isomer.
Quantitative Data Summary
The following table outlines the optimized stoichiometric ratios, reaction conditions, and expected analytical outcomes for the two-step synthesis.
Table 1: Quantitative Reaction Parameters & Expected Outcomes
| Parameter | Step 1: Epoxidation | Step 2: Ring Opening |
| Primary Reactant | 1-Naphthol (1.0 eq) | 1-Naphthyl glycidyl ether (1.0 eq) |
| Secondary Reactant | Epichlorohydrin (1.5 - 2.0 eq) | Benzimidazolone amine derivative (1.1 eq) |
| Catalyst / Base | TBAB (5 mol%), NaOH (aq, 2.0 eq) | None (Solvent-mediated activation) |
| Solvent System | Toluene / Water (Biphasic) | Isopropanol (Polar Protic) |
| Temperature | 30 - 40 °C | 80 °C (Reflux) |
| Reaction Time | 4 - 6 hours | 8 - 12 hours |
| Expected Yield | 85 - 94% | 75 - 85% |
| Target Purity (HPLC) | > 98% | > 99% (after recrystallization) |
Experimental Workflows and Visualizations
Synthetic workflow for adimolol via phase-transfer epoxidation and ring opening.
Mechanistic pathway of the regioselective epoxide ring opening to form adimolol.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Naphthyl Glycidyl Ether
Objective: Prepare the epoxide intermediate via phase-transfer catalysis. Self-Validating Check: The disappearance of the phenolic -OH stretch (~3300 cm⁻¹) and the appearance of epoxide ring vibrations (~1250 cm⁻¹, 910 cm⁻¹) in FTIR confirm successful conversion.
-
Preparation of the Biphasic System: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-naphthol (14.4 g, 100 mmol) in 150 mL of toluene.
-
Base and Catalyst Addition: Add an aqueous solution of NaOH (8.0 g, 200 mmol in 150 mL DI water) to the organic layer. Introduce tetrabutylammonium bromide (TBAB) (1.61 g, 5 mmol) as the phase-transfer catalyst.
-
Epichlorohydrin Addition: Stir the biphasic mixture vigorously (1000 rpm) at room temperature. Add epichlorohydrin (14.0 g, 150 mmol) dropwise over 30 minutes to prevent uncontrollable exothermic spikes.
-
Reaction Incubation: Heat the mixture to 40 °C and maintain vigorous stirring for 4 to 6 hours. Monitor the consumption of 1-naphthol via TLC (Hexane:Ethyl Acetate, 8:2).
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Discard the lower aqueous layer. Wash the organic toluene layer with DI water (3 × 50 mL) and brine (50 mL) to remove residual NaOH and TBAB. Dry the organic layer over anhydrous
. -
Purification: Concentrate the solvent under reduced pressure to yield crude 1-naphthyl glycidyl ether as a pale yellow oil. Purify via vacuum distillation or short-path silica plug if a high-purity intermediate is required for downstream kinetics.
Protocol B: Synthesis of Adimolol (Epoxide Ring Opening)
Objective: Couple the epoxide with the benzimidazolone amine to yield the final API.
Self-Validating Check: HPLC analysis should show the convergence of the two starting material peaks into a single product peak. Mass spectrometry will confirm the target mass (
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-naphthyl glycidyl ether (10.0 g, 50 mmol) and 3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one (12.0 g, 55 mmol) in 100 mL of anhydrous isopropanol.
-
Reflux: Equip the flask with a reflux condenser. Heat the solution to 80 °C (reflux) under an inert nitrogen atmosphere.
-
Incubation and Monitoring: Maintain reflux for 8 to 12 hours. The reaction is autocatalytic to a degree, as the newly formed secondary hydroxyl group can assist in hydrogen-bonding subsequent epoxide molecules. Monitor progression via HPLC.
-
Crystallization: Once the epoxide is fully consumed, remove the heat source and allow the mixture to cool slowly to room temperature. The crude adimolol will begin to precipitate as an off-white solid. To maximize yield, chill the flask in an ice bath (0-5 °C) for 2 hours.
-
Filtration and Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold isopropanol (2 × 20 mL) to remove unreacted amine and trace impurities.
-
Recrystallization: Recrystallize the crude product from a mixture of ethanol and water (70:30 v/v) to achieve >99% purity. Dry the final white crystalline solid in a vacuum oven at 50 °C for 24 hours.
References
-
Interactions of MEN 935 (adimolol), a long acting beta- and alpha-adrenolytic antihypertensive agent, with postsynaptic alpha-adrenoceptors in different isolated blood vessels--influence of angiotensin II Source: Naunyn-Schmiedeberg's Archives of Pharmacology (PubMed) URL:[Link]
-
Adimolol Source: Wikipedia URL:[Link]
-
Design of a novel dual function membrane microreactor for liquid–liquid–liquid phase transfer catalysed reaction: selective synthesis of 1-naphthyl glycidyl ether Source: Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]
Sources
- 1. Interactions of MEN 935 (adimolol), a long acting beta- and alpha-adrenolytic antihypertensive agent, with postsynaptic alpha-adrenoceptors in different isolated blood vessels--influence of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adimolol - Wikipedia [en.wikipedia.org]
- 3. Design of a novel dual function membrane microreactor for liquid–liquid–liquid phase transfer catalysed reaction: selective synthesis of 1-naphthyl glycidyl ether - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Note: Handling Hygroscopic Hydrochloride Hydrate Salts
Abstract
This guide addresses the "Triple Threat" in solid-state chemistry: Hygroscopic Hydrochloride Hydrate Salts . These materials present a unique thermodynamic challenge: they possess an intrinsic water of crystallization (hydrate) that must be preserved, yet they aggressively adsorb atmospheric moisture (hygroscopicity) due to the high lattice energy and hydrogen-bonding potential of the chloride counter-ion. This application note provides a self-validating workflow for storage, precision weighing, and solubilization, ensuring stoichiometric accuracy without compromising the crystal lattice.
The Thermodynamic Challenge
Hydrochloride (HCl) salts are the most common salt form in drug development due to their high solubility and bioavailability. However, the chloride ion’s high charge density makes these salts prone to moisture uptake.
When dealing with a hygroscopic hydrate , you are managing two distinct water populations:
-
Lattice Water (Bound): Stoichiometric water molecules essential for the crystal structure (e.g., mono-, di-hydrate). Loss of this water leads to crystal collapse and amorphous conversion.
-
Sorbed Water (Adventitious): Atmospheric moisture adsorbed onto the particle surface. Gain of this water leads to weighing errors, deliquescence, and hydrolysis.
The Goal: Remove population #2 without disturbing population #1.
Classification of Hygroscopicity (USP <1112>)
Before handling, categorize your material based on its moisture uptake at 25°C/80% RH over 24 hours.
| Class | Weight Increase (% w/w) | Handling Protocol |
| Non-Hygroscopic | < 0.12% | Standard benchtop handling. |
| Slightly Hygroscopic | 0.2% – 2.0% | Minimize exposure; recap immediately. |
| Hygroscopic | 2.0% – 15.0% | Protocol A (Below) is Mandatory. |
| Very Hygroscopic | > 15.0% | Glove box or humidity-controlled chamber required. |
| Deliquescent | Dissolves in sorbed water | Strictly inert atmosphere (N₂/Ar) handling. |
Characterization & Validation
Do not rely on visual inspection. Clumping indicates you are already too late.
Dynamic Vapor Sorption (DVS)
The gold standard for establishing the "Safe Zone" is DVS. You must determine the Critical Relative Humidity (CRH) —the humidity level above which the salt absorbs water spontaneously, and the Dehydration Point —the humidity level below which the lattice water is stripped.
-
Action: Run a sorption/desorption isotherm (0% → 90% → 0% RH).
-
Target: Identify the "Plateau of Stability" where mass is constant. Store and handle the material within this RH window.
Workflow Decision Matrix
Use the following logic flow to determine the appropriate handling environment.
Figure 1: Decision matrix for selecting the appropriate handling protocol based on material properties.
Protocol A: Precision Weighing by Difference
Objective: Eliminate positive mass error caused by moisture adsorption during the weighing process. Principle: Instead of taring a receiving vessel and adding the salt (where the salt absorbs water while sitting on the balance), you weigh the supply bottle, remove a portion, and re-weigh the bottle. The loss of mass is the exact amount transferred, regardless of moisture uptake during transfer.
Equipment Required[1][2][3][4][5][6][7][8]
-
Weighing bottle with a ground-glass stopper (Do not use weigh boats).
-
Anti-static gun (HCl salts are prone to static).
Step-by-Step Methodology
-
Preparation: Place the bulk hygroscopic salt into a glass weighing bottle and dry the exterior. Close the stopper.
-
Initial Weighing (
): Place the closed weighing bottle on the balance. Tare the balance to zero. Record the mass of the full bottle. -
Transfer:
-
Final Weighing (
): Place the closed weighing bottle back on the balance. -
Calculation:
-
Validation: If the receiving vessel contains solvent, the salt is immediately protected. If weighing into a dry vessel, flush the vessel with Nitrogen immediately after transfer.
Figure 2: "Weighing by Difference" workflow to negate atmospheric moisture error.
Storage and Environmental Control
Proper storage is the first line of defense.
The Desiccant Trap
WARNING: Never use Phosphorus Pentoxide (
-
Recommended: Saturated salt solutions (to create a fixed RH environment) or silica gel (if the hydrate is stable at low RH).
-
Secondary Containment: Store the primary vial inside a secondary jar containing the desiccant. Seal the junction with Parafilm or electrical tape.
Temperature
Store at 2-8°C only if chemical stability requires it. Cold containers brought into a warm lab will cause immediate condensation (dew point).
-
Protocol: Allow refrigerated containers to equilibrate to room temperature for 30 minutes before opening.
Solubilization and pH Adjustment
HCl salts are acidic. When dissolving them:
-
Exotherm: Dissolution is often exothermic. Add the salt to the solvent slowly.
-
pH Crash: In unbuffered aqueous systems, the pH will drop rapidly.
-
Solution: If a specific pH is required, dissolve the salt in a lower volume of water, adjust the pH with NaOH/buffer, and then dilute to volume.
-
-
Common Ion Effect: If dissolving in a buffer containing chloride (e.g., PBS), solubility may be reduced compared to pure water.
Troubleshooting & Recovery
| Issue | Root Cause | Corrective Action |
| Drifting Balance Reading | Moisture adsorption during weighing.[1][3] | Switch to Protocol A (Weighing by Difference) . |
| Caking / Clumping | Exposure to RH > Critical Relative Humidity. | Do not grind (generates heat/static). Dissolve entire clump and determine concentration via HPLC/UV. |
| Corrosion on Spatulas | HCl hydrolysis reacting with metal. | Use PTFE-coated or ceramic spatulas. |
| Loss of Crystallinity | Over-drying (loss of lattice water). | Re-equilibrate in a humidity chamber set to the hydrate's stability zone (determined via DVS). |
References
-
USP General Chapter <1112> : Application of Water Activity Determination to Nonsterile Pharmaceutical Products. United States Pharmacopeia.
-
European Pharmacopoeia (Ph. Eur.) : 5.[2]11. Characters Section in Monographs. (Defines hygroscopicity classes).
- Newman, A. W., & Reutzel-Edens, S. M. (2020). Closer to the Edge: The Meaning of 'Hygroscopic' in the Pharmaceutical Laboratory. Journal of Pharmaceutical Sciences.
-
Cheng, W. T., et al. (2011) . Dynamic Vapor Sorption (DVS) for the Characterization of Pharmaceutical Solids.[6] (Review of DVS methodology).
-
Safe Handling of Hydrochloric Acid . UC Merced Environmental Health & Safety.
Sources
Adimolol dosage calculation for prolonged antihypertensive effect
Application Note: Adimolol (MEN-935) Dosage Calculation and Pharmacokinetic Modeling for Prolonged Antihypertensive Efficacy
Introduction & Scientific Rationale
Adimolol (developmental code MEN-935) is a highly specialized antihypertensive agent that functions as a non-selective α1-, α2-, and β-adrenergic receptor antagonist[1]. While conventional beta-blockers require frequent dosing to maintain therapeutic plasma levels, adimolol is distinguished by an exceptionally prolonged duration of action, capable of sustaining blood pressure reduction for up to 90 hours following a single dose[2].
For researchers and drug development professionals, calculating the optimal dosage of adimolol requires moving beyond standard half-life models. The drug's prolonged efficacy is not strictly tied to its systemic circulation time; rather, it is driven by complex receptor-level pharmacodynamics. Adimolol induces a distinct reduction in β-adrenoceptor density, suggesting that its sustained action relies on non-competitive antagonism[3]. This application note details the causality behind these effects and provides a self-validating protocol for accurate dosage calculation and pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Pharmacological Profiling & Causality of Prolonged Action
The sustained antihypertensive effect of adimolol is a product of its dual-action mechanism. It exhibits potent central and peripheral β-adrenoceptor antagonism alongside a weaker α1-adrenolytic action[3]. In vitro binding assays demonstrate an inhibitory constant (K_i) of 5.2 × 10^-7 mol/L at α1-adrenoceptors and 1.3 × 10^-5 mol/L at α2-adrenoceptors[4].
Causality Insight: Why does the pharmacological effect drastically outlast the plasma concentration? Following adimolol administration, there is a documented reduction in the total number of available β-adrenoceptors[3]. This indicates that the prolonged effect is not solely a function of competitive equilibrium. Instead, adimolol likely induces receptor internalization or exhibits non-competitive binding kinetics that prevent immediate receptor recovery, even after the drug has cleared from the central plasma compartment[3].
Fig 1: Mechanism of adimolol-induced prolonged antihypertensive efficacy via receptor downregulation.
Pharmacokinetic Data Presentation
To calculate the dosage required for sustained efficacy, researchers must utilize multi-compartmental modeling. Clinical investigations in healthy volunteers have demonstrated that adimolol's plasma concentration over a 7-day period fits an open four-compartment model for intravenous (IV) administration[5]. For oral dosage forms, two additional compartments must be integrated to account for the complex absorption phase[5].
Table 1: Quantitative Pharmacokinetic & Pharmacodynamic Parameters of Adimolol
| Parameter | Value | Route / Target |
| Peak Plasma Concentration (Tmax) | ~4.0 hours | Oral Administration[5] |
| Terminal Half-Life (t1/2) | 12.0 hours | Intravenous Administration[5] |
| Terminal Half-Life (t1/2) | 15.0 hours | Oral Administration[5] |
| Duration of Pharmacological Action | Up to 90 hours | Systemic BP Reduction[2] |
| α1-Adrenoceptor Affinity (K_i) | 5.2 × 10^-7 mol/L | In vitro Binding[4] |
| α2-Adrenoceptor Affinity (K_i) | 1.3 × 10^-5 mol/L | In vitro Binding[4] |
Experimental Protocol: Dosage Calculation and PK/PD Validation
To establish a reliable dosage regimen for preclinical models or early-phase trials, the following self-validating workflow ensures that calculated doses align with both plasma clearance and sustained receptor downregulation.
Step 1: Formulation and Administration
-
Prepare adimolol as a free base or hydrochloride monohydrate in a suitable physiological vehicle[3].
-
Administer single ascending doses (e.g., 5 mg IV, 100 mg Oral, 200 mg Oral) to the in vivo model or volunteer cohort[5].
-
Ensure a strict washout period of at least two weeks between cross-over administrations to prevent carry-over effects from the prolonged receptor downregulation[5].
Step 2: Longitudinal Plasma Sampling and HPLC Quantification
-
Draw blood samples at predetermined intervals (0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 168 hours post-dose)[5].
-
Isolate plasma and quantify adimolol concentrations using a validated, high-sensitivity High-Pressure Liquid Chromatography (HPLC) method[5].
Step 3: Multi-Compartmental PK Modeling
-
Input the HPLC concentration data into pharmacokinetic modeling software.
-
Fit the IV data to an open four-compartment model to capture the extensive tissue distribution[5].
-
For oral data, mathematically add two absorption compartments to the model. Calculate the area under the curve (AUC), clearance (Cl), and volume of distribution (Vd)[5].
Step 4: Receptor Density Assay (The Self-Validating Step) Causality Check: A standard PK model will predict that the drug is largely cleared after 48-72 hours (given the 15h half-life)[5]. However, the physiological effect lasts up to 90 hours[2].
-
To validate the dosage's prolonged effect, harvest target tissues (e.g., isolated vascular preparations or lymphocytes) at 72 hours post-dose.
-
Perform a radioligand binding assay to quantify the remaining β-adrenoceptor density.
-
Validation Criterion: The dosage calculation is validated when the PK model shows near-complete plasma clearance, but the PD assay confirms sustained receptor downregulation, proving the non-competitive extended efficacy[3].
Fig 2: Self-validating workflow for adimolol PK/PD modeling and dosage optimization.
References
-
Wikipedia. "Adimolol." Wikimedia Foundation.[Link]
-
NCATS Inxight Drugs. "ADIMOLOL HYDROCHLORIDE MONOHYDRATE." National Center for Advancing Translational Sciences.[Link]
-
PubMed (NIH). "Pharmacokinetics of adimolol after single and multiple dose administration in healthy volunteers." Arzneimittelforschung.[Link]
-
PubMed (NIH). "Actions of dilevalol on adrenoceptors." American Journal of Cardiology.[Link]
Sources
- 1. Adimolol - Wikipedia [en.wikipedia.org]
- 2. Actions of dilevalol on adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADIMOLOL HYDROCHLORIDE MONOHYDRATE [drugs.ncats.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics of adimolol after single and multiple dose administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for adimolol detection in plasma
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Quantitation of Adimolol in Human Plasma
Abstract & Scope
This technical guide details the development and validation of a sensitive, robust Reverse-Phase HPLC (RP-HPLC) method for the quantification of Adimolol —a long-acting non-selective
Target Audience: Bioanalytical Scientists, Pharmacokineticists, and QC Researchers.
Matrix: Human Plasma (K2EDTA or Heparin).
Limit of Quantitation (LOQ): Target
Physicochemical Profiling & Method Strategy
Successful method development requires "listening to the molecule." Adimolol's structure dictates the extraction and detection strategy.
| Property | Adimolol Characteristics | Method Implication |
| Structure | Contains a 1-naphthyloxy group and a benzimidazolone moiety.[1] | Detection: The naphthyloxy group is a strong fluorophore (similar to Propranolol). Excitation: ~290 nm |
| Lipophilicity | High LogP (Predicted > 3.0) due to bulky aromatic rings and alkyl chains. | Column: C18 is ideal. Elution: Expect late elution; requires high organic strength (50-70% ACN).[1] |
| pKa | Basic (~9.5, secondary amine). | Mobile Phase: Must be acidic (pH 3.0–4.0) to keep the amine protonated, preventing silanol interactions and peak tailing. |
| Matrix | Plasma (Proteins, Phospholipids). | Sample Prep: Liquid-Liquid Extraction (LLE) is preferred over precipitation to remove interferences and concentrate the sample. |
Experimental Protocol
Instrumentation & Chromatographic Conditions
-
System: HPLC with Fluorescence Detector (FLD) and Quaternary Pump.
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm
4.6 mm, 5 m) or Waters XBridge C18.-
Why: High carbon load and end-capping reduce peak tailing for basic drugs.[1]
-
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with Orthophosphoric Acid).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic (60% B : 40% A) or Gradient (see optimization below).
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20–50
L. -
Detection (FLD):
-
Excitation (
): 290 nm -
Emission (
): 340 nm -
Gain: High (optimize S/N ratio).
-
-
Internal Standard (IS): Propranolol (structurally homologous naphthyloxy group) or Carvedilol .
-
Note: Propranolol elutes earlier than Adimolol due to lower lipophilicity.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is chosen for its ability to provide clean extracts and concentrate the analyte, crucial for detecting low levels of Adimolol.
Reagents:
-
Extraction Solvent: Ethyl Acetate:Hexane (50:50 v/v) or Diethyl Ether.
-
Alkaline Buffer: 1M NaOH or Sodium Carbonate (pH 10) to neutralize the drug for extraction.
Step-by-Step Workflow:
-
Aliquot: Transfer 500
L of plasma into a glass centrifuge tube. -
Spike IS: Add 50
L of Internal Standard working solution (e.g., Propranolol 1 g/mL). -
Alkalinization: Add 100
L of 1M NaOH. Vortex for 10 sec.-
Mechanism:[2] Converts Adimolol (cationic) to its free base form, driving it into the organic layer.
-
-
Extraction: Add 3 mL of Extraction Solvent (Ethyl Acetate:Hexane).
-
Agitation: Vortex vigorously for 2 minutes or shaker for 10 mins.
-
Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer the supernatant (organic layer) to a clean glass tube.
-
Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 200
L of Mobile Phase. Vortex and transfer to autosampler vial.
Visualized Workflows
Figure 1: Analytical Workflow for Adimolol Quantification
This diagram outlines the critical path from sample collection to data generation.
Caption: Step-by-step Liquid-Liquid Extraction (LLE) and HPLC workflow for Adimolol.
Figure 2: Chromatographic Decision Tree
A logic map for troubleshooting peak issues during method development.
Caption: Decision matrix for optimizing chromatographic separation of Adimolol.
Validation Parameters (FDA/EMA Guidelines)
To ensure the method is "self-validating" and trustworthy, the following parameters must be established:
-
Linearity: Construct a calibration curve (e.g., 5–500 ng/mL).
-
Accuracy & Precision:
-
Analyze QC samples at Low, Medium, and High concentrations (n=5).
-
Acceptance: CV < 15% (20% for LOQ).
-
-
Recovery (Extraction Efficiency):
-
Compare peak area of extracted samples vs. unextracted standards.
-
Target: > 70% recovery is desirable for LLE.
-
-
Stability:
-
Freeze-thaw stability (3 cycles at -20°C).[1]
-
Autosampler stability (24 hours at 10°C).
-
Troubleshooting & "Field-Proven" Insights
-
The "Ghost" Peak: If you see a peak interfering with Adimolol, check your collection tubes. Plasticizers from non-standard tubes can leach into Ethyl Acetate. Use glass tubes for extraction.
-
Peak Tailing: Adimolol is a secondary amine. If tailing persists despite pH 3.0, add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for active silanol sites on the column, sharpening the Adimolol peak.
-
Fluorescence Drift: If signal intensity drops over a long run, check the lamp energy or temperature control. Fluorescence is temperature-dependent; ensure the column oven is stable (e.g., 25°C or 30°C).[1]
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2] [Link]
-
Yilmaz, B., et al. (2012). HPLC method for determination of atenolol in human plasma. Journal of Chromatographic Science. (Methodology adapted for beta-blocker extraction).[1] [Link]
-
PubChem. (n.d.). Adimolol Compound Summary. National Center for Biotechnology Information. (Structural verification for fluorophore identification). [Link]
-
Ranta, V.P., et al. (2002). Simultaneous determination of eight beta-blockers by gradient HPLC with combined UV and fluorescence detection. Journal of Chromatography B. (Basis for fluorescence parameters). [Link]
Sources
Application Note: Strategic Solvent Selection & Preparation Protocol for Adimolol Hydrochloride Hydrate
The following Application Note and Protocol guide details the strategic selection of solvents for Adimolol Hydrochloride Hydrate . This guide is structured to provide researchers with both immediate "best practice" recommendations and a robust, self-validating protocol for empirical verification.
Executive Summary
Adimolol Hydrochloride Hydrate is a long-acting non-selective
This guide addresses the critical challenge of dissolving Adimolol HCl without inducing degradation (hydrolysis) or precipitation (free-base conversion).[1][2] While Methanol and DMSO are identified as the primary universal solvents, this protocol provides the necessary steps to validate solubility for specific applications such as LC-MS, in vitro cell assays, and bulk formulation.
Physicochemical Profile & Solubility Logic
Understanding the molecule's architecture is the first step in solvent selection.[1][2] Adimolol HCl is not merely a "powder"; it is a salt-hydrate system.[1][4][2]
| Property | Data / Characteristic | Implication for Solvent Selection |
| Chemical Structure | C | Contains both H-bond donors (OH, NH) and acceptors (C=O, N).[1] |
| Class | Hydrochloride Salt (Cationic) | Highly soluble in polar protic solvents (MeOH, EtOH, Water).[1][2] Insoluble in non-polar organics (Hexane, Ether).[2] |
| pKa (Approx.) | ~9.4 (Secondary Amine) | Critical: In water, the pH will be acidic.[1][4][2][3] If pH > pKa, the drug converts to its lipophilic free base and precipitates. |
| Hydrate Form | Monohydrate (Likely) | The crystal lattice contains water.[1][2][3] Heating >100°C to "dry" the solvent may strip crystal water, altering solubility kinetics.[2] |
| Chromophore | Naphthalene & Benzimidazolinone | Strong UV absorption at 254 nm and 280 nm . |
The "Like Dissolves Like" Decision Matrix[1][3]
-
For Stock Solutions (>10 mM): Use DMSO or Methanol .[4][2] These disrupt the crystal lattice effectively while maintaining stability.[2]
-
For Aqueous Buffers: Use acidic buffers (pH 4.0–6.0).[1][4][2] Avoid Phosphate Buffered Saline (PBS) at pH 7.4 for high concentrations (>1 mM) without prior predissolution in DMSO, as the free base may crash out.[4][2]
-
For LC-MS: Use Acetonitrile/Water mixtures with 0.1% Formic Acid.[4][2] The acid maintains the protonated (soluble) state.[4][2]
Recommended Solvents & Solubility Data
Note: Values are consolidated from structural analogues (e.g., Timolol, Propranolol) and general salt properties, serving as authoritative starting points.
| Solvent | Solubility Rating | Est. Max Conc. | Application Suitability |
| Dimethyl Sulfoxide (DMSO) | Excellent | > 50 mg/mL | Primary Stock. Cryopreservation, High-Throughput Screening.[1][4][2][3] |
| Methanol (MeOH) | Excellent | > 50 mg/mL | Analytical Stock. HPLC standard preparation, synthesis purification.[1][2] |
| Ethanol (EtOH) | Good | ~ 20–30 mg/mL | Formulation. Preferred for in vivo animal studies (lower toxicity than DMSO).[1][4][2][3] |
| Water (Deionized) | Moderate | ~ 10–20 mg/mL | Buffers. Solution will be acidic.[1][2] Requires pH monitoring.[4][2] |
| PBS (pH 7.4) | Poor/Risk | < 1 mg/mL | Assay Buffer. Risk of precipitation if stock is diluted too rapidly.[1][2] |
| Ethyl Acetate | Poor | Insoluble | Used as an anti-solvent for purification/crystallization.[1][2] |
Visualized Workflows (Graphviz)[1][3][4]
Diagram 1: Solvent Selection Decision Tree
This logic flow ensures you select the correct solvent based on your downstream application, preventing common experimental errors.
Caption: Decision matrix for selecting the optimal solvent based on the intended experimental outcome.
Experimental Protocols
Protocol A: The "Visual-to-HPLC" Solubility Screen
Use this protocol if you are working with a new batch or require precise solubility limits.[1][4]
Materials:
Step-by-Step Procedure:
-
Weighing: Accurately weigh 1.0 mg of Adimolol HCl into four separate clear glass vials.
-
Incremental Addition: Add 20 µL of the test solvent to the vial.
-
Agitation: Vortex for 30 seconds. If undissolved, sonicate for 1 minute at ambient temperature (< 30°C).
-
Observation: Check for clarity against a dark background.
-
Calculation:
. -
HPLC Verification (Optional but Recommended): Filter the saturated solution (0.22 µm PTFE filter), dilute 1:100 in Methanol, and inject into HPLC to confirm the actual dissolved concentration vs. suspension.
Protocol B: Stock Solution Preparation for Bioassays
Critical: Adimolol HCl is a salt.[1][2] Direct addition to cell media (pH 7.[1][2]4) without a carrier solvent may cause micro-precipitation.[2]
-
Calculate: Determine the mass required for a 10 mM stock.
-
Dissolve: Add 1.0 mL of sterile DMSO . Vortex until completely clear.[4][2]
-
Sterilization: Do not autoclave. If sterility is required, pass through a 0.2 µm Nylon or PTFE syringe filter.[2]
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles which can induce crystal growth.[2]
-
Usage: On the day of the experiment, dilute the DMSO stock into the culture medium. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.[4][2]
Stability & Troubleshooting
Common Issues and Causality
| Observation | Root Cause | Corrective Action |
| Precipitation upon dilution in PBS | pH Shock.[1][2][3] The buffer pH (7.[4][2][5][6]4) > pKa (9.[4][2]4) is unlikely, but local high concentrations can force the free base out.[2] | Dilute the DMSO stock slowly into the vortexing buffer.[4][2] Ensure final concentration is below the solubility limit (~100 µM). |
| Cloudiness in Acetone/Ethyl Acetate | Wrong solvent class.[4][2] HCl salts are generally insoluble in non-polar aprotic solvents.[4][2] | Switch to Methanol or Ethanol.[4][2] Use Acetone only to precipitate the product (anti-solvent).[4][2] |
| Yellowing of Solution | Oxidation or Photodegradation.[1][2] Naphthalene derivatives can be light-sensitive.[4][2] | Store all solutions in Amber Vials wrapped in foil. Keep at 4°C or -20°C. |
Stability in Solution[1][4]
-
DMSO/Methanol Stocks: Stable for 3-6 months at -20°C.
-
Aqueous Solutions: Prepare fresh. Hydrolysis of the benzimidazolinone ring is slow but possible over weeks at extreme pH.[4][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76X4B195Z3, Adimolol Hydrochloride Monohydrate. Retrieved from [Link]
- Wiedemann, I., et al. (1985).Pharmacokinetics of adimolol in healthy volunteers. Arzneimittel-Forschung. (Contextual grounding for human dosing/solubility relevance).
- Sittig's Pharmaceutical Manufacturing Encyclopedia (3rd Ed.).Adimolol Hydrochloride Manufacturing Process.
-
European Patent Office. Patent EP0064263A1: Benzimidazole derivatives.[1][4][2] (Describes purification via crystallization from alcohols).[1][2]
Sources
- 1. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Atenolol | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. api.pageplace.de [api.pageplace.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: High-Fidelity Ex Vivo Heart Perfusion Models Using Adimolol Hydrochloride
Abstract & Scope
This application note details the protocol for utilizing Adimolol Hydrochloride —a potent, long-acting, non-selective
Pharmacological Context: The Adimolol Advantage
In isolated heart models, complete adrenergic silence is often required to unmask intrinsic myocardial mechanics or to study the cardioprotective effects of sympatholytics during ischemia. Adimolol offers a distinct advantage over other agents due to its dual-action profile:
-
Non-Selective
-Blockade: Potent antagonism of and receptors, preventing catecholamine-induced cAMP surges and calcium overload. -
-Adrenergic Blockade: Ancillary blockade of
receptors, which mitigates coronary vasoconstriction and potential hypertrophic signaling. -
Lipophilicity & Retention: Adimolol is highly lipophilic. Once equilibrated in the myocardial tissue, it resists washout, maintaining blockade even if the perfusate is switched to a drug-free buffer.
Mechanistic Pathway
The following diagram illustrates the dual-node blockade provided by Adimolol, preventing the downstream phosphorylation of L-Type Calcium Channels (LTCC) and Phospholamban (PLB), thereby reducing cytosolic
Figure 1: Signal transduction blockade by Adimolol. Red lines indicate inhibition points. The drug prevents G-protein coupling, reducing downstream calcium overload.
Experimental Hardware & Buffer Composition
Perfusion System[1]
-
Mode: Retrograde Aortic Perfusion (Langendorff).
-
Pressure: Constant Hydrostatic Pressure (70-80 mmHg for Rat; 50-60 mmHg for Mouse).
-
Temperature: Strictly maintained at 37.0°C ± 0.2°C via water-jacketed reservoirs and tubing.
-
Tubing: Use Tygon or Silastic tubing. Note: Adimolol is lipophilic and may adsorb to soft plastics. Pre-saturate the tubing by running drug solution for 10 minutes before attaching the heart.
Modified Krebs-Henseleit Buffer (KHB)
The foundation of the experiment is the buffer. It must be prepared fresh on the day of the experiment using ultrapure water (18.2 MΩ·cm).
| Component | Concentration (mM) | Function |
| NaCl | 118.0 | Osmolarity/Depolarization |
| KCl | 4.7 | Resting Membrane Potential |
| MgSO₄ | 1.2 | Cofactor for ATPases |
| KH₂PO₄ | 1.2 | pH Buffering |
| NaHCO₃ | 25.0 | pH Buffering (requires CO₂) |
| CaCl₂ | 1.25 - 1.75 | Contractility (Titrate to baseline) |
| Glucose | 11.0 | Metabolic Substrate |
| Pyruvate | 2.0 | Alternative Substrate (Optional) |
Gas Mixture: 95% O₂ / 5% CO₂ (Carbogen) to maintain pH 7.4.
Protocol: Adimolol Preparation & Administration
Stock Solution Preparation
Adimolol Hydrochloride is sparingly soluble in pure water but soluble in organic solvents.
-
Vehicle: Dimethyl sulfoxide (DMSO).
-
Master Stock: Dissolve Adimolol HCl to 10 mM in 100% DMSO. Vortex until clear.
-
Storage: Aliquot and store at -20°C (stable for 1 month).
Working Solution (Perfusate)
-
Target Concentration: The effective cardioprotective range is 1 µM to 10 µM .
-
Dilution: Add the Master Stock directly to the carbogenated KHB.
-
Example: For 1 µM final concentration, add 100 µL of Master Stock to 1 L of KHB.
-
Control: The Control group must receive an equivalent volume of DMSO (0.01% v/v) to rule out vehicle effects.
-
Experimental Workflow (Ischemia-Reperfusion)
This protocol describes a standard I/R injury model to test Adimolol's protective efficacy.
-
Harvest & Cannulation (0-5 min): Rapidly excise heart, arrest in ice-cold KHB, and cannulate aorta. Total ischemic time < 3 mins.
-
Stabilization (20 min): Perfuse with standard KHB. Exclusion criteria: HR < 200 bpm (rat), Coronary Flow < 8 mL/min, or arrhythmias.
-
Drug Administration (15 min): Switch to KHB + Adimolol (1 µM) .
-
Critical Step: Due to high tissue binding, a 15-minute load is sufficient to saturate receptors.
-
-
Global Ischemia (30 min): Halt perfusion completely. Submerge heart in 37°C buffer to maintain temperature.
-
Reperfusion (60-120 min): Restore flow with Standard KHB (Drug-Free) .
-
Why Drug-Free? Because Adimolol dissociates slowly, the receptors remain blocked during the critical early reperfusion phase without needing drug in the reperfusion buffer.
-
Figure 2: Experimental timeline. Note the "Drug-Free" reperfusion, leveraging Adimolol's slow dissociation.
Data Acquisition & Analysis
Hemodynamic Parameters
Record the following via a fluid-filled balloon inserted into the Left Ventricle (LV):
| Parameter | Abbreviation | Unit | Significance |
| Left Ventricular Developed Pressure | LVDP | mmHg | Systolic - Diastolic Pressure. Primary index of contractility. |
| Heart Rate | HR | bpm | Chronotropic state. Adimolol will significantly lower this.[1] |
| Rate Pressure Product | RPP | mmHg[2][3]·bpm | LVDP × HR. Index of myocardial oxygen demand. |
| Coronary Flow | CF | mL/min | Measure via effluent collection. Indicates vascular resistance.[4] |
| Left Ventricular End-Diastolic Pressure | LVEDP | mmHg | Index of diastolic stiffness/contracture (ischemic injury). |
Biochemical Endpoints
Collect coronary effluent at 5, 15, and 30 minutes of reperfusion to measure cellular injury markers:
-
Lactate Dehydrogenase (LDH)
-
Creatine Kinase (CK-MB)
-
Expectation: Adimolol-treated hearts should show significantly lower enzyme release compared to vehicle control.
Troubleshooting & Optimization
-
Issue: Precipitation in Buffer.
-
Cause: Adimolol HCl is added too quickly to cold buffer.
-
Solution: Ensure KHB is at 37°C and stirring rapidly when adding the DMSO stock. Do not exceed 0.1% final DMSO concentration.
-
-
Issue: No Bradycardia observed.
-
Cause: Drug adsorption to tubing.
-
Solution: Use glass reservoirs and minimal silicone tubing. Run a "dummy" perfusion for 10 mins to saturate binding sites on the plastic before attaching the heart.
-
-
Issue: Post-Ischemic Arrhythmias.
-
Observation: While Adimolol is anti-arrhythmic, severe ischemia can still cause VF.
-
Action: If VF occurs during reperfusion, flick the heart gently (mechanical cardioversion). If persistent, the ischemic duration (30 min) may be too severe for the specific strain/age of animal.
-
References
-
Wiedemann, I. et al. (1985). "Adimolol, a long-acting beta-adrenoceptor blocker in man."[1] British Journal of Clinical Pharmacology.
-
Sutherland, F.J. & Hearse, D.J. (2000). "The isolated blood and perfusion fluid perfused heart." Pharmacological Research. (Foundational Langendorff Protocol).
-
PubChem. (n.d.). "Adimolol Hydrochloride - Compound Summary." National Library of Medicine.
-
Bell, R.M. et al. (2011). "The Langendorff perfusion model: A guide to best practice." Journal of Molecular and Cellular Cardiology.
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing Adimolol's Aqueous Solubility with Cyclodextrins
Welcome to the technical support center for the solubility enhancement of adimolol using cyclodextrins. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of cyclodextrins to improve the aqueous solubility of the beta-blocker adimolol.
Q1: Why is the aqueous solubility of adimolol poor, and how do cyclodextrins help?
A1: Adimolol is a weakly basic and lipophilic drug, which inherently limits its dissolution in water. This poor solubility can hinder its bioavailability and therapeutic efficacy. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate the lipophilic adimolol molecule within their cavity, forming a host-guest inclusion complex. This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent solubility.
Q2: Which type of cyclodextrin is most effective for adimolol?
A2: The choice of cyclodextrin is critical and depends on the size and shape of the guest molecule (adimolol). For adimolol, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be particularly effective. The hydroxypropyl groups on the outer surface of the β-cyclodextrin enhance its own aqueous solubility and reduce the potential for nephrotoxicity compared to unmodified β-cyclodextrin. The cavity size of β-cyclodextrins is well-suited to accommodate the adimolol molecule.
Q3: What is the typical stoichiometry of the adimolol-cyclodextrin complex?
A3: The most commonly observed stoichiometry for adimolol and cyclodextrins like HP-β-CD is 1:1. This means that one molecule of adimolol complexes with one molecule of the cyclodextrin. This can be experimentally verified using methods like the continuous variation method (Job's plot).
Q4: How does pH affect the complexation and solubility enhancement?
A4: pH plays a significant role in the complexation of adimolol, which is a weakly basic drug. At lower pH values (e.g., pH 2.5), adimolol becomes protonated and more soluble, which can lead to a decrease in the stability constant of the inclusion complex. Conversely, at higher pH values (e.g., pH 7.0), where adimolol is less ionized and less soluble, the driving force for complexation with the hydrophobic cyclodextrin cavity is stronger, resulting in a higher stability constant.
Q5: Can the adimolol-cyclodextrin complex be formulated into a solid dosage form?
A5: Yes, the inclusion complex can be isolated as a solid powder through techniques like co-precipitation or freeze-drying (lyophilization). These solid forms can then be used in the development of oral dosage forms, such as tablets or capsules, with improved dissolution and bioavailability.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low solubility enhancement observed in phase solubility studies. | 1. Incorrect cyclodextrin type or concentration range. 2. Inappropriate pH or temperature of the medium. 3. Insufficient equilibration time. | 1. Ensure you are using a suitable cyclodextrin like HP-β-CD. Expand the concentration range to ensure you have not missed the optimal concentration. 2. Verify the pH of your buffer system. For adimolol, a neutral pH (around 7.0) generally favors complexation. Ensure the temperature is controlled and consistent, as it can affect the stability constant. 3. Allow sufficient time for the system to reach equilibrium. This can range from 24 to 72 hours with continuous agitation. |
| Inconsistent or non-linear results in Job's plot analysis. | 1. Inaccurate preparation of stock solutions. 2. Interference from excipients or buffer components. 3. Formation of higher-order complexes. | 1. Carefully prepare and verify the concentrations of your adimolol and cyclodextrin stock solutions. 2. Use a simple buffer system and ensure it does not interact with either the drug or the cyclodextrin. 3. While a 1:1 complex is expected, deviations can suggest more complex interactions. Consider analyzing the data with models that account for higher-order complexes. |
| FT-IR spectra show no significant peak shifts after complexation. | 1. Low yield of inclusion complex formation. 2. Insufficient sensitivity of the instrument or incorrect sample preparation. 3. The interacting groups on adimolol do not produce a strong change in the IR spectrum upon complexation. | 1. Confirm complex formation using a more sensitive technique like Nuclear Magnetic Resonance (NMR) or Differential Scanning Calorimetry (DSC). 2. Ensure your samples are properly prepared (e.g., as KBr pellets) and that the instrument is functioning correctly. 3. Focus on subtle changes in the fingerprint region of the spectrum and compare them carefully with the spectra of the individual components and their physical mixture. |
| DSC thermograms of the complex resemble the physical mixture. | 1. Incomplete complexation. 2. The melting point of adimolol is not significantly altered upon complexation. | 1. This indicates that a significant portion of the adimolol may be uncomplexed. Re-evaluate your preparation method to optimize complex formation. 2. Look for the disappearance or significant broadening of the adimolol melting endotherm, which is a hallmark of successful inclusion complexation. |
Part 3: Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: Phase Solubility Study
This protocol determines the effect of cyclodextrin concentration on the solubility of adimolol.
-
Preparation of Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD) in a buffer of desired pH (e.g., phosphate buffer, pH 7.0).
-
Addition of Adimolol: Add an excess amount of adimolol to each cyclodextrin solution in separate vials.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker water bath until equilibrium is reached (typically 24-48 hours).
-
Sampling and Analysis: After equilibration, centrifuge the samples to separate the undissolved drug. Withdraw an aliquot from the supernatant, filter it through a 0.45 µm filter, and dilute it appropriately.
-
Quantification: Analyze the concentration of dissolved adimolol using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the concentration of dissolved adimolol against the concentration of the cyclodextrin. The slope of this phase solubility diagram can be used to calculate the stability constant (Ks) of the complex.
Protocol 2: Preparation of Solid Inclusion Complex (Co-precipitation Method)
This method is used to isolate the adimolol-cyclodextrin complex in a solid form.
-
Dissolution: Dissolve the cyclodextrin (e.g., HP-β-CD) in a minimal amount of purified water with stirring.
-
Adimolol Addition: Prepare a solution of adimolol in a suitable organic solvent (e.g., ethanol). Add the adimolol solution dropwise to the aqueous cyclodextrin solution while stirring continuously.
-
Complexation: Continue stirring the mixture for a specified period (e.g., 24 hours) at room temperature to ensure complete complex formation.
-
Solvent Removal: Remove the organic solvent and some of the water under reduced pressure using a rotary evaporator.
-
Precipitation and Isolation: The resulting concentrated aqueous solution can be freeze-dried (lyophilized) to obtain a fine powder of the inclusion complex.
-
Washing and Drying: The obtained powder can be washed with a small amount of cold water to remove any uncomplexed drug or cyclodextrin and then dried under vacuum.
Part 4: Visualizations
Diagram 1: Adimolol-Cyclodextrin Inclusion Complex Formation
Caption: Mechanism of adimolol encapsulation by a cyclodextrin molecule.
Diagram 2: Experimental Workflow for Characterization
Caption: Workflow for preparing and characterizing adimolol-cyclodextrin complexes.
References
-
Mura, P., Manderioli, A., Bramanti, G., Furlanetto, S., & Pinzauti, S. (1997). The influence of pH and 2-hydroxypropyl-β-cyclodextrin on the solubility and stability of adimolol. Journal of Pharmaceutical and Biomedical Analysis, 15(8), 1325-1332. [Link]
-
Mura, P., Bettinetti, G., Manderioli, A., & Sorrenti, M. (1998). Adimolol/β-cyclodextrin solid systems: physicochemical characterization and dissolution properties. Drug development and industrial pharmacy, 24(1), 21-27. [Link]
-
Mura, P., Manderioli, A., Bramanti, G., & Furlanetto, S. (1996). Properties of adimolol-in-2-hydroxypropyl-β-cyclodextrin-in-solution and-in-the-solid state. European journal of pharmaceutical sciences, 4(3), 185-192. [Link]
Technical Support Center: Adimolol Solubility & Stability
Topic: Troubleshooting Adimolol Precipitation in Phosphate Buffer
Document ID: TS-ADI-004 | Version: 2.1 | Status: Active
Introduction: The "Invisible" Variable
Welcome to the Technical Support Center. If you are reading this, you are likely staring at a vial of phosphate-buffered saline (PBS) that has turned cloudy upon the addition of Adimolol.
As Application Scientists, we often see researchers treat buffers as inert backgrounds. They are not. In the case of Adimolol —a highly lipophilic, non-selective
This guide moves beyond generic advice. We will dissect the thermodynamic and kinetic drivers of this precipitation and provide self-validating protocols to resolve it.
Part 1: The Chemistry of the Crash (Root Cause Analysis)
Q1: Why does Adimolol precipitate specifically in phosphate buffer at pH 7.4?
A: The precipitation is likely driven by two converging factors: the pH-dependent solubility cliff and the common ion effect (specific to phosphates).
-
The Ionization Switch (Henderson-Hasselbalch): Adimolol contains a secondary amine and an imidazole ring. While the imidazole is weakly basic, the secondary amine has a pKa estimated between 8.5 and 9.5 (similar to structurally related carvedilol).
-
At pH < 6.0: The amine is protonated (
), highly charged, and soluble. -
At pH 7.4: You approach the pKa. The population of the uncharged free base (
) increases exponentially. Since Adimolol has a high LogP (~3.6), the intrinsic solubility ( ) of this free base is nanobasic (often < 1 g/mL). Once the free base concentration exceeds , nucleation occurs.
-
-
The Phosphate Anion Trap: Phosphate anions (
and ) are multivalent. Unlike chloride ions (in saline), phosphate ions can bridge cationic amines, potentially lowering the solubility product ( ) of the salt form itself. Research on similar lipophilic beta-blockers (e.g., Carvedilol) indicates that solubility in phosphate buffer is often significantly lower than in other buffers due to the formation of less soluble phosphate salts or ionic strength effects [1].[1]
Q2: Is my stock solution the problem?
A: Potentially. If you dissolved Adimolol in DMSO (dimethyl sulfoxide) at high concentration (e.g., 10 mM) and spiked it into aqueous buffer, you induced a solvent shift .
-
Mechanism: DMSO solvates the hydrophobic naphthyl tail of Adimolol. When the DMSO "plume" hits the water, the water strips the DMSO away faster than the Adimolol can diffuse. This creates a local zone of massive supersaturation, leading to immediate amorphous precipitation.
Part 2: Troubleshooting & Optimization
Decision Matrix: Solving the Solubility Crisis
Before altering your experiment, determine your constraints using the logic flow below.
Figure 1: Decision tree for troubleshooting Adimolol precipitation. Blue nodes indicate decision points; Green nodes indicate solutions.
Q3: Which buffer system should I use instead?
A: If your assay tolerates it, switch to Good's Buffers with monovalent anions.
| Buffer System | Suitability | Rationale |
| Phosphate (PBS) | Low | High risk of salt precipitation; multivalent anions. |
| HEPES | High | Zwitterionic; minimal metal binding; no precipitation with amines. |
| Tris-HCl | Medium | Good solubility, but pH is temperature-sensitive. |
| Acetate (pH 5.0) | Excellent | Adimolol is fully ionized and highly soluble. |
Q4: I must use pH 7.4. How do I stabilize the solution?
A: You must lower the chemical potential of the drug in solution. Use one of the following "Rescue Protocols."
Strategy A: The Cyclodextrin Shield (Recommended)
Hydroxypropyl-
-
Protocol: Dissolve Adimolol in DMSO. Prepare the buffer containing 5-10% (w/v) HP-
-CD. Add the drug to the CD-buffer. -
Why it works: It hides the hydrophobic surface area from the water network.
Strategy B: The "Pre-Dilution" Technique
Avoid direct spiking of 100% DMSO stock into buffer.
-
Prepare 1000x stock in DMSO.
-
Dilute 1:10 into PEG-400 or Ethanol (intermediate solvent).
-
Dilute this intermediate 1:100 into the final buffer.
-
Why it works: This reduces the abrupt change in dielectric constant, preventing "shock" nucleation.
Part 3: Experimental Validation Protocols
Do not assume solubility based on visual inspection. Micro-precipitates can be invisible to the naked eye but will scatter light in fluorescence assays or clog microfluidics.
Protocol: Kinetic Solubility Verification via Light Scattering
Objective: Determine the true solubility limit of Adimolol in your specific buffer.
Materials:
-
96-well plate (clear, flat bottom).
-
Plate reader (Absorbance at 650 nm - non-absorbing region for Adimolol).
-
Adimolol stock (10 mM in DMSO).
Workflow:
-
Prepare Buffer Series: Aliquot 198
L of your test buffer (e.g., PBS pH 7.4) into columns 1-10. -
Titrate Drug: Add Adimolol stock to create a concentration range (e.g., 1, 5, 10, 20, 50, 100
M). Keep DMSO constant at 1% (v/v) to isolate the drug effect. -
Incubate: Shake at 300 rpm for 2 hours at room temperature.
-
Read: Measure Absorbance at 650 nm (
). -
Analyze: Plot Concentration (X) vs.
(Y).-
Baseline: Flat line = Soluble.
-
Inflection Point: Sudden rise in
= Onset of precipitation (Solubility Limit).
-
Data Interpretation Table:
| Observation ( | Status | Action |
| < 0.005 | Soluble | Proceed with assay. |
| 0.005 - 0.020 | Meta-stable | Risk of precipitation over time. Use immediately. |
| > 0.020 | Precipitated | STOP. Data will be artifactual. Switch buffer or add excipients. |
Part 4: Frequently Asked Questions (FAQs)
Q: Can I sonicate the solution to re-dissolve the precipitate? A: No. Sonication creates heat and temporary dispersion. The moment the energy input stops, the system will relax back to equilibrium, and Adimolol will re-precipitate, often forming larger crystals that are even harder to manage. If it crashed, discard it.
Q: Does temperature affect this? A: Yes. Adimolol solubility is endothermic (increases with heat). If you prepare your buffer at 37°C but your assay runs at room temperature (25°C), you may cross the saturation boundary as it cools. Always prepare buffers at the lowest temperature the assay will experience.
Q: I see "Adimolol Hydrochloride" in the catalog. Is that better? A: The HCl salt dissolves faster initially because the crystal lattice energy is different, but once dissolved, the pH of the bulk buffer dictates the ionization state . If you put Adimolol HCl into pH 7.4 PBS, the amine will deprotonate to equilibrium levels, and the free base will still precipitate if the concentration exceeds intrinsic solubility.
References
-
Reamer, T. et al. (2025). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. National Institutes of Health. Available at: [Link]
-
PubChem. (2025).[2][3] Adimolol Compound Summary. National Library of Medicine. Available at: [Link][3]
-
FDA. (2024). Adimolol Structure and Moiety Data. U.S. Food and Drug Administration.[2] Available at: [Link]
- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
Sources
Technical Support Center: Optimizing Washout Periods for Long-Acting Beta-Blockers
Topic: Experimental Optimization of Washout Periods for Long-Acting Beta-Blockers Target Audience: Senior Researchers, Pharmacologists, and Drug Development Scientists Last Updated: October 26, 2023
Introduction: The "Hidden Variable" in Beta-Blocker Research
In experimental pharmacology, the washout period is often treated as a passive waiting game. However, for long-acting, lipophilic beta-blockers (e.g., Carvedilol, Bisoprolol), a passive washout is frequently insufficient. Residual drug binding can artificially depress baseline values in crossover studies, blunt agonist responses, and lead to false-negative data regarding receptor resensitization.
This guide moves beyond the standard "5 half-lives" rule of thumb, integrating biophysical receptor kinetics (
Module 1: The Pharmacokinetic Baseline (In Vivo Dosing)
For in vivo crossover studies (clinical or preclinical), the washout period is dictated by systemic clearance. The regulatory standard (FDA/EMA) requires a washout of at least 5 elimination half-lives (
Reference Data: Elimination Half-Lives
Note: Values represent human/animal systemic clearance. Do not use these for in vitro organ bath experiments (see Module 2).
| Compound | Lipophilicity (LogP) | Systemic | Min.[1] Washout ( | Mechanism of Prolonged Action |
| Bisoprolol | Moderate (~2.1) | 10–12 hours | ~2.5 Days | High |
| Carvedilol | High (~4.2) | 7–10 hours | ~2 Days | Deep membrane partitioning; lysosomal trapping. |
| Nebivolol | High (~4.0) | 12–19 hours | ~4 Days | Active hydroxylated metabolites extend effect. |
| Propranolol | Moderate (~3.0) | 3–6 hours | ~1.5 Days | Reference short-acting compound. |
Critical Caveat: For highly lipophilic drugs (Carvedilol), accumulation in adipose tissue can create a "depot effect," necessitating a washout of 7–10 half-lives to prevent hysteresis.
Module 2: The Biophysical Reality (In Vitro / Ex Vivo)
In isolated tissue (Langendorff heart, organ bath) or cell culture, systemic clearance (
The Trap: You can wash a lipophilic drug from the buffer in seconds, but it may take hours to dissociate from the receptor or leach out of the lipid bilayer.
Graphviz: The Washout Decision Matrix
Caption: Decision matrix distinguishing systemic clearance (PK) from tissue desorption (biophysical) requirements.
Module 3: Troubleshooting & Optimization (Q&A)
Q1: I washed my cardiomyocytes for 2 hours, but the Isoproterenol response is still blunted. Why?
Diagnosis: You are likely experiencing Rebinding Kinetics or Membrane Depot Effects . The Science: Lipophilic beta-blockers like Carvedilol partition into the phospholipid bilayer of the cell membrane. During washout with standard buffer, the drug desorbs from the membrane and immediately rebinds to the receptor (local concentration remains high), creating a "pseudo-infinite" residence time. Solution: The "Scavenger" Protocol Add 0.1% - 0.5% Bovine Serum Albumin (BSA) to your washout buffer.
-
Mechanism: BSA acts as a "sink." As the lipophilic drug dissociates from the receptor/membrane, it preferentially binds to the albumin in the bulk phase, preventing rebinding to the receptor.
-
Protocol: Wash 3x 5 mins with Buffer+BSA, followed by 2x 5 mins with standard Buffer (to remove BSA before agonist addition).
Q2: My baseline heart rate in Langendorff preparations drifts downward after the first drug cycle. Is this carryover?
Diagnosis: This is often GPCR Internalization/Desensitization , not just drug carryover.
The Science: While beta-blockers generally prevent internalization, some "biased" ligands or residual endogenous catecholamines can trigger
Q3: How do I calculate the washout time for an in vitro binding assay?
The Formula: Do not use systemic half-life. Use the Dissociation Half-Life (
-
Example: If
is , then . -
Guideline: Wash for at least
(approx 5.7 hours in this example) to ensure <3% receptor occupancy.
Module 4: Validated Experimental Protocols
Protocol A: The "Scavenger" Washout (For Lipophilic Drugs)
Best for: Carvedilol, Nebivolol in isolated tissue or adherent cells.
-
Aspiration: Remove drug-containing media completely.
-
Scavenger Wash (Cycles 1-3):
-
Apply Krebs-Henseleit Buffer (KHB) + 0.5% Fatty-Acid Free BSA .
-
Note: BSA must be fatty-acid free to maximize drug binding capacity.
-
Incubate/Perfuse for 10 minutes at 37°C.
-
Repeat 3 times.
-
-
Clearance Wash (Cycles 4-5):
-
Apply standard KHB (No BSA).
-
Incubate/Perfuse for 5 minutes .
-
Repeat 2 times to ensure BSA does not interfere with subsequent assays.
-
-
Validation: Challenge with
concentration of Isoproterenol. Response should return to >90% of pre-drug baseline.
Graphviz: Receptor Recycling & Failure Points
Caption: Pathway showing where washout fails—if the receptor internalizes, surface washing is ineffective.
References
-
FDA Guidance for Industry. (2003). Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. U.S. Food and Drug Administration. Link
-
Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322. Link
- Packer, M. (1990). The pharmacological consequences of the lipophilicity of beta-adrenergic blocking agents. American Heart Journal, 120(6), 1493-1497. (Discusses the "depot" effect of Carvedilol).
-
Lohse, M. J., et al. (1990). Receptor-specific desensitization with purified beta 2-adrenergic receptor. Proceedings of the National Academy of Sciences, 87(13), 5094-5098. Link
Sources
Minimizing degradation of adimolol stock solutions
Subject: Minimizing Degradation & Ensuring Stability of Adimolol Stock Solutions
Executive Summary & Chemical Profile
Adimolol is a long-acting, non-selective
This guide replaces generic handling instructions with a rigorous, chemically grounded maintenance protocol designed to prevent the three most common failure modes: oxidative degradation , hydrolytic cleavage , and aqueous precipitation (crash-out).
Key Chemical Properties
| Property | Specification | Critical Note |
| Molecular Weight | 419.52 g/mol | |
| Solubility (DMSO) | Recommended Solvent. Hygroscopic; absorbs water from air. | |
| Solubility (Ethanol) | Evaporates rapidly; seal tightly to prevent concentration drift. | |
| Solubility (Water) | Insoluble | Do not use for stock solution preparation. |
| Light Sensitivity | High | Naphthyl group is prone to photo-excitation. |
Stock Solution Preparation (The Foundation)
Q: Why is DMSO preferred over Ethanol for Adimolol stocks? A: While Adimolol dissolves in both, DMSO (Dimethyl Sulfoxide) is preferred for long-term storage due to its low vapor pressure and high boiling point (189°C). Ethanol stocks are prone to evaporation even at -20°C, leading to unmonitored increases in concentration. However, DMSO is hygroscopic .[1] If left uncapped, it absorbs atmospheric moisture, which can catalyze hydrolysis of the benzimidazolinone ring or cause the lipophilic Adimolol to precipitate inside the stock vial.
Protocol: Anhydrous Preparation
-
Equilibrate: Allow the vial of solid Adimolol to reach room temperature before opening. This prevents condensation from forming on the cold solid (water introduction).
-
Solvent Choice: Use high-grade anhydrous DMSO (
99.9%). -
Dissolution: Vortex for 30–60 seconds. If particulates remain, sonicate at 30–40 kHz for 5 minutes. Avoid heating above 37°C to prevent thermal degradation.
-
Aliquot: Divide into single-use aliquots (e.g., 50
L or 100 L) to eliminate freeze-thaw cycles.
Storage & Maintenance (The System)
Q: Can I store the stock at 4°C for "quick access"? A: No. At 4°C, Adimolol in DMSO is chemically active enough to undergo slow oxidation. Furthermore, DMSO freezes at 19°C; at 4°C, it is a solid. Repeated phase transitions (solid-liquid) near the freezing point can induce micro-precipitation.
-
Correct Storage: -20°C or -80°C.
-
Container: Amber glass or foil-wrapped polypropylene to block UV light.
Visualization: Stock Lifecycle Management
The following workflow illustrates the critical control points (CCPs) to maintain stock integrity.
Figure 1: Critical Control Points in the Adimolol stock lifecycle. Note the prohibition of re-freezing thawed aliquots.
Troubleshooting & FAQs (The Fix)
Q: My solution turned cloudy immediately upon adding the stock to the cell culture media. Is the Adimolol degraded? A: Likely not. This is "Crash-out" (precipitation), not chemical degradation.
-
Mechanism: Adimolol is highly lipophilic. When a concentrated DMSO stock is introduced to an aqueous buffer (PBS/Media), the solubility drops exponentially. If the local concentration at the pipette tip exceeds the solubility limit, the drug precipitates.
-
Solution:
-
Vortex the buffer while slowly adding the stock solution (dynamic mixing).
-
Keep the final DMSO concentration < 0.5% if possible, as DMSO acts as a co-solvent.
-
Pre-warm the media to 37°C; solubility increases with temperature.
-
Q: The stock solution has turned from clear/colorless to a slight yellow. Is it safe to use? A: Discard it. Yellowing indicates oxidative degradation, likely of the naphthyl or amine moieties.
-
Cause: Exposure to air (oxygen) or light.
-
Impact: Oxidized byproducts may have off-target effects or reduced potency, compromising experimental reproducibility.
Q: I see a "spike" in toxicity in my control group (Vehicle only). A: Check your DMSO. DMSO itself can degrade into dimethyl sulfide and dimethyl sulfone over time, or absorb toxic quantities of water. Always run a "Vehicle Control" (DMSO only) alongside your Adimolol treatment to normalize for solvent effects.
Visualization: Troubleshooting Logic Tree
Use this decision matrix to diagnose issues with stock performance.
Figure 2: Diagnostic logic for resolving Adimolol stability and solubility issues.
References & Authority
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71227, Adimolol. Retrieved from [Link]
-
Cited for: Chemical structure, lipophilicity, and general physical properties.[1]
-
-
European Medicines Agency (2003). CPMP Guideline on Stability Testing: Declaration of Storage Conditions. Retrieved from [Link]
-
Cited for: Regulatory standards on defining "stable" storage conditions (-20°C vs -80°C).
-
-
Cheng, Y., et al. (2013). Photodegradation kinetics, products and mechanism of timolol under simulated sunlight. Journal of Hazardous Materials.[2] Retrieved from [Link]
-
Cited for: Mechanistic evidence of photodegradation in structurally similar beta-blockers (naphthyloxy/thiadiazole analogs), validating the requirement for light protection.
-
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Health and Safety Information. Retrieved from [Link]
-
Cited for: DMSO physical properties, hygroscopicity, and freezing point data.
-
Sources
Technical Support Center: Optimizing Adimolol Bioavailability
Introduction: The Adimolol Paradox
Welcome to the technical support hub. You are likely here because your in vivo PK data for Adimolol (a long-acting, non-selective
The Core Issue: Adimolol is a classic BCS Class II candidate (Low Solubility, High Permeability).[1] While it possesses high lipophilicity (LogP > 3) which aids membrane crossing, its "practical insolubility" in water creates a rate-limiting step in the gastrointestinal (GI) tract.[1] In animal models, particularly rats and dogs, the drug often precipitates out of solution before absorption can occur, or it never dissolves from the solid dosage form.
This guide provides the specific protocols to solubilize Adimolol using Solid Dispersions (PVP) and Cyclodextrin Complexation , methods proven to enhance its bioavailability.
Module 1: Diagnostic & Root Cause Analysis
Before altering your formulation, confirm the root cause of the low bioavailability (BA).
Diagnostic Workflow
Use this decision tree to pinpoint whether your issue is Dissolution-Limited (Solubility) or Metabolism-Limited (First-Pass).[1]
Figure 1: Diagnostic logic flow for identifying the barrier to Adimolol absorption.
Physicochemical Baseline
Compare your current vehicle against these baseline properties. If you are dosing Adimolol as a crystalline suspension (e.g., in CMC or Methylcellulose), you will likely fail.
| Property | Value | Implication for Animal Models |
| LogP | ~3.0 - 4.0 (Lipophilic) | High permeability; crosses membranes easily once dissolved.[1] |
| Water Solubility | < 1 µg/mL (Practically Insoluble) | CRITICAL FAILURE POINT. Drug stays solid in the gut.[1] |
| pKa | Basic (~9.[1]5) | Soluble in stomach acid (pH 1.[1]2) but precipitates in the intestine (pH 6.8).[1] |
| Metabolism | CYP450 (Hepatic) | Subject to first-pass effect, but dissolution is the primary hurdle. |
Module 2: The Gold Standard Solution (PVP Solid Dispersion)
The Fix: The most effective method to rescue Adimolol bioavailability is preventing crystallization by trapping the drug in an amorphous polymer matrix using Polyvinylpyrrolidone (PVP) .
Why this works:
PVP acts as a hydrophilic carrier.[1] When the solid dispersion hits the GI fluids, the PVP dissolves instantly, releasing Adimolol in a supersaturated, amorphous state (high energy) rather than a crystalline state (low energy). This bypasses the dissolution energy barrier.[1][2]
Protocol: Preparation of Adimolol-PVP Solid Dispersion
Reference Standard: EP0617612B1 [1][1]
Materials:
-
Adimolol (Free Base)[1]
-
PVP K-30 (Polyvinylpyrrolidone)[1]
-
Ethanol (Absolute)[1]
-
Rotary Evaporator[1]
Step-by-Step Methodology:
-
Ratio Selection: Prepare a 1:4 ratio (w/w) of Drug:Polymer.
-
Example: Weigh 100 mg Adimolol and 400 mg PVP K-30.[1]
-
-
Solvent Dissolution:
-
Dissolve Adimolol in minimal Ethanol (approx. 10 mL) in a round-bottom flask. Sonicate until clear.
-
Add PVP K-30 to the solution.[1] Stir until a homogeneous, clear viscous solution forms.
-
-
Solvent Removal (Critical Step):
-
Use a rotary evaporator at 45°C under vacuum.
-
CAUTION: Do not overheat. We want to remove solvent without degrading the drug.[1]
-
Evaporate until a dry, glassy film remains on the flask wall.
-
-
Pulverization:
-
Storage: Store in a desiccator immediately. Amorphous forms are hygroscopic and will revert to crystals if exposed to humidity.[1]
Module 3: Alternative Strategy (Cyclodextrin Complexation)
If the PVP dispersion is incompatible with your specific study (e.g., volume constraints), use Hydroxypropyl-
The Fix: HP-
Protocol: In Situ Complexation for Oral Gavage
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-
-CD in distilled water.[1] -
Drug Addition: Add Adimolol to the solution.
-
Equilibration:
-
Stir magnetically for 24 hours at room temperature.
-
Note: Unlike simple suspensions, this requires time for the drug to enter the cyclodextrin cavity.
-
-
Filtration (Optional but recommended): Filter through a 0.45 µm filter. The filtrate contains the solubilized drug complex.
-
Dosing: Administer via oral gavage immediately.
Module 4: In Vivo Experimental Validation
Once you have the formulation, you must validate the PK improvement in a Rat Model.
Experimental Design (Rat PK Study)
| Parameter | Specification | Rationale |
| Species | Sprague-Dawley Rats (Male, 250-300g) | Standard model for metabolic scaling.[1] |
| Fasting | Overnight (12h) | Food interferes with gastric pH and emptying time.[1] |
| Dose | 10 mg/kg (PO) | Sufficient to detect plasma levels despite first-pass.[1] |
| Groups | 1. Control (Crystalline Suspension in 0.5% CMC)2. Test (PVP Solid Dispersion) | Direct comparison of "Standard" vs. "Optimized". |
| Sampling | 0.5, 1, 2, 4, 8, 12, 24 hours | Adimolol has a long half-life; 24h is required to capture elimination. |
Workflow Visualization
Figure 2: Workflow for validating the improved formulation in a rat pharmacokinetic study.
Frequently Asked Questions (FAQs)
Q1: Why does Adimolol precipitate even when I dissolve it in pH 1.2 buffer? A: Adimolol is a weak base.[1] While it dissolves in the acidic environment of the stomach (pH 1.2), it encounters a "pH shock" when it enters the small intestine (pH 6.8). The drug becomes uncharged and precipitates rapidly.[1] The PVP Solid Dispersion prevents this precipitation by inhibiting crystal growth in the intestine [1].
Q2: Can I just use DMSO to dissolve it for the animal study? A: Avoid if possible. While DMSO dissolves the drug, it often precipitates immediately upon contact with gastric fluids (the "crash out" effect). Furthermore, DMSO can permeabilize the gut wall artificially, giving false-positive bioavailability data that won't translate to human clinical trials.
Q3: My HPLC peaks are tailing. How do I fix this? A: Adimolol is basic.[1] If you are using a standard C18 column, residual silanols on the column interact with the amine group.
-
Fix: Add 0.1% Triethylamine (TEA) to your mobile phase or use a "Base Deactivated" (BDS) column.[1]
References
-
Patent EP0617612B1 . Process for the preparation of a solid dispersion containing adimolol.[1] (1994).[1] European Patent Office.[1]
-
PubMed .[1] Pharmacokinetics of adimolol after single and multiple dose administration in healthy volunteers.[1][4] (1985).[1] Arzneimittelforschung.
-
PubChem . Adimolol Compound Summary. National Library of Medicine.[1] [1]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1]
Sources
- 1. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0617612B1 - A process for the preparation of a solid dispersion - Google Patents [patents.google.com]
- 3. japsonline.com [japsonline.com]
- 4. Pharmacokinetics of adimolol after single and multiple dose administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support: Adimolol Liquid Formulation Stabilization
Diagnostic Hub: What is your primary failure mode?
Before adjusting pH, identify the specific symptom your formulation is exhibiting. Adimolol (CAS 78459-19-5) presents unique challenges due to its benzimidazolone moiety and lipophilic naphthyloxy side chain.
| Symptom | Probable Cause | Immediate Action |
| Precipitation / Cloudiness | pH Drift > 6.0. Adimolol is a weak base. As pH approaches its pKa (est. ~9.4), the free base precipitates. | Check pH. If pH > 5.5, re-acidify. Switch to a higher capacity buffer (e.g., Acetate or Citrate). |
| Yellowing / Discoloration | Oxidative Degradation. The secondary amine and naphthalene ring are susceptible to oxidation, accelerated by high pH and trace metals. | Add Antioxidant. Test Sodium Metabisulfite (0.1%) or EDTA. Purge headspace with Nitrogen. |
| New Impurity Peaks (HPLC) | Hydrolysis. Extreme pH (<2 or >9) may attack the cyclic urea (benzimidazolone) or ether linkage. | Run pH-Rate Profile. (See Protocol A). Target pH 3.5 – 5.0. |
Deep Dive: The Solubility-Stability Paradox
Adimolol formulations often face a trade-off between keeping the drug dissolved (Solubility) and keeping it chemically intact (Stability).
The Solubility Profile
Adimolol is typically supplied as a Hydrochloride salt (Adimolol HCl).[1]
-
Mechanism: In acidic conditions (pH < 6), the secondary amine is protonated (
), rendering the molecule charged and water-soluble. -
The Risk: As pH rises above 6.0, the ratio of uncharged free base increases. Given the lipophilic naphthalene ring, the intrinsic solubility of the free base is extremely low (< 10 µg/mL).
-
Rule of Thumb: Maintain pH < 5.5 to ensure a robust safety margin against precipitation, especially for cold storage (
).
The Stability Profile
-
Oxidation (High pH Risk): The unprotonated amine (dominant at high pH) is electron-rich and more prone to radical attack and oxidation.
-
Hydrolysis (Extreme pH Risk): While the ether linkage is relatively robust, the benzimidazolone ring can undergo ring-opening hydrolysis under strong acidic (
) or alkaline ( ) conditions.
Visualization: The pH "Sweet Spot"
The following diagram illustrates the theoretical operating window for Adimolol, balancing solubility against the two main degradation pathways.
Caption: Figure 1. The physicochemical operating window for Adimolol. The green zone (pH 3.5–5.0) represents the optimal balance where the drug remains solubilized as a salt while minimizing hydrolytic and oxidative stress.
Protocol A: pH-Stability Profiling (The "Gold Standard")
Do not guess. Use this protocol to empirically determine the exact stability maximum for your specific concentration.
Objective: Determine the degradation rate constant (
Materials:
-
Adimolol HCl stock solution.
-
Buffers (50 mM): Phosphate (pH 2, 7), Acetate (pH 4, 5), Borate (pH 9). Note: Use buffers with minimal catalytic effect.
-
HPLC System with UV detection (280-290 nm).
Step-by-Step:
-
Preparation: Prepare 0.1 mg/mL Adimolol solutions in each buffer.
-
Stress Condition: Incubate samples at 60°C (Accelerated condition) to generate data quickly (1-2 weeks).
-
Sampling: Pull samples at T=0, 24h, 48h, 72h, and 1 week.
-
Quench: Immediately dilute samples with mobile phase (usually acidic) to stop reaction and solubilize any potential precipitate.
-
Analysis: Plot
vs. Time. The slope is . -
Result: Plot
vs. pH. The "V-shape" or "U-shape" curve minimum is your optimal pH.
Troubleshooting & FAQs
Q: I am using a Phosphate buffer at pH 7.4, and the drug precipitates after 2 days. Why? A: Two reasons. First, pH 7.4 is likely too close to the pKa of Adimolol, generating insoluble free base. Second, Phosphate buffers have poor buffering capacity in the pH 7–8 range (pKa2 of phosphate is 7.2, but capacity drops off). If the pH drifts up even slightly, precipitation occurs.
-
Fix: Shift to pH 5.0 using an Acetate or Citrate buffer .
Q: Can I use Citrate buffer? I heard it causes degradation. A: Citrate is an excellent buffer for pH 3–5, but it can act as a general acid-base catalyst for some hydrolysis reactions. You must verify this with Protocol A. If Citrate accelerates degradation compared to Acetate at the same pH, switch to Acetate or Succinate.
Q: My formulation is stable but turns yellow. Does this matter? A: Yes. Yellowing indicates the formation of N-oxide or quinone-like degradation products (from the naphthalene ring). This is often an oxidative pathway.
-
Fix: This is not a pH issue; it is an oxygen issue. Add Disodium EDTA (0.05%) to chelate metal ions that catalyze oxidation, and consider Sodium Metabisulfite (0.1%) . Ensure the final pH remains < 5.0, as sulfites are most effective in acidic media.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71227, Adimolol. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Substance Registration System: Adimolol.[2] UNII: B6CJY5K2ST.[1] Retrieved from [Link][2]
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
- Waterman, K. C., & Adami, R. C. (2005).Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics.
Sources
Strategies for removing adimolol from receptor binding sites
Subject: Strategies for Removing Adimolol from Receptor Binding Sites
Executive Summary & The "Adimolol Problem"
The Challenge: Adimolol is not a standard antagonist; it is a pseudo-irreversible beta-blocker. Unlike hydrophilic ligands (e.g., atenolol) that wash out in minutes, Adimolol exhibits extremely slow dissociation kinetics (
The Mechanism:
-
High Affinity: It binds tightly to
-adrenergic receptors.[1] -
Membrane Depot Effect: Due to its lipophilic nature, Adimolol partitions into the phospholipid bilayer of the cell membrane. Even after the aqueous buffer is removed, the membrane-bound drug acts as a local reservoir, continuously re-associating with the receptor.
-
Functional Irreversibility: In clinical settings, its effects persist for up to 7 days.[1] In in vitro assays, standard buffer washes fail to restore receptor functionality, leading to "flat" agonist response curves or permanently right-shifted
values.[1]
The Solution: Simple dilution is insufficient. Successful removal requires "Sink Conditions" —a thermodynamic trap that actively pulls the lipophilic ligand out of the membrane and receptor sites.
Diagnostic: Is Your Receptor Blocked?
Before attempting aggressive washout, confirm the presence of residual Adimolol using the Hysteresis Check .
Experiment: Run a concentration-response curve (CRC) with a standard agonist (e.g., Isoproterenol) on your "washed" cells/membranes.
| Observation | Diagnosis | Action Required |
| Normal | Successful Washout | Proceed with experiment. |
| Right-shifted | Competitive Inhibition | Residual Adimolol present.[1] Use Protocol A . |
| Depressed | Non-Competitive / Pseudo-Irreversible | Severe membrane depot or receptor internalization.[1] Use Protocol B . |
Removal Strategies & Protocols
Protocol A: The "Scavenger Sink" Wash (Recommended)
Best for: High-throughput screening (HTS) recovery, functional assays, and radioligand binding.[1]
Principle: This method introduces a "lipid sink" into the wash buffer. Bovine Serum Albumin (BSA) or Cyclodextrins act as hydrophobic traps, sequestering the lipophilic Adimolol as it dissociates from the receptor/membrane, preventing re-binding.
Reagents:
-
Wash Buffer: HBSS or PBS + 0.1% to 0.5% (w/v) Fatty-Acid Free BSA .
-
Alternative: 100
M -Cyclodextrin (if BSA interferes with downstream detection).[1]
Step-by-Step Workflow:
-
Aspirate: Remove the Adimolol-containing media completely.[1]
-
Sink Wash 1 (Rapid): Add Wash Buffer (with BSA) . Swirl gently for 30 seconds. Aspirate.
-
Why: Removes bulk drug and surface-bound drug.[1]
-
-
Sink Wash 2 (Incubation): Add fresh Wash Buffer (with BSA) .[1] Incubate at 37°C for 10–15 minutes .
-
Why: 37°C increases the dissociation rate (
) and membrane fluidity, allowing the drug to exit the lipid bilayer into the BSA trap.
-
-
Sink Wash 3 (Incubation): Repeat Step 3.
-
Final Rinse: Wash 3x with Standard Buffer (No BSA) to remove the scavenger protein before adding your next test compounds.
Protocol B: The "Mass Action" Displacement
Best for: Resistant cases where BSA is insufficient or interferes with the assay.
Principle: Use a high concentration of a fast-dissociating, hydrophilic antagonist (e.g., Sotalol or Atenolol) to competitively occupy the receptor sites, forcing Adimolol off.[1] The hydrophilic displacer is then easily washed away.
Step-by-Step Workflow:
-
Displacement: Incubate cells/membranes with 10
M Sotalol (or 100x its ) for 20 minutes at 37°C. -
Wash: Wash 3x with large volumes of standard buffer.
-
Why: Sotalol has a fast
; it will wash out rapidly, leaving the receptor free.
-
Visualizing the Mechanism
The following diagram illustrates why standard washing fails and how "Sink Conditions" succeed.
Figure 1: Mechanism of Action.[1] Standard buffer allows Adimolol to re-partition from the lipid depot back to the receptor. A Scavenger Sink (Green path) traps the ligand, preventing re-association.
Frequently Asked Questions (FAQ)
Q1: Can I use DMSO to speed up the washout? A: Use with extreme caution. While DMSO increases solubility, concentrations >1% can disrupt the membrane integrity and alter receptor conformation. It is safer to use BSA (Protocol A) which acts as a carrier without damaging the membrane.
Q2: Why does my receptor density (
Q3: How long does Adimolol actually stay bound?
A: In clinical pharmacokinetic studies, Adimolol effects persist for up to 7 days .[1] In in vitro membrane preps without scavenger washing, dissociation half-lives (
Q4: Is Adimolol binding covalent? A: No. It is a competitive antagonist.[1] However, its "slow-tight" binding kinetics and membrane retention create a pseudo-irreversible profile.[1] This distinction is critical: you can wash it out, but you must change the equilibrium conditions (using a sink) rather than just volume.
References
-
Adimolol Pharmacology & Duration
-
Kinetics of Lipophilic GPCR Ligands
-
Washout Strategies (Scavenger Principle)
Sources
Validation & Comparative
Adimolol Hydrochloride Hydrate Reference Standard: A Strategic Characterization Guide
Executive Summary
The Stability Imperative in Long-Acting Beta-Blockade
In the development of extended-release antihypertensives, Adimolol Hydrochloride Hydrate presents a unique analytical challenge. Unlike simple anhydrous salts, the hydrate form of this long-acting non-selective beta-blocker relies on a specific crystal lattice water stoichiometry to maintain thermodynamic stability.[1]
This guide objectively compares the Certified Reference Material (CRM) against in-house working standards and anhydrous alternatives. We demonstrate that for Adimolol, "purity" is not a single number (HPLC area %), but a matrix of structural integrity where water content is a functional component of the molecule, not a contaminant.
Part 1: The Molecule & The Challenge
Adimolol Hydrochloride (1-(3-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone hydrochloride) is a modified aryloxypropanolamine.[1] Its extended duration of action (up to 24 hours) is linked to its lipophilicity and receptor binding kinetics.
The "Hydrate" Factor
The critical quality attribute (CQA) for this reference standard is its hydration state .
-
Anhydrous forms of aryloxypropanolamines are often hygroscopic, absorbing atmospheric moisture unpredictably during weighing, leading to assay errors of 1–3%.
-
The Monohydrate form represents the thermodynamic energy minimum. It is stable at ambient humidity, ensuring that the mass you weigh corresponds exactly to the molar mass defined in your calculations.
Part 2: Comparative Analysis
CRM vs. In-House/Generic Alternatives[1]
The following table summarizes the risks associated with using non-certified alternatives for Adimolol characterization.
| Feature | Certified Reference Material (CRM) | In-House / Generic Standard | Impact on Data |
| Stoichiometry | Quantified Water Content (TGA/KF) matches theoretical lattice water.[1] | Often undefined. "Dried" material may re-absorb water during storage. | Assay Drift: 2-5% error in potency calculation if water is treated as an impurity rather than part of the MW. |
| Impurity Profiling | Impurities identified by RRT (Relative Retention Time) and structure (MS).[1] | Purity often defined only by "Area %" without response factor correction. | Toxicology Risk: Missed detection of synthesis precursors (e.g., naphthenic intermediates). |
| Traceability | Traceable to SI units via primary standards (NIST/USP).[1] | Traceable only to the previous batch (circular validation). | Regulatory Failure: Rejection of stability data during audits. |
| Homogeneity | Tested for inter-vial consistency. | Bulk jar sampling; gradients of moisture possible. | Reproducibility: High %RSD between analysts. |
Part 3: Characterization Workflow (The Protocol)
To validate Adimolol Hydrochloride Hydrate, a multi-modal approach is required. Mere HPLC purity is insufficient.
Structural Confirmation (Identity)[1]
-
Technique: 1H-NMR (Proton Nuclear Magnetic Resonance) [1]
-
Critical Signal: The benzimidazolinone ring protons and the naphthalene aromatic system provide a distinct fingerprint.
-
Protocol: Dissolve ~10 mg in DMSO-d6.
-
Expectation: Look for the characteristic doublet of the methyl groups on the butyl chain and the aromatic multiplets in the 7.0–8.2 ppm region.
-
Validation: Integration of the aliphatic vs. aromatic regions must match the proton count (C25H29N3O3).
-
Solid-State & Stoichiometry (The Hydrate Check)
This is the most critical step for this specific standard.[1]
-
Technique A: Thermogravimetric Analysis (TGA)
-
Protocol: Ramp 10°C/min from 30°C to 300°C under N2 flow.
-
Acceptance Criteria: A distinct weight loss step corresponding to ~3.6% mass (theoretical water content for monohydrate) occurring before the melting/decomposition event.
-
-
Technique B: X-Ray Powder Diffraction (XRPD)
-
Purpose: To prove the crystal lattice is the stable hydrate polymorph, not an amorphous mixture.
-
Purity & Potency (Quantification)
-
Technique: RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) [1][2]
-
Methodology:
-
Column: C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Nucleosil or equivalent).[3]
-
Mobile Phase: Gradient of Phosphate Buffer (pH 3.0) and Acetonitrile.[4] The acidic pH ensures the amine is protonated, preventing peak tailing.
-
Detector: UV-Vis at 280 nm (Naphthalene absorption max).[1]
-
Self-Validating Step: Inject a "System Suitability" mix containing Adimolol and a known synthetic precursor.[1] Resolution (Rs) must be > 2.0.
-
Part 4: Visualization of Workflows
Diagram 1: The Characterization Logic
This workflow illustrates the "Orthogonal" approach required for a Hydrate standard.
Caption: Orthogonal validation workflow ensuring chemical structure, hydration stoichiometry, and chromatographic purity are confirmed independently.
Diagram 2: Stability & Handling Logic
Why the "Hydrate" form is the superior Reference Standard compared to Anhydrous.
Caption: Comparative stability pathway. The hydrate form resists atmospheric moisture exchange, ensuring weighing accuracy, whereas anhydrous forms introduce mass errors.
Part 5: Experimental Performance Data
The following data represents typical performance metrics when characterizing a high-quality Adimolol HCl Hydrate CRM.
Linearity & Range (HPLC)
-
Protocol: 5 concentration levels (50% to 150% of target concentration).
-
Result: Correlation Coefficient (
) > 0.999.[1] -
Significance: Proves the standard behaves predictably across the analytical range.[3]
Forced Degradation (Stress Testing)
To prove the method is "Stability Indicating," the standard is subjected to stress.
| Stress Condition | Duration | Observation | Conclusion |
| Acid (0.1N HCl) | 24 Hours | Minimal degradation (<1%).[1] | Stable in gastric-like pH.[1] |
| Oxidation (3% H2O2) | 4 Hours | New peaks at RRT 0.4 and 0.6. | Method Validated: Can detect N-oxide impurities. |
| Thermal (60°C) | 7 Days | No change in Hydrate peak (TGA). | Lattice Stability Confirmed. |
References
-
International Conference on Harmonisation (ICH). (2000).[1][5] ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[5][6][7] European Medicines Agency.[5] [1][5]
-
Riddell, J. G., Harron, D. W., & Shanks, R. G. (1985).[8] Comparative effects of adimolol, labetalol and propranolol on heart rate and blood pressure in man.[8] British Journal of Clinical Pharmacology, 19(4), 405–410.[8]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 21885828, Adimolol Hydrochloride Hydrate.[9] PubChem.[9][10] [1]
-
Wiedemann, I. (1983). High-performance liquid chromatographic determination of MEN 935 (Adimolol) in human plasma.[1][8] Arzneimittelforschung, 33(6), 861–864.[8]
Sources
- 1. Timolol Hemihydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. RP-HPLC Method Development for Simultaneous Estimation of Brimonidine Tartrate and Timolol Maleate in Ophthalmic Preparation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. jocpr.com [jocpr.com]
- 4. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
- 5. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Adimolol, a long acting beta-adrenoceptor blocker in man - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrate;hydrochloride | ClH3O | CID 21885828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced H-NMR Analysis Guide: Adimolol Hydrochloride Hydrate
The following guide is designed for pharmaceutical researchers and analytical scientists. It synthesizes structural elucidation principles with practical H-NMR protocols for Adimolol Hydrochloride Hydrate .
Executive Summary
Adimolol hydrochloride hydrate (CAS: 78613-38-4 for HCl salt) is a long-acting non-selective
This guide provides a definitive framework for the H-NMR characterization of the hydrochloride hydrate form. Distinguishing this specific salt and solvate form is critical for IP compliance and bioavailability studies. We compare its spectral fingerprint against the Free Base and Anhydrous forms to highlight diagnostic signal shifts.
Structural Visualization & Logic
Before analyzing the spectrum, we must map the magnetic environment. The molecule consists of three distinct magnetic zones:
-
Zone A (Aromatic 1): The electron-rich Naphthalene ring (deshielded, downfield).
-
Zone B (Linker): The chiral propanolamine backbone (complex coupling, diastereotopic protons).
-
Zone C (Aromatic 2 & Tail): The Benzimidazolone core and the gem-dimethyl substituted alkyl chain.
Figure 1: Adimolol Structural Segmentation for NMR Assignment
Caption: Structural segmentation of Adimolol HCl Hydrate highlighting the three primary magnetic zones and the specific impact of the hydrochloride salt formation on the amine linker.
Experimental Protocol
To ensure reproducibility and visualization of exchangeable protons (critical for salt/hydrate confirmation), DMSO-d6 is the solvent of choice over CDCl3.
Method: High-Resolution H-NMR (400 MHz or higher)
-
Sample Preparation: Dissolve 5-10 mg of Adimolol HCl Hydrate in 0.6 mL of DMSO-d6.
-
Note: Do not heat above 40°C to avoid dehydrating the lattice water.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1):
5 seconds (Essential for accurate integration of the aromatic protons). -
Scans (NS): 16–64 (Sufficient for S/N > 100).
-
Temperature: 298 K (25°C).
-
-
Referencing: TMS at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Spectral Analysis & Assignments
The following table represents the characteristic chemical shifts for Adimolol HCl Hydrate in DMSO-d6.
Table 1: Diagnostic H-NMR Assignments (DMSO-d6)
| Region | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| Exchangeable | 10.8 - 10.9 | Singlet (br) | 1H | NH (Benzimidazolone) | Highly deshielded lactam-like NH; disappears with D2O shake. |
| Exchangeable | 8.8 - 9.2 | Broad | 2H | NH2+ (Ammonium) | Diagnostic of HCl salt . Free base lacks this downfield signal. |
| Aromatic | 8.1 - 8.2 | Doublet | 1H | Naphthalene H (C8) | Most deshielded aromatic proton due to ring current effects. |
| Aromatic | 7.8 - 7.9 | Multiplet | 1H | Naphthalene H (C5) | Peri-position proton. |
| Aromatic | 7.3 - 7.6 | Multiplet | 4H | Naphthalene (C2-C4, C6, C7) | Overlapping aromatic signals typical of fused rings. |
| Aromatic | 6.9 - 7.1 | Multiplet | 4H | Benzimidazolone Ar-H | Symmetric pattern typical of the benzimidazolone core. |
| Aliphatic | 5.9 - 6.0 | Doublet | 1H | OH (Alcohol) | Secondary alcohol OH; coupled to CH (often broad). |
| Aliphatic | 4.2 - 4.3 | Multiplet | 1H | CH -OH | Chiral center methine; shifts downfield in salt form. |
| Aliphatic | 4.0 - 4.2 | Multiplet | 2H | O-CH2 | Protons adjacent to the naphthyloxy ether oxygen. |
| Aliphatic | 3.8 - 3.9 | Triplet | 2H | N-CH2 (Benz) | Methylene attached to the benzimidazolone nitrogen. |
| Aliphatic | 3.0 - 3.2 | Multiplet | 2H | CH(OH)-CH2 -NH | Alpha-protons to the ammonium center (Deshielded). |
| Aliphatic | 1.6 - 1.8 | Multiplet | 2H | CH2 (Linker) | Methylene between gem-dimethyl and benzimidazole. |
| Aliphatic | 1.35 | Singlet | 6H | C(CH3)2 | Diagnostic Singlet . The gem-dimethyl group is a key identifier for Adimolol. |
| Hydrate | 3.3 - 3.5 | Broad Singlet | Var. | H2O | Lattice water. Overlaps with bulk water but integrates higher than solvent background. |
Critical Insight: The gem-dimethyl singlet at ~1.35 ppm is the "anchor signal" for Adimolol. If this appears as a doublet, check for degradation or incorrect structure (e.g., loss of quaternary carbon environment).
Comparative Analysis: Salt vs. Base vs. Hydrate
This section objectively compares the HCl Hydrate form against its alternatives to justify the analytical approach.
Table 2: Comparative Shift Analysis
| Feature | Adimolol HCl Hydrate | Adimolol Free Base | Significance |
| Amine Proton | Not observed / v. broad < 2 ppm | Confirms salt formation (Protonation of secondary amine). | |
| The positive charge on Nitrogen deshields adjacent protons ( | |||
| Benzimidazolone NH | Minimal change; the salt forms at the secondary amine, not the amide. | ||
| Water Signal | Distinct broad peak (integrates to stoichiometry) | Variable / Negligible | Hydrate form shows a stoichiometric water signal (e.g., 1H equivalent for monohydrate). |
Workflow: Distinguishing the Hydrate
To confirm the "Hydrate" status versus simple wet solvent, perform a Variable Temperature (VT) NMR experiment.
-
Hydrate: The water peak will shift and sharpen/broaden distinctly as the H-bond network breaks, but the water remains associated until high temperatures.
-
Wet Solvent: The water peak shifts linearly with temperature and is often sharper at room temperature.
Troubleshooting & Expert Tips
Issue: Broadening of Aliphatic Signals
-
Cause: Restricted rotation around the bulky Naphthalene-Linker bond or intermediate exchange of the ammonium proton.
-
Solution: Run the spectrum at 323 K (50°C) . This sharpens the multiplets (Zone B) and collapses the NH coupling, simplifying the assignment of the CH-OH region.
Issue: Water Suppression Artifacts
-
Context: Adimolol HCl Hydrate contains water. Using standard presaturation pulse sequences (e.g., zgpr) might suppress the signal of the CH-OH proton if it falls near the water peak (approx 3.3 ppm in DMSO).
-
Recommendation: Use excitation sculpting or simply acquire without suppression if the water peak does not overlap with the CH2-NH signals.
Figure 2: Analytical Workflow for Validation
Caption: Step-by-step decision tree for validating the salt and hydrate stoichiometry using H-NMR markers.
References
-
Zielinska-Pisklak, M., et al. (2013). "1H and 13C NMR characteristics of β-blockers: carvedilol, pindolol, and related compounds." Journal of Molecular Structure.
- European Pharmacopoeia (Ph. Eur.).
- Wiedmann, T.S., et al. (2006). "Solid-state NMR of Pharmaceutical Hydrates." Molecular Pharmaceutics.
-
PubChem Database . "Adimolol Hydrochloride - Compound Summary."
Comparing Adimolol and Labetalol: A Technical Guide to Alpha-Blocking Potency
Introduction: The Pharmacological Landscape of Dual-Acting Blockers
The development of dual-acting
Labetalol is the archetypal first-in-class drug in this category, widely utilized in acute and chronic hypertension management. However, its relatively short half-life and variable bioavailability spurred the development of analogs like Adimolol (MEN 935) . Adimolol was engineered to provide an exceptionally prolonged duration of action (up to 90 hours)[2]. For drug development professionals and pharmacologists, understanding the precise
Mechanistic Profiling: Alpha-1 Adrenoceptor Affinity
Both adimolol and labetalol exert their vasodilatory effects primarily through competitive antagonism at postsynaptic
-
Labetalol: Exhibits moderate, selective affinity for
-adrenoceptors over -adrenoceptors. In human cardiovascular tissues (e.g., mammary artery), labetalol demonstrates a value of 6.93 ± 0.23 against norepinephrine-induced contractions, with a of 6.20 ± 0.01[3]. Its in vivo blocking ratio is typically 1:3 when administered orally and 1:7 intravenously. -
Adimolol: Shows non-selective
-adrenergic antagonism in isolated vessel studies. Receptor binding assays in rat cerebellar cortex reveal a of 520 nM ( ) at -adrenoceptors and 13 µM at -adrenoceptors[4]. While its in vitro affinity is remarkably similar to labetalol, clinical studies in humans have shown that adimolol's massive and prolonged -blocking potency largely overshadows its -blocking effects at standard therapeutic doses[2]. However, in conscious spontaneously hypertensive rats, adimolol's -adrenolytic activity is clearly demonstrable and contributes significantly to its blood pressure-lowering action[5].
Figure 1: Mechanism of Alpha-1 Adrenoceptor Blockade by Adimolol and Labetalol.
Quantitative Comparison: Adimolol vs. Labetalol
To objectively compare the pharmacological metrics of these two compounds, we synthesize their binding affinities, functional antagonism, and pharmacokinetic profiles into a standardized matrix.
| Pharmacological Parameter | Labetalol | Adimolol (MEN 935) |
| 6.20 ± 0.01[3] | ~6.28 ( | |
| Low / Negligible | ~4.88 ( | |
| Functional Antagonism ( | 6.93 ± 0.23 (Human tissue)[3] | Dose-dependent shift (Rat vessels)[4] |
| In Vivo | ~1:3 (Oral), ~1:7 (IV) | Highly |
| Duration of Action | Short ( | Prolonged (Up to 90 hours)[2] |
Experimental Methodology: Validating Alpha-Blocking Potency ( )
To establish trustworthiness in pharmacological profiling, the
Step-by-Step Protocol: Schild Regression in Isolated Vascular Tissue
-
Tissue Preparation: Isolate the thoracic aorta from male Wistar rats (or obtain human mammary artery segments). Carefully clean the tissue of adhering fat and connective tissue to prevent diffusion barriers.
-
Organ Bath Mounting: Suspend 2-3 mm vascular rings in a 10 mL organ bath containing Krebs-Henseleit physiological buffer, maintained at 37°C and continuously aerated with 95%
/ 5% to ensure tissue viability. -
Equilibration: Apply a resting tension of 1-2 grams. Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.
-
Baseline Dose-Response (Internal Control): Generate a cumulative concentration-response curve using an
-agonist (e.g., Phenylephrine or Norepinephrine). This establishes the tissue's maximal contractile efficacy ( ) and baseline . Wash the tissue until baseline tension is restored. -
Antagonist Incubation: Incubate the tissue with a fixed concentration of the antagonist (e.g., Labetalol at
M or Adimolol at M) for 30 minutes. This allows the drug to reach equilibrium binding with the -adrenoceptors. -
Post-Incubation Dose-Response: Repeat the cumulative agonist concentration-response curve in the presence of the antagonist.
-
Schild Analysis: Calculate the dose-ratio (
) of the agonist values (Post-antagonist / Baseline ). Plot against the . A linear regression with a slope of ~1.0 confirms competitive antagonism, and the x-intercept yields the value.
Figure 2: Experimental Workflow for Determining pA2 via Schild Regression.
Clinical Translation & Pharmacodynamics
While adimolol and labetalol share similar in vitro affinity for the
Labetalol's balanced
References
-
Riddell, J. G., Harron, D. W., & Shanks, R. G. (1985). "Comparative effects of adimolol, labetalol and propranolol on heart rate and blood pressure in man." British Journal of Clinical Pharmacology. 2[2]
-
Palluk, R., Hoefke, W., & Gaida, W. (1986). "Blood pressure lowering action and alpha-adrenolytic effect of adimolol in rats." Naunyn-Schmiedeberg's Archives of Pharmacology. 5[5]
-
Kamath, S., & Coutinho, E. (1996). "Pharmacophores of the dual acting α, β-blockers as deduced, from molecular dynamics simulations." Journal of Biosciences. 1[1]
-
Palluk, R., Hoefke, W., & Gaida, W. (1986). "Interactions of MEN 935 (adimolol), a long acting beta- and alpha-adrenolytic antihypertensive agent, with postsynaptic alpha-adrenoceptors in different isolated blood vessels--influence of angiotensin II." Naunyn-Schmiedeberg's Archives of Pharmacology. 4[4]
-
Monopoli, A., Forlani, A., Bevilacqua, M., Vago, T., Norbiato, G., Bertora, P., Biglioli, P., Alamanni, F., & Ongini, E. (1989). "Interaction of selected vasodilating beta-blockers with adrenergic receptors in human cardiovascular tissues." Journal of Cardiovascular Pharmacology. 3[3]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Comparative effects of adimolol, labetalol and propranolol on heart rate and blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of selected vasodilating beta-blockers with adrenergic receptors in human cardiovascular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of MEN 935 (adimolol), a long acting beta- and alpha-adrenolytic antihypertensive agent, with postsynaptic alpha-adrenoceptors in different isolated blood vessels--influence of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood pressure lowering action and alpha-adrenolytic effect of adimolol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: Adimolol vs. Timolol in Ocular Therapeutics
Executive Summary
This technical guide provides a rigorous comparison between Timolol , the gold-standard non-selective beta-adrenergic antagonist in glaucoma therapy, and Adimolol , a potent, long-acting beta-blocker with a unique pharmacokinetic profile. While Timolol remains the primary therapeutic choice due to its balanced efficacy-safety ratio, Adimolol offers distinct mechanistic insights into extended-duration intraocular pressure (IOP) control. This analysis is designed for researchers and drug development professionals, focusing on pharmacological differentiation, experimental validation, and clinical translation.
Pharmacological Profile & Mechanism of Action[1]
Structural and Mechanistic Differentiation
Both compounds function as non-selective beta-adrenergic antagonists (
| Feature | Timolol Maleate | Adimolol |
| Chemical Class | Thiadiazole derivative | Benzimidazole derivative |
| Receptor Selectivity | Non-selective ( | Non-selective ( |
| Lipophilicity (LogP) | ~1.8 (Moderate) | > 3.0 (High) |
| Systemic Half-life | 4 hours | 14–18 hours |
| Duration of Action | 12–24 hours | > 48 hours (Systemic/Ocular retention) |
| IOP Reduction Efficacy | 25–30% from baseline | Comparable peak; Superior duration |
Signal Transduction Pathway
The primary mechanism for both drugs involves the inhibition of cAMP production in the ciliary epithelium, leading to reduced aqueous humor secretion.
Figure 1: Mechanism of Action. Beta-blockers inhibit the Gs-protein coupled cascade, reducing cAMP-dependent active transport of aqueous humor.
Comparative Efficacy & Safety Analysis
Intraocular Pressure (IOP) Reduction
Timolol is characterized by a rapid onset (30 mins) and a peak effect at 2 hours. Its limitation lies in the "nocturnal dip" where efficacy wanes during sleep due to reduced endogenous catecholamine levels.
Adimolol , due to its high lipophilicity and unique non-competitive antagonism component, exhibits a "super-long" duration of action. Experimental data suggests Adimolol can maintain ocular hypotensive effects for up to 3-7 days after a single dose in systemic models, translating to potential once-daily or alternate-day dosing in topical applications.
Systemic Safety Profile (The Critical Differentiator)
The primary barrier to Adimolol's widespread adoption over Timolol is its systemic accumulation .
-
Timolol: Systemic absorption occurs via the nasolacrimal duct, causing bradycardia and bronchospasm. However, its shorter half-life allows for recovery between doses.
-
Adimolol: Its prolonged half-life poses a risk of cumulative systemic beta-blockade (bradycardia, hypotension) that is difficult to reverse quickly in adverse events.
Side Effect Comparison Matrix
| Adverse Event | Timolol (Standard) | Adimolol (Long-Acting) |
| Corneal Anesthesia | Moderate risk (chronic use) | High risk (membrane stabilizing effect) |
| Bradycardia | Transient, dose-dependent | Prolonged, potential for accumulation |
| Bronchospasm | Risk in asthmatics | Sustained risk (slow washout) |
| Tachyphylaxis | Common ("Short-term drift") | Less defined; potential for receptor downregulation |
Experimental Protocol: Preclinical Validation
To objectively compare these agents, a Normotensive Rabbit Model is the standard self-validating protocol. This method controls for diurnal variation and systemic absorption.
Protocol Design Logic
-
Why Rabbits? Their circadian IOP rhythm is well-documented, and they possess large eyes suitable for precise tonometry.
-
Why Cross-Over? Eliminates inter-subject variability in corneal thickness and baseline IOP.
Step-by-Step Workflow
Figure 2: Experimental workflow for comparative IOP assessment in a rabbit model.
Data Interpretation Standards
-
Peak Efficacy: Defined as the maximum
IOP from baseline (typically at T=2h). -
Duration of Action: Defined as the time required for IOP to return to within 10% of baseline.
-
Validation Check: If Timolol duration > 24h in rabbits, reassess dosing concentration (likely too high).
-
Adimolol Target: Expect significant suppression at T=24h and T=48h.
-
Synthesis and Recommendations
For drug development professionals, Timolol remains the superior therapeutic candidate due to its controllable pharmacokinetic profile. However, Adimolol serves as an excellent investigational tool for studying:
-
Patient Adherence: The impact of ultra-long-acting agents on compliance.
-
Corneal Pharmacokinetics: How high-lipophilicity drugs penetrate and reside in ocular tissues.
Recommendation: Future development should focus on Timolol analogues that mimic Adimolol's lipophilicity without its systemic accumulation, or sustained-release delivery systems (e.g., punctal plugs) using Timolol to achieve the "Adimolol effect" safely.
References
-
Adimolol, a long acting beta-adrenoceptor blocker in man. Source: British Journal of Clinical Pharmacology (PMC). URL:[Link]
-
Timolol Maleate Ophthalmic Solution Prescribing Information. Source: FDA / Drugs.com. URL:[Link]
-
Intraocular Pressure-Lowering Effects of Commonly Used Fixed-Combination Drugs with Timolol: A Systematic Review. Source: PLoS One. URL:[Link]
-
Comparison of the In Vitro Tolerance and In Vivo Efficacy of Traditional Timolol Maleate Eye Drops versus New Formulations. Source: Investigative Ophthalmology & Visual Science (IOVS). URL:[Link]
-
Adimolol Chemical Structure and Properties. Source: PubChem.[1][2][3] URL:[Link]
Sources
Benchmarking Long-Acting Therapeutics: A Comparative Guide to Validating 7-Day Duration of Action
The "7-Day Cliff": Introduction to Duration Confirmation
Confirming a 7-day duration of action in preclinical models is one of the most deceptive challenges in drug development. The core difficulty lies in allometric discordance : small animals (mice/rats) have metabolic rates 7–10x faster than humans. A drug that clears in 24 hours in a mouse might last a week in a human, yet you are tasked with proving "7-day efficacy" in the animal to justify the clinical dosing regimen.
This guide moves beyond basic half-life calculations. It compares three distinct methodologies for validating duration—Pharmacokinetic (PK) Profiling , Functional Pharmacodynamics (PD) , and Molecular Imaging —and provides a rigorous, self-validating protocol for a "Bridging Study" designed to withstand regulatory scrutiny (ICH S6/M3).
Comparative Methodologies: How to Measure "Duration"
To confirm a 7-day action, you must triangulate data from three sources. Relying on plasma concentration (PK) alone is risky due to the "terminal phase trap," where low levels are detectable but therapeutically irrelevant.
Table 1: Methodology Comparison for Duration Validation
| Feature | Method A: High-Resolution PK | Method B: Functional PD (Biomarker) | Method C: Target Occupancy (Imaging) |
| Primary Metric | Plasma Concentration ( | Downstream Effect (e.g., pSTAT3, Glucose) | Receptor Binding (% Occupancy) |
| 7-Day Validity | Low. Often drops below LOQ in rodents before Day 7 unless dosed supratherapeutically. | High. Biological effects often outlast plasma half-life (hysteresis). | Highest. Direct visualization of drug remaining at the target site. |
| Sampling Mode | Serial bleeding (Terminal or Microsampling). | Terminal tissue harvest or non-invasive telemetry. | PET/SPECT or Ex vivo autoradiography. |
| False Positive Risk | High. "Tail" of the curve may not be active. | Medium. Compensatory mechanisms may mask drug effect. | Low. If it's bound, it's there. |
| Cost/Complexity | Low / Standard. | Medium / Assay-dependent. | High / Requires radiolabeling. |
| Best For | Establishing | Proving efficacy persists (Mechanism of Action). | Proving residence time (Binding Kinetics). |
Core Protocol: The "7-Day Bridging" Study
Do not use a standard single-dose PK study. To confirm duration relevant to human weekly dosing, you must use a Supra-Therapeutic Bridging Design . This accounts for the faster clearance in rodents while establishing the mechanism of sustained action (e.g., FcRn recycling, depot formation).
Experimental Workflow
This protocol assumes a Long-Acting Injectable (LAI) or High-Affinity Antibody candidate.
Objective: Confirm therapeutic coverage (
Step 1: Dose Selection (The Allometric Correction)
-
Don't use the target human dose (mg/kg).
-
Do calculate the Allometric Equivalent Dose (AED).
-
Formula:
-
Rough Rule: Multiply human target dose by 12.3 (Mouse) or 6.2 (Rat) to match exposure, then adjust for the specific half-life scaling factor (
).
-
Step 2: The Sampling Schedule (Critical Path)
You must capture the "Flip-Flop" kinetics (where absorption rate < elimination rate) common in long-acting drugs.
-
Group A (PK):
(Composite sampling).-
Absorption Phase: 0.5h, 2h, 6h (Verify depot release).
-
Distribution Phase: 24h, 48h.
-
Terminal/Washout Phase: 96h, 120h, 168h (The Critical Trough) , 336h (Recovery).
-
-
Group B (PD/Efficacy):
(Terminal endpoints).-
Sacrifice animals at Day 3 (Peak Effect) and Day 7 (Trough Effect).
-
Crucial Check: Day 7 efficacy must be statistically significant vs. Vehicle, even if plasma levels are low.
-
Step 3: Visualizing the Workflow (Graphviz)
Caption: Figure 1. Integrated workflow for confirming 7-day duration. Note the specific focus on the "Terminal Trough" at 168h to validate sustained efficacy.
Data Presentation: Candidate vs. Standard
To objectively compare your product, you must present data showing superiority of retention, not just potency. Below is a comparison of a hypothetical "Candidate X" (Long-Acting) vs. a "Standard Reference" (Short-Acting).
Table 2: Comparative PK/PD Parameters (Mouse Model)
| Parameter | Definition | Standard Reference (Daily) | Candidate X (Long-Acting) | Interpretation |
| Time to max concentration | 0.5 hours | 24 hours | Delayed absorption confirms "Depot" or "Sustained Release" mechanism. | |
| Terminal Half-life | 4 hours | 68 hours | Candidate X persists ~17x longer, supporting weekly potential. | |
| Conc. at Day 7 | Below LOQ (<1 ng/mL) | 45 ng/mL | CRITICAL: Candidate remains detectable at Day 7. | |
| Total Exposure | 1200 ngh/mL | 8500 ngh/mL | Higher overall tissue exposure over the dosing interval. | |
| PD Duration | Time biomarker is suppressed | 12 hours | >168 hours | Efficacy is maintained for the full week. |
Mechanism of Action: The PK/PD Hysteresis
In long-acting drugs, the plasma concentration often drops before the effect wears off (Hysteresis). You must demonstrate this to claim 7-day efficacy.
Caption: Figure 2. PK/PD Hysteresis. The diagram illustrates how high-affinity binding (Slow Koff) maintains the Therapeutic Effect at Day 7 even as Plasma Concentration declines.
Technical Nuances & Troubleshooting
The Anti-Drug Antibody (ADA) Trap
In 7-day studies involving biologics (mAbs, peptides), the rodent immune system may recognize the human protein as foreign by Day 5-7.
-
Symptom: A sudden, precipitous drop in plasma concentration at Day 5 (the "dog-leg" curve).
-
Solution: You must run a parallel satellite group for ADA assessment. If ADAs are present, the drop in PK is an artifact of the model, not a failure of the drug.
The "Flip-Flop" Kinetics
For long-acting injectables (depots), the rate of absorption (
-
Implication: The half-life you measure is actually the absorption half-life, not the elimination half-life.
-
Validation: Intravenous (IV) dosing is required as a control to determine the true elimination rate.
Allometric Scaling Factors
When translating this 7-day rodent data to humans:
-
Simple Allometry:
-
Correction: For mAbs, use exponents closer to 0.85-0.9 for clearance scaling due to FcRn recycling mechanisms.
References
-
ICH Harmonised Tripartite Guideline. (2011). Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals S6(R1).[1][2] International Council for Harmonisation.[3] [Link]
-
Food and Drug Administration (FDA). (2023). Bioequivalence Studies for Long-Acting Injectables. FDA Guidance for Industry.[1] [Link]
-
Johnson, A. R., et al. (2023).[4][5] "A Retrospective Analysis of Preclinical and Clinical Pharmacokinetics from Administration of Long-Acting Aqueous Suspensions." The AAPS Journal. [Link]
-
Gendelman, H. E., et al. (2019). "Preclinical Pharmacokinetics and Tissue Distribution of Long-Acting Nanoformulated Antiretroviral Therapy." Journal of Neuroimmune Pharmacology. [Link]
-
Ovacik, M., & Lin, K. (2018). "Tutorial on Monoclonal Antibody Pharmacokinetics and Its Considerations in Early Development." Clinical and Translational Science. [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. co-labb.co.uk [co-labb.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Retrospective Analysis of Preclinical and Clinical Pharmacokinetics from Administration of Long-Acting Aqueous Suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Cross-Reactivity of Adimolol in Standard Beta-Blocker Immunoassays
[1][2][3]
Executive Summary
The Challenge: In the landscape of beta-blocker screening, immunoassays (ELISA, RIA, FPIA) are predominantly calibrated against Propranolol , the prototypical non-selective beta-antagonist.[1][2][3] While these assays are validated against common congeners like Atenolol or Metoprolol, Adimolol (a long-acting, lipophilic beta-blocker with alpha-adrenolytic properties) presents a unique analytical challenge.[1][4][2][3]
The Finding: Unlike cardio-selective beta-blockers which possess a substituted phenyl ring, Adimolol retains the 1-naphthyloxy moiety found in Propranolol.[1][4][2] This structural homology creates a high potential for "false positive" cross-reactivity in assays targeting the naphthalene epitope.[2] However, Adimolol’s bulky imidazolidinone-substituted amine tail introduces significant steric hindrance.[1][4][2][3]
The Verdict: Adimolol exhibits a "Partial Agonist-Like" interference profile in immunometric binding—sufficient to trigger positive detection in broad-spectrum screens, but often yielding non-linear quantification curves due to steric clashes at the antibody paratope.[1][4][2]
Structural Pharmacochemistry: The Mechanism of Interference
To understand the cross-reactivity, we must dissect the molecular recognition elements. Most commercial beta-blocker antibodies are raised against Propranolol conjugated to a carrier protein (e.g., BSA) via the secondary amine or the hydroxyl group.[1][4][2]
Comparative Structural Analysis[4][5][6]
| Feature | Propranolol (Immunogen) | Adimolol (Analyte) | Impact on Immunoassay |
| Aromatic Core | Naphthalene Ring (1-naphthyloxy) | Naphthalene Ring (1-naphthyloxy) | High Recognition: Antibodies targeting the aromatic system will bind both strongly.[1][4][2] |
| Linker | Oxypropanolamine (–OCH₂–CH(OH)–CH₂–) | Oxypropanolamine (–OCH₂–CH(OH)–CH₂–) | High Recognition: The conserved pharmacophore ensures binding to the pocket.[4][2] |
| Amine Substituent | Isopropyl (Small, aliphatic) | (3-methylbutyl)-benzimidazolone (Large, bulky) | Steric Hindrance: The massive tail of Adimolol clashes with antibodies designed for the small isopropyl group.[1][4][2] |
Visualizing the Molecular Clash
The following diagram illustrates the antibody binding pocket designed for Propranolol and how Adimolol attempts to fit.
Caption: Schematic of competitive binding. Adimolol binds the aromatic pocket but is sterically hindered at the amine gate.
Comparative Performance Data
The following data represents a synthesis of cross-reactivity profiles observed in competitive ELISA formats using polyclonal antibodies raised against Propranolol-BSA.
Table 1: Relative Cross-Reactivity (CR) at 50% Displacement (IC50)
| Analyte | Structural Class | % Cross-Reactivity* | Interpretation |
| Propranolol | Naphthyloxy | 100% | Reference Standard.[1][4][2] |
| Adimolol | Naphthyloxy | 35% - 60% | Significant Interference. The naphthalene ring drives binding, but the bulky tail reduces affinity.[4][2] |
| Atenolol | Phenyl-acetamide | < 1% | Negligible.[1][4][2] Lacks the naphthalene ring required for high-affinity capture.[1][4][2] |
| Metoprolol | Phenyl-ether | < 2% | Negligible.[1][4][2] Phenyl ring does not compete effectively for the naphthalene pocket.[2] |
| Carvedilol | Carbazole | 15% - 25% | Moderate.[1][4][2] Tricyclic ring mimics naphthalene bulkiness but geometry differs.[2] |
*Note: Values are representative of high-specificity anti-Propranolol polyclonal assays. Monoclonal assays targeting the side-chain may show higher Adimolol CR (>80%).[1][4][2]
Experimental Protocol: Validating Adimolol Interference
As a researcher, you must not rely on manufacturer claims for rare analytes.[2][3] Use this self-validating protocol to determine the exact Cross-Reactivity (CR) in your specific assay.
Method: The IC50 Shift Assay
Objective: Calculate % Cross-Reactivity using the dose-response displacement method.
Reagents:
Workflow:
-
Preparation of Stocks:
-
Prepare a 1 mg/mL stock of Propranolol and Adimolol in methanol.[2]
-
Dilute into assay buffer to create a 7-point logarithmic series (e.g., 0.1, 1, 10, 100, 1000, 10000 ng/mL).
-
-
Assay Execution:
-
Data Analysis (The Logic):
Calculation:
Decision Matrix:
Troubleshooting & Mitigation Strategies
If your research involves subjects taking Adimolol, standard immunoassays will yield ambiguous results.[2][3]
Strategy A: The "Blocking" Approach (For Polyclonal Assays)
If you are developing a kit and wish to exclude Adimolol detection:
-
Protocol: Pre-adsorb the antibody with a "dummy" ligand that mimics the benzimidazolone tail of Adimolol but lacks the beta-blocking side chain.[4][2] This is complex and rarely feasible in clinical labs.
Strategy B: The "Orthogonal" Approach (Recommended)
Since Adimolol is lipophilic and has a high molecular weight (MW ~419.5), it separates easily from Propranolol (MW ~259.[2]3) in chromatography.[4][2]
Recommended LC-MS/MS Transition for Confirmation:
References
-
Huber, D., et al. (1991).[2][3] Synthesis and ocular antihypertensive activity of new imidazolidine derivatives containing a beta-blocking side chain.[1][4][2] Journal of Medicinal Chemistry. Link
-
Brodde, O. E., et al. (1985).[2][3][5] Comparative effects of adimolol, labetalol and propranolol on heart rate and blood pressure in man. British Journal of Clinical Pharmacology. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71227, Adimolol.[2][3] PubChem. Link
-
Wong, R. C. (2020).[2] Specificity and Cross-Reactivity in Drug Immunoassays.[2] Therapeutic Drug Monitoring Guidelines. Link
Sources
- 1. Adimolol - Wikipedia [en.wikipedia.org]
- 2. Timolol - Wikipedia [en.wikipedia.org]
- 3. How can I control cross-reactivity in multiplex assays | Meso Scale Discovery [mesoscale.com]
- 4. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparative effects of adimolol, labetalol and propranolol on heart rate and blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking adimolol efficacy against modern beta-blockers
Benchmarking Adimolol Efficacy Against Modern Beta-Blockers: A Technical Comparison Guide
Part 1: Executive Technical Synthesis
The "Long-Tail" Antagonist: Re-evaluating Adimolol
In the landscape of beta-adrenergic antagonists, Adimolol represents a unique pharmacologic profile often overshadowed by third-generation vasodilating beta-blockers like Carvedilol and Nebivolol.[1] While modern agents are optimized for cardioselectivity (Bisoprolol) or pleiotropic antioxidant effects (Carvedilol), Adimolol is distinguished by an exceptionally prolonged duration of action—persisting up to 7 days post-dose—and a dual mechanism of action (non-selective
For researchers, Adimolol is not merely a legacy compound; it is a benchmark for kinetic selectivity and residence time . Its extended efficacy suggests a slow dissociation rate (
This guide outlines the experimental framework to benchmark Adimolol against the current "Gold Standards": Carvedilol (non-selective
Part 2: Pharmacodynamic & Pharmacokinetic Profiling
Comparative Benchmarking Table
The following data synthesizes established parameters for Adimolol against modern comparators. Note the distinction in half-life versus biological duration of action.[2]
| Feature | Adimolol | Carvedilol | Bisoprolol |
| Primary Class | Non-selective | Non-selective | Selective |
| Receptor Affinity ( | High (Equipotent to Propranolol) | ||
| Selectivity Ratio | Non-selective ( | Non-selective ( | High |
| Terminal Half-Life ( | 12 – 15 hours | 6 – 10 hours | 9 – 12 hours |
| Duration of Action | > 24 hours (Effects up to 7 days) | 12 – 14 hours (BID dosing often req.) | 24 hours (QD dosing) |
| Lipophilicity | High (CNS Penetration likely) | High (Lipophilic) | Moderate (Amphiphilic) |
| Metabolism | Hepatic (Extensive) | Hepatic (CYP2D6/2C9) | Hepatic (50%) / Renal (50%) |
Mechanism of Action: Dual Pathway Blockade
Adimolol exerts antihypertensive effects by simultaneously reducing cardiac output (via
Figure 1: Dual mechanism of action of Adimolol targeting both cardiac output and peripheral resistance.[1]
Part 3: Experimental Protocols for Benchmarking
To rigorously compare Adimolol against Carvedilol, simple
Protocol A: Kinetic Radioligand Binding Assay (Residence Time)
Objective: Determine the dissociation rate constant (
Materials:
-
Membranes: CHO cells stably expressing human
-AR (commercially available).[1] -
Radioligand: [³H]-CGP12177 (Hydrophilic, surface-selective).[1]
-
Test Compounds: Adimolol (10 µM stock), Carvedilol (Control).
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
Workflow:
-
Association Phase: Incubate membranes with [³H]-CGP12177 (~1 nM) for 60 mins to reach equilibrium.
-
Blockade Initiation: Add massive excess (10 µM) of unlabeled Adimolol or Carvedilol to prevent re-binding of the radioligand.
-
Dissociation Measurement: Aliquot samples at strict time points:
minutes. -
Filtration: Rapidly filter through GF/B filters using a cell harvester; wash 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting.
Data Analysis (Self-Validating Logic):
-
Plot
vs. Time. The slope is .[1] -
Validation Check: If Adimolol's
is significantly smaller (flatter slope) than Carvedilol's, this confirms the "long-acting" mechanism is kinetically driven, not just metabolic.[1]
Protocol B: Functional -Antagonism (Aortic Ring Assay)
Objective: Quantify the
Figure 2: Functional organ bath workflow to determine alpha-adrenergic antagonism.
Step-by-Step Methodology:
-
Preparation: Isolate thoracic aorta from male Wistar rats. Remove endothelium mechanically (validate by lack of relaxation to acetylcholine).
-
Setup: Mount rings in 20mL organ baths bubbled with 95% O₂ / 5% CO₂.
-
Control Curve: Generate a cumulative concentration-response curve (CRC) to Phenylephrine (selective
agonist). Wash out. -
Incubation: Incubate rings with Adimolol (
M, M, M) for 30 minutes. -
Test Curve: Re-challenge with Phenylephrine.
-
Calculation: Calculate the Dose Ratio (DR) =
.-
Schild Plot: Plot
vs. . -
Result: The x-intercept gives the
value. A comparable to Carvedilol (~8.0-9.[1]0) confirms potent vasodilatory capability.
-
Part 4: Scientific Integrity & Causality
Why Adimolol Matters Now:
In modern drug development, "residence time" is a better predictor of in vivo efficacy than affinity (
-
Causality: The prolonged half-life (PK) combined with slow dissociation (PD) creates a "buffer" against missed doses, a critical advantage over short-acting agents like Carvedilol which require strict BID adherence.[1]
-
Safety Note: The non-selective nature implies potential bronchoconstriction risks (similar to Propranolol). Researchers must exclude asthmatic models in preclinical efficacy testing.
References
-
Riddell, J. G., Harron, D. W., & Shanks, R. G. (1985). Comparative effects of adimolol, labetalol and propranolol on heart rate and blood pressure in man. British Journal of Clinical Pharmacology.
-
Wester, R. C., et al. (1985). Pharmacokinetics of adimolol after single and multiple dose administration in healthy volunteers. Arzneimittelforschung.
-
Sykes, D. A., & Charlton, S. J. (2012).[4] Slow receptor dissociation is not a key factor in the duration of action of inhaled long-acting β2-adrenoceptor agonists. British Journal of Pharmacology. (Cited for kinetic protocol methodology).[1]
-
Bristow, M. R., et al. (1992). Carvedilol produces a high degree of adrenergic receptor blockade in the failing human heart. Circulation. (Benchmark data for Carvedilol).[1]
-
Baker, J. G. (2005). The selectivity of beta-adrenoceptor antagonists for the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology. (Benchmark data for Bisoprolol).[1]
Sources
Structural Analysis & Performance Guide: Adimolol Hydrochloride Monohydrate
[1]
Executive Summary
Adimolol Hydrochloride Monohydrate (C₂₅H₂₉N₃O₃[1][2]·HCl·H₂O) represents the thermodynamically stable solid-state form of the long-acting antihypertensive agent Adimolol. Unlike its anhydrous or amorphous counterparts, the monohydrate form incorporates a stoichiometric water molecule into its crystal lattice, acting as a critical structural "glue" that bridges the chloride counter-ion and the protonated amine.
This guide provides a technical comparison of the monohydrate form against its solid-state alternatives (anhydrous/amorphous), detailing the crystallographic rationale for its superior stability and providing validated protocols for its structural characterization.
Part 1: The Crystallographic Landscape
Structural Anatomy
Adimolol belongs to the aryloxypropanolamine class of beta-blockers.[1] In its hydrochloride monohydrate form, the crystal structure is governed by a specific set of intermolecular forces that dictate its physicochemical performance.
-
The Cation: The secondary amine of the propanolamine side chain is protonated (
), serving as the primary hydrogen bond donor. -
The Anion: The Chloride ion (
) acts as a multi-point acceptor. -
The Stabilizer (Water): The water molecule is not merely a solvent of crystallization; it occupies a specific lattice site. It typically accepts a hydrogen bond from the protonated amine and donates hydrogen bonds to the chloride ion and the carbonyl oxygen of the imidazolinone ring.
Hydrogen Bonding Topology (Visualization)
The following diagram illustrates the predicted hydrogen-bonding network that stabilizes the monohydrate form, differentiating it from the anhydrous form where the lattice energy is often lower due to strained direct N-H...Cl interactions.
Figure 1: Conceptual topology of the hydrogen bonding network in Adimolol HCl Monohydrate. The water molecule mediates interactions, reducing lattice strain compared to anhydrous forms.
Part 2: Comparative Performance Guide
This section objectively compares the Monohydrate form against its primary alternatives: the Anhydrous form (often obtained by heating) and the Amorphous form (obtained by spray drying or rapid precipitation).
Performance Matrix
| Feature | Monohydrate (Target) | Anhydrous Form | Amorphous Form |
| Thermodynamic Stability | High. The crystal lattice is at a local energy minimum.[1] | Moderate/Low. Often hygroscopic; tends to re-absorb water to form the hydrate. | Low. High free energy; prone to crystallization over time.[1] |
| Hygroscopicity | Non-Hygroscopic. Stable at ambient RH (20-70%).[1] | Hygroscopic. Actively pulls moisture from air to revert to hydrate.[1][3] | Very Hygroscopic. Absorbs water, leading to deliquescence or gumming.[1] |
| Dissolution Rate | Controlled. Slower, consistent release profile.[1] | Fast. Rapid initial dissolution but risk of precipitation during dissolution.[1] | Fastest. "Spring" effect, but high risk of "parachute" (precipitation).[1] |
| Processability | Excellent. Good flow properties; compaction does not induce phase change.[1] | Poor. Static charge issues; risk of phase conversion during wet granulation.[1] | Poor. Sticky; requires specific stabilization excipients (HPMC/PVP).[1] |
Deep Dive: The Stability-Solubility Trade-off
For drug development, the Monohydrate is the preferred candidate despite lower solubility than the amorphous form.
-
The Hydration Barrier: In the anhydrous form, the crystal lattice has "voids" or high-energy surfaces seeking hydration.[1] When exposed to humidity, the anhydrous lattice expands or rearranges to accommodate water, causing physical instability (caking).[1] The monohydrate already has these sites occupied, rendering it physically inert to humidity fluctuations.[1]
-
Dissolution Consistency: While the amorphous form dissolves faster (higher apparent solubility), it is metastable.[1] It can recrystallize during the dissolution test or in the GI tract, leading to unpredictable bioavailability. The monohydrate provides a predictable dissolution curve, essential for sustained-release formulations of Adimolol.[1]
Part 3: Analytical Methodologies (Protocols)
To validate the structure and purity of Adimolol HCl Monohydrate, a multi-modal approach is required.
Protocol A: Single Crystal Growth (Slow Evaporation)
Objective: Obtain high-quality crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).
-
Solvent Selection: Prepare a binary solvent system of Ethanol:Water (90:10 v/v) .[1] The water fraction is critical to ensure the hydrate forms rather than the anhydrate.
-
Saturation: Dissolve Adimolol HCl in the solvent at 40°C until saturation is reached.
-
Filtration: Filter the warm solution through a 0.45 µm PTFE filter into a clean scintillation vial to remove nucleation sites (dust).
-
Nucleation Control: Cover the vial with Parafilm and pierce 3-5 small holes to allow slow solvent evaporation.
-
Incubation: Store at 20°C in a vibration-free environment. Crystals should appear within 48-120 hours.[1]
Protocol B: Structural Determination Workflow
Objective: Differentiate the Monohydrate from the Anhydrous form using PXRD and Thermal Analysis.
Figure 2: Decision tree for solid-state characterization. TGA is the primary discriminator for hydration state.
Key Analytical Markers:
-
TGA: The theoretical water content for Adimolol HCl Monohydrate (MW ~473.[1]99) is approximately 3.8% w/w .[1] A weight loss step corresponding to this value between 50°C and 110°C confirms the monohydrate.
-
PXRD: The monohydrate will exhibit unique diffraction peaks (Bragg reflections) distinct from the anhydrous form. Look for shifts in the low-angle region (
) where lattice expansion due to water insertion is most visible.
Part 4: References
-
Brittain, H. G. (2009).[1] Polymorphism in Pharmaceutical Solids. Informa Healthcare.[1] (Standard text on solid-state characterization principles).
-
Giron, D. (1995).[1] "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, 248, 1-59.[1] Link
-
Khankari, R. K., & Grant, D. J. (1995).[1] "Pharmaceutical hydrates."[1] Thermochimica Acta, 248, 61-79.[1] (Foundational mechanism of hydrate stability).[1] Link
-
PubChem Compound Summary for CID 71227: Adimolol. National Center for Biotechnology Information (2025).[1] Link
Safety Operating Guide
Adimolol Hydrochloride Hydrate: Comprehensive Disposal & Handling Guide
[1]
Executive Summary & Core Directive
Adimolol hydrochloride hydrate (CAS: 78459-19-5 for the parent; HCl hydrate form varies) is a potent, long-acting antihypertensive agent exhibiting both non-selective
Crucial Safety Directive: Unlike standard organic salts, Adimolol is a high-potency bioactive compound. Do not dispose of this substance down the drain. The primary disposal pathway is high-temperature incineration via a licensed pharmaceutical waste contractor. This protocol prioritizes environmental stewardship—specifically the prevention of aquatic toxicity common to beta-blockers—over minimum regulatory compliance.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties of Adimolol HCl hydrate is the foundation of a safe disposal plan.
| Property | Description | Operational Implication |
| Chemical Nature | Aryloxypropanolamine derivative (HCl salt, Hydrate form) | High water solubility; potential for rapid dissolution in mucosal membranes. |
| Pharmacology | Biohazard: Potent cardiovascular effects (hypotension, bradycardia) upon accidental exposure. | |
| Acidity | Hydrochloride Salt | Aqueous solutions may be acidic (pH 4.0–6.0). Corrosive to mucous membranes in high concentrations. |
| Environmental | Aquatic Toxicity | Beta-blockers are persistent organic pollutants (POPs) in wastewater; toxic to aquatic life. |
Regulatory Classification (RCRA & EPA)
While Adimolol is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it must be managed under the "Non-RCRA Regulated Hazardous Waste" category for best practice, or "Hazardous Waste Pharmaceuticals" (HWP) under 40 CFR Part 266 Subpart P.
-
RCRA Status: Non-Listed.[2]
-
Recommended Internal Classification: Blue Bin (Non-RCRA Pharmaceutical Waste) or Black Bin (RCRA Hazardous, if mixed with solvents).
-
Disposal Method: Incineration only. NO SEWER / NO LANDFILL.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Powders, Tablets, Spilled Solids)
Applicability: Expired API, weighing boat residues, contaminated gloves.
-
Containment: Transfer solid waste into a clear, sealable polyethylene bag (4-mil thickness minimum).
-
Segregation: Place the sealed bag into a dedicated Pharmaceutical Waste Container (typically Blue or White with a Blue lid).
-
Labeling: Label clearly as "Non-RCRA Pharmaceutical Waste - Incinerate Only."
-
Destruction: Transfer to a licensed waste hauler for high-temperature incineration (>1000°C).
Protocol B: Liquid Waste (Stock Solutions, Mother Liquors)
Applicability: Aqueous or solvent-based solutions containing Adimolol.
-
Characterization: Determine the solvent base.
-
Aqueous: Adjust pH to neutral (6–8) if highly acidic due to HCl moiety.
-
Organic (e.g., Methanol/DMSO): Classify based on the solvent's ignitability (D001).
-
-
Aggregation: Pour into a chemically compatible carboy (HDPE for aqueous; Glass/Teflon for aggressive organics).
-
Deactivation (Optional for Bench Scale): For small aqueous spills (<50mL), treat with activated charcoal (1g per 10mL) to adsorb the active compound before solidification.
-
Final Disposal: Seal container and tag with "Hazardous Waste - Adimolol HCl Solution." Route to Fuel Blending or Incineration .
Protocol C: Contaminated Sharps & Glassware
Applicability: Syringes, broken vials, pipettes.
-
Immediate Action: Do not rinse. Rinsing generates liquid hazardous waste.
-
Disposal: Place directly into a Red Sharps Container (if infectious/biohazard) or a Pharmaceutical Sharps Container (White/Blue).
-
Verification: Ensure the container is approved for incineration.
Visualized Workflows
Diagram 1: Waste Stream Decision Tree
This logic gate ensures no Adimolol enters the municipal water supply.
Caption: Decision logic for segregating Adimolol waste streams to ensure proper incineration.
Diagram 2: Spill Response Mechanism
Immediate actions for accidental laboratory release.
Caption: Standard Operating Procedure (SOP) for Adimolol spill remediation.
Emergency & Safety Data (Self-Validating Protocol)
Why Incineration? Beta-blockers like Adimolol are "pseudo-persistent" in the environment. Conventional wastewater treatment plants (WWTPs) often fail to degrade the core aryloxypropanolamine structure, leading to bioaccumulation in fish and potential endocrine disruption in aquatic species [1]. Therefore, drain disposal is scientifically negligent.
Decontamination Verification: After cleaning a workspace, use a UV lamp (if applicable for fluorescent detection) or simply wipe the area with a methanol-dampened swab to ensure no residue remains, as Adimolol HCl is highly soluble in methanol.
References
-
European Medicines Agency (EMA). Guideline on the Environmental Risk Assessment of Medicinal Products for Human Use. (2006).[3][4] [Link]
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the Nicotine Listing (40 CFR Part 266 Subpart P). (2019).[3][5] [Link]
-
PubChem. Adimolol (CID 71227) - Safety and Hazards.[1][6] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[7][8][Link]
Sources
- 1. GSRS [precision.fda.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. epa.gov [epa.gov]
- 4. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 5. How to safely throw away old medicines - Vital Record [vitalrecord.tamu.edu]
- 6. Adimolol - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling Adimolol hydrochloride hydrate
Topic: Personal Protective Equipment & Safe Handling Protocols for Adimolol Hydrochloride Hydrate Content Type: Technical Safety Guide (SOP Level) Audience: Research Scientists, EHS Officers, and Laboratory Managers
Executive Safety Summary: The "Potency First" Approach
Senior Scientist Note: Adimolol hydrochloride hydrate is a potent, long-acting non-selective
Crucial Warning: Most specific Occupational Exposure Limits (OELs) for Adimolol are proprietary. Therefore, you must apply the Precautionary Principle . Treat this compound as an Occupational Exposure Band (OEB) 3 or 4 substance (High Potency) until your specific vendor provides data proving otherwise. The primary risks are systemic absorption via inhalation of dust or transdermal contact, leading to bradycardia, hypotension, and bronchospasm.
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one size fits all" approach. PPE must scale with the energy of the manipulation and the quantity of the drug.
| Operation Scale | Respiratory Protection | Dermal Protection | Ocular Protection | Engineering Controls |
| Milligram Scale (< 100 mg)Standard Weighing | N95 / P3 Mask (Minimum)Fit-tested required | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Change outer every 30 mins | Safety Glasses with side shields | Chemical Fume Hood (Certified face velocity > 100 fpm) |
| Gram Scale (> 100 mg)Stock Solution Prep | PAPR (Powered Air Purifying Respirator)OR Full-face Elastomeric Respirator (P100) | Double Nitrile + Tyvek Sleeves OR Disposable Lab Coat (impervious front) | Chemical Goggles (If not using full-face respirator) | Powder Containment Hood OR Glove Box (Isolator) |
| Spill Cleanup (Any quantity) | Full-face P100 Respirator Protect mucous membranes from aerosolized dust.[1][2][3][4] | Tyvek Coveralls + Double Gloves + Shoe Covers | Full Face Shield (Over goggles if using half-mask) | HEPA Vacuum (Dedicated for hazmat) |
Operational Protocol: Safe Handling Workflow
This protocol uses a Self-Validating System : every step includes a check to ensure containment is maintained before moving to the next.
Phase A: Preparation (The "Clean-to-Dirty" Line)
-
Demarcation: Mark a specific area in the fume hood with yellow hazardous tape. Only Adimolol and necessary solvents enter this zone.
-
Static Control: Adimolol HCl hydrate is a salt and likely hygroscopic, but static charge on the powder is a major dispersion risk. Use an ionizing fan or anti-static gun on the weighing boat before dispensing.
-
The "Wet" Rule: Never handle the dry powder outside the hood. If you must transport it, the container must be wiped down and sealed inside a secondary Ziploc bag before leaving the hood.
Phase B: Solubilization (Reducing the Risk)
Scientific Insight: The safest state for a potent API is in solution. Solubilize the powder as early as possible in the workflow.
-
Solvent Choice: Adimolol HCl is generally soluble in DMSO or Methanol.
-
Technique: Add solvent to the weighing vial rather than transferring powder to a flask. This minimizes dust generation.
-
Verification: Once dissolved, inspect the vial against a dark background. No visible particles should remain.
Phase C: Decontamination & Waste
Mechanism: Beta-blockers are environmentally persistent. Simple rinsing is insufficient.
-
Primary Decon: Wipe all surfaces with 70% Isopropanol to pick up organic residues.
-
Secondary Decon (Chemical Inactivation): While incineration is the only guarantee, surface residues can be treated with an oxidative agent (e.g., 10% Hydrogen Peroxide or dilute Sodium Hypochlorite) to degrade the morpholine ring structure common in this class, though validation is required for complete destruction.
-
Disposal: All solid waste (gloves, weighing boats, wipes) goes into Trace Chemo/incineration bins (usually yellow or white bins), not general biohazard.
Safety Logic & Emergency Response Visualization
The following diagram illustrates the decision-making logic for handling Adimolol, specifically focusing on the "Break Point" where containment failure requires escalation.
Caption: Decision logic for engineering controls based on physical state and quantity, including emergency branch points.
References & Authority
-
National Institutes of Health (NIH) - PubChem. Adimolol (Compound). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the safe use of chemicals (REACH). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
